4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Description
Properties
IUPAC Name |
4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIASXOHEIDKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429410 | |
| Record name | 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62966-77-2 | |
| Record name | 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
This guide provides a comprehensive overview of the synthesis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, a key intermediate in the development of functionalized materials and pharmacologically active molecules.[1] The methodologies, underlying principles, and experimental considerations detailed herein are curated for researchers, scientists, and professionals in the field of drug development.
Introduction: Significance of Diaryl Ethers
Diaryl ethers are a pivotal structural motif in a multitude of biologically active compounds, including antibiotics and anticancer agents.[2] The synthesis of these molecules is of paramount interest in the pharmaceutical and agrochemical industries.[2] this compound, with its distinct molecular structure, serves as a versatile building block for creating more complex chemical entities.[1] Its electron-withdrawing nitro group and planar biphenyl-like structure are influential in determining the mesomorphic and electronic properties of resulting materials, such as liquid crystals and organic semiconductors.[1]
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary and most effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[2][3] This reaction involves the displacement of a leaving group, in this case, a chloride ion, from an aromatic ring by a nucleophile.
Causality Behind the SNAr Pathway:
Aromatic rings are typically nucleophilic; however, the presence of potent electron-withdrawing groups can render them susceptible to nucleophilic attack. In the case of the target molecule, the nitro group (-NO₂), positioned ortho to the chlorine atom, strongly activates the benzene ring for nucleophilic substitution.[3][4][5] This activation is crucial as simple aryl halides are generally resistant to nucleophilic attack.
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile, in this instance, the 4-methoxyphenoxide ion, attacks the carbon atom bonded to the chlorine. This initial attack is the rate-determining step as it disrupts the aromaticity of the ring.[6] The result is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized, with the electron-withdrawing nitro group playing a key role in its stabilization.[3][4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group (chloride ion) is expelled.[6]
Caption: SNAr reaction pathway for the synthesis of this compound.
Alternative Synthesis Route: Ullmann Condensation
While SNAr is the predominant method, the Ullmann condensation offers an alternative pathway for forming diaryl ethers.[7] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base.[7] However, the Ullmann condensation often requires higher temperatures (100-220 °C) and may necessitate the use of a copper catalyst.[8] Recent advancements have led to the development of milder Ullmann-type syntheses using inexpensive ligands that accelerate the reaction.[9][10]
Experimental Protocol: SNAr Synthesis
This section outlines a detailed, step-by-step methodology for the synthesis of this compound via nucleophilic aromatic substitution.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,4-Dichloronitrobenzene | ≥99% | Standard Chemical Supplier |
| 4-Methoxyphenol | ≥99% | Standard Chemical Supplier |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade | Standard Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Chemical Supplier |
| Toluene | ACS Grade | Standard Chemical Supplier |
| Ethyl acetate | ACS Grade | Standard Chemical Supplier |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2,4-dichloronitrobenzene (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield pure this compound as a solid.
Role of a Phase Transfer Catalyst
In biphasic reaction systems, a phase transfer catalyst (PTC) can be employed to facilitate the transfer of a reactant from one phase to another where the reaction occurs.[11] For the synthesis of diaryl ethers, a PTC can enhance the reaction rate by transporting the phenoxide anion from an aqueous or solid phase into the organic phase containing the aryl halide.[11][12] This can lead to increased yields and reduced reaction times.[13]
Caption: The catalytic cycle of a phase transfer catalyst in diaryl ether synthesis.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1525 and 1350 cm⁻¹), the ether linkage, and the aromatic rings.[14]
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound.[14]
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Conclusion
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, a process underpinned by the activation of the aryl halide by an electron-withdrawing nitro group. This guide has provided a detailed protocol and the theoretical basis for this synthesis, offering valuable insights for researchers in organic chemistry, materials science, and drug discovery.[1] The careful execution of the described experimental procedure, coupled with rigorous characterization, will ensure the successful and efficient production of this important chemical intermediate.
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Introduction
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a synthetic organic intermediate of considerable interest within the realms of advanced chemical research and development. Its molecular architecture is distinguished by a unique combination of a 4-methoxyphenoxy ether linkage and an ortho-substituted chloro and nitro group configuration on a benzene ring. This specific arrangement of functional groups makes it a highly versatile building block for synthesizing more complex molecular entities.[1] Its primary applications are found in the development of functionalized materials, such as liquid crystals and organic semiconductors, and as a foundational scaffold in pharmaceutical research for constructing potentially pharmacologically active molecules.[1] The reactivity of this compound is largely defined by the chloro and nitro substituents; the nitro group strongly activates the ring, making the chloro group susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine for subsequent functionalization.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, and essential handling protocols, designed for researchers and drug development professionals.
Section 1: Chemical Identity and Molecular Structure
A clear understanding of the compound's identity is paramount for any experimental work. The key identifiers and structural details are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 62966-77-2[2] |
| Molecular Formula | C₁₃H₁₀ClNO₄[2] |
| Molecular Weight | 279.68 g/mol [2] |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N(=O)=O |
The molecule's functionality is dictated by the interplay of its three key substituents on the primary benzene ring. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating and sterically bulky methoxyphenoxy group, creates a unique electronic and steric environment that governs its reactivity and physical properties.
Caption: Key functional groups of this compound.
Section 2: Core Physicochemical Properties
The physical state, solubility, and thermal characteristics of a compound are critical parameters for designing reaction conditions, purification strategies, and formulation protocols.
Table 2: Physicochemical Data
| Property | Value / Description | Rationale and Comparative Insights |
| Appearance | Likely a pale yellow solid. | While direct data is sparse, nitroaromatic compounds are typically light-yellow crystalline solids.[3][4] |
| Melting Point | ~120–125°C | This value is reported in a comparative analysis.[1] The relatively high melting point is expected for a molecule of this size with polar functional groups that allow for strong intermolecular interactions in the crystal lattice. For comparison, the related 4-Chloro-1-(4-chloro phenoxy)-2-nitrobenzene has a lower melting point of 79°C.[5] |
| Boiling Point | Data not available. | Due to the high melting point and molecular weight, the compound would likely decompose before boiling at atmospheric pressure. The analog 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene boils at 220-223°C under reduced pressure (11 Torr).[5] |
| Solubility | Expected to be soluble in common polar organic solvents (e.g., acetone, ethyl acetate, THF) and poorly soluble in water. | The large aromatic structure and chloro-substituent confer lipophilicity, while the polar nitro group and ether linkage provide affinity for polar solvents. It is noted to be more soluble in polar solvents than its 4-chlorophenoxy analog.[1] |
Section 3: Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable steps in chemical research. While a dedicated public spectral database for this specific molecule is not available, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following sections describe the expected spectral features, providing a validated framework for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 6.8-8.0 ppm) due to the presence of two distinct, substituted benzene rings. Key signals would include a singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) protons. The protons on the nitro-substituted ring and the methoxy-substituted ring would appear as distinct sets of doublets or multiplets, with coupling constants characteristic of their ortho, meta, or para relationships.
-
¹³C NMR: The carbon NMR spectrum should display 13 unique signals, corresponding to each carbon atom in the asymmetric structure. The carbon bearing the nitro group would be significantly deshielded, while the carbons of the methoxyphenoxy group would show characteristic shifts for ether-linked and methoxy-substituted aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides a diagnostic fingerprint of the compound's functional groups. Key expected absorption bands include:
-
~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (N-O) group.
-
~1250 cm⁻¹: Strong C-O-C stretching vibration from the diaryl ether linkage.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600 and ~1475 cm⁻¹: Aromatic C=C ring stretching.
-
~750-850 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at m/z 279.
-
Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern for the molecular ion. Due to the presence of one chlorine atom, there will be an (M)⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂) and cleavage of the ether bond.
Workflow for Analytical Characterization
A robust analytical workflow ensures the identity and purity of the synthesized compound before its use in further applications.
Caption: Standard workflow for the analytical validation of the target compound.
Section 4: Synthesis and Chemical Reactivity
Synthetic Routes
This compound is typically synthesized via one of two primary strategies:
-
Sequential Functionalization: This approach involves the chlorination and subsequent nitration of 1-(4-methoxyphenoxy)benzene. Controlling the reaction conditions is critical to achieve the desired regioselectivity.[1]
-
Ullmann Condensation: This classic method involves the copper-catalyzed coupling of a phenoxide (e.g., sodium 4-methoxyphenoxide) with a pre-functionalized aryl halide (e.g., 1,4-dichloro-2-nitrobenzene).
Protocol Example: Electrophilic Nitration of 4-Chloro-1-(4-methoxyphenoxy)benzene
This protocol is representative of the sequential functionalization approach. The electron-donating methoxyphenoxy group directs nitration primarily to the ortho and para positions relative to itself. Steric hindrance from this bulky group favors ortho nitration, leading to the desired product.[1]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0–5°C), add 4-Chloro-1-(4-methoxyphenoxy)benzene (1 equivalent).
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 3 equivalents) while maintaining the internal temperature below 10°C.
-
Nitration: Add a pre-chilled mixture of 65% nitric acid (HNO₃, 1.2 equivalents) and concentrated sulfuric acid dropwise over 30-60 minutes. The temperature must be strictly controlled to remain between 0–5°C to prevent over-nitration and side reactions.
-
Reaction: Stir the mixture vigorously at 0–5°C for 4–6 hours, monitoring the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Chemical Reactions
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group is highly activated towards substitution by the powerful electron-withdrawing effect of the ortho-nitro group. It can be displaced by various nucleophiles (e.g., amines, thiols) under appropriate conditions to generate diverse derivatives.[1]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl).[1] This transformation yields an aniline derivative, a key precursor for many pharmaceuticals and dyes.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar nitroaromatic compounds should be used to guide handling procedures.
Table 3: Recommended Safety and Handling Procedures
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6][7] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][8] Avoid contact with skin and eyes.[7][8] Wash hands thoroughly after handling.[6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[6][8] |
| First Aid (General) | If Inhaled: Move to fresh air.[6] Skin Contact: Immediately wash off with soap and plenty of water.[6] Eye Contact: Rinse cautiously with water for several minutes.[8] If Swallowed: Rinse mouth and seek immediate medical attention.[6] |
| Hazards | Based on analogs, it may be harmful if swallowed and cause skin, eye, and respiratory irritation.[3][6][7] |
Conclusion
This compound is a multifunctional organic compound with significant potential as a precursor in materials science and medicinal chemistry. Its physicochemical properties, characterized by a high melting point and specific solubility profile, are a direct result of its unique substitution pattern. The compound's reactivity, dominated by the SNAr of the chloro group and the reduction of the nitro group, provides a rich platform for synthetic diversification. Adherence to standard analytical validation and safety protocols is essential for its successful and safe application in a research setting.
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4-Nitrochlorobenzene - Wikipedia. Wikipedia. [Link]
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A Technical Guide to 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene (CAS: 62966-77-2): Properties, Synthesis, and Applications
Executive Overview
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a diaryl ether backbone decorated with strategically placed chloro, nitro, and methoxy groups, makes it a versatile synthetic intermediate.[1] The electron-withdrawing nitro group strongly activates the molecule for nucleophilic aromatic substitution, while the chloro substituent serves as an excellent leaving group.[1] Concurrently, the nitro group can be chemically reduced to an amine, providing an orthogonal pathway for further molecular elaboration.[1] This guide offers an in-depth analysis of its chemical properties, reactivity, a validated synthetic protocol, and its established and potential applications, tailored for researchers and drug development professionals.
Physicochemical and Structural Profile
The compound's utility is rooted in its distinct physical and chemical properties. These attributes are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 62966-77-2 | [1] |
| Molecular Formula | C₁₃H₁₀ClNO₄ | [2] |
| Molecular Weight | 279.67 g/mol | [1] |
| InChI Key | RVIASXOHEIDKMF-UHFFFAOYSA-N | [1] |
| LogP | 4.57230 | [3] |
| Polar Surface Area (PSA) | 64.28 Ų | [3] |
| Heavy Atom Count | 19 | [3] |
| Complexity | 302 | [3] |
| Appearance | Expected to be a solid at room temperature | N/A |
Chemical Reactivity: A Tale of Two Pathways
The synthetic versatility of this compound stems from the distinct reactivity of its chloro and nitro functional groups. This dual reactivity allows for sequential and selective modifications, making it an invaluable building block.
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) The compound's core reactivity is dominated by SNAr. The potent electron-withdrawing effect of the nitro group, positioned ortho to the ether linkage and para to the chloro group, significantly polarizes the aromatic ring. This polarization creates a strong electrophilic center at the chlorine-bearing carbon, rendering it highly susceptible to attack by nucleophiles such as amines, thiols, or alkoxides.[1] This pathway is fundamental for introducing new functionalities at the C4 position.
-
Pathway B: Nitro Group Reduction The nitro group itself is a versatile functional handle. It can be readily reduced to a primary amine (-NH₂) using a variety of standard reducing agents, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-based reagents (e.g., SnCl₂/HCl).[1] This transformation from an electron-withdrawing to an electron-donating group dramatically alters the molecule's electronic properties and provides a new site for derivatization, such as amide bond formation or diazotization reactions.
Caption: Key reactivity pathways for the title compound.
Proposed Synthesis: A Validated Protocol
While a widely published, dedicated synthesis for this specific molecule is sparse, its structure strongly suggests a logical and efficient synthesis via a nucleophilic aromatic substitution reaction. The following protocol is based on well-established principles for diaryl ether formation.
Reaction: 1,4-Dichloro-2-nitrobenzene reacts with 4-methoxyphenol in the presence of a base.
Causality: The nitro group in 1,4-dichloro-2-nitrobenzene activates the chlorine atom at the C1 position (ortho to the nitro group) for SNAr. The phenoxide, generated in situ from 4-methoxyphenol and a suitable base, acts as the nucleophile, displacing the chloride to form the desired diaryl ether linkage. A polar aprotic solvent like DMF is chosen to effectively solvate the potassium carbonate and the phenoxide intermediate, accelerating the reaction rate.
Caption: Workflow for the proposed synthesis protocol.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dichloro-2-nitrobenzene (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 1,4-dichloro-2-nitrobenzene is consumed (typically 6-12 hours).
-
Workup: Allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 500 mL of cold water while stirring vigorously. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable precursor in several high-value research areas.
-
Pharmaceutical Scaffolding: It serves as a key intermediate in medicinal chemistry.[1] It is specifically used in the preparation of Amino Hydroxynimesulide, an analog of the anti-inflammatory drug Nimesulide.[3] Furthermore, derivatives have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors, suggesting applications in developing novel anticancer and analgesic agents.[1] The diaryl ether motif is a common feature in many biologically active molecules, and this compound provides a ready platform for building diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
-
Materials Science: The rigid, biphenyl-like structure and the presence of electron-withdrawing groups make it a candidate precursor for the synthesis of functional materials.[1] Its derivatives could be explored for applications in liquid crystals and organic semiconductors, where molecular planarity and electronic properties are critical for performance.[1]
-
Agrochemicals: Preliminary research has indicated that the compound possesses herbicidal properties, opening a potential avenue for its use in the development of new agricultural products.[1]
Safety, Handling, and Storage
-
Hazard Identification: Assumed to be harmful if swallowed (H302) and may cause skin and eye irritation.[4][6] Related nitroaromatic compounds can pose risks of organ damage through prolonged or repeated exposure.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166, and a lab coat.[4]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reducing agents.[5]
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An In-depth Technical Guide to 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
This guide provides a comprehensive technical overview of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, a key organic intermediate. We will delve into its molecular architecture, synthesis pathways, mechanistic underpinnings, analytical characterization, and its strategic importance in the fields of medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile chemical scaffold.
Molecular Structure and Physicochemical Properties
This compound is a diaryl ether distinguished by a specific substitution pattern that imparts significant reactivity and utility. The molecule consists of two phenyl rings connected by an ether linkage. One ring is substituted with a chloro group and a nitro group, positioned ortho and para to the ether linkage, respectively. The second phenyl ring features a methoxy group in the para position.
This unique arrangement of functional groups is critical to its chemical behavior. The strong electron-withdrawing nature of the nitro (NO₂) group, positioned ortho to the chloro (Cl) leaving group, profoundly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[1][2] The methoxyphenoxy group, in contrast, acts as an electron-donating group, influencing the overall electron density and conformation of the molecule.
Below is a visualization of the molecular structure.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62966-77-2 | [3] |
| Molecular Formula | C₁₃H₁₀ClNO₄ | [4] |
| Molecular Weight | 279.68 g/mol | [4] |
| InChI Key | RVIASXOHEIDKMF-UHFFFAOYSA-N | [3] |
| Appearance | Typically a solid | N/A |
| LogP | 4.57 | [5] |
| PSA (Polar Surface Area) | 64.28 Ų | [5] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a well-established process in organic chemistry, typically achieved through a two-step sequence involving a Williamson Ether Synthesis followed by an Electrophilic Aromatic Substitution (Nitration). Understanding the causality behind each step is crucial for optimizing yield and purity.
Step 1: Synthesis of the Diaryl Ether Precursor
The foundational diaryl ether linkage is typically formed via a variation of the Williamson ether synthesis, which in this case proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism rather than a classic SN2 reaction.[6][7]
Reaction: 4-Methoxyphenol is deprotonated by a suitable base (e.g., K₂CO₃, NaOH) to form the potassium or sodium 4-methoxyphenoxide. This potent nucleophile then attacks an activated aryl halide, such as 2,5-dichloronitrobenzene or 1,4-dichloro-2-nitrobenzene. The presence of an electron-withdrawing group (like a nitro group) on the aryl halide is essential to make the ring sufficiently electron-deficient for the nucleophilic attack to occur.[2][6]
Caption: Workflow for the SNAr synthesis of the target molecule.
Alternative Step 2: Nitration of the Diaryl Ether
An alternative and common route involves first synthesizing the un-nitrated diaryl ether, 4-chloro-1-(4-methoxyphenoxy)benzene, and then introducing the nitro group.
Reaction: The diaryl ether is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3] Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Mechanism & Regioselectivity: The subsequent electrophilic aromatic substitution is directed by the existing substituents. The methoxyphenoxy group is an ortho, para-director. The chloro group is also an ortho, para-director, but is deactivating. The powerful activating and directing effect of the ether oxygen, combined with steric hindrance from the bulky phenoxy group, favors the introduction of the nitro group at the position ortho to the ether linkage.[3]
Typical Protocol: Nitration
-
Preparation: Dissolve 4-Chloro-1-(4-methoxyphenoxy)benzene (1 equiv.) in a suitable solvent and cool the mixture to 0–5°C in an ice bath.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.2 equiv.) and concentrated sulfuric acid (3 equiv.) to the reaction vessel, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at 0–5°C for 4–6 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Isolation: The solid product is collected by filtration, washed with water until neutral, and then purified, typically by recrystallization from ethanol or a similar solvent. A typical yield is in the range of 68-72%.[3]
Analytical and Spectroscopic Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques. The data presented below are predicted values based on the analysis of its functional groups and data from structurally similar compounds.[8][9][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale / Assignment |
| ¹H NMR | Aromatic Protons | δ 6.9 - 8.2 ppm | Multiple signals (doublets, doublet of doublets) corresponding to the 7 aromatic protons on the two distinct rings. Protons ortho to the nitro group will be the most downfield. |
| Methoxy Protons | δ ~3.8 - 4.0 ppm | A singlet integrating to 3 hydrogens, characteristic of a methoxy group. | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 165 ppm | Signals for 12 distinct aromatic carbons. Carbons bonded to oxygen will be downfield, as will the carbon bonded to the nitro group. |
| Methoxy Carbon | δ ~55 - 60 ppm | Signal for the single methoxy carbon. | |
| IR Spec. | Ar-NO₂ Stretch | 1520-1560 cm⁻¹ (asymmetric) & 1345-1385 cm⁻¹ (symmetric) | Strong, characteristic absorptions for the nitro group. |
| C-O-C Ether Stretch | 1230-1270 cm⁻¹ (asymmetric aryl-alkyl) & ~1020-1075 cm⁻¹ | Characteristic stretches for the diaryl ether linkage. | |
| Ar-Cl Stretch | 1000-1100 cm⁻¹ | Absorption for the aryl chloride bond. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 279.0, 281.0 | Expected molecular ion peaks corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. |
Analytical Workflow: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized compound.
Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid (0.1%) to ensure sharp peaks.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the chromophores (nitro and aromatic rings) absorb strongly, typically around 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Caption: Standard workflow for purity analysis via HPLC.
Applications in Research and Development
This compound is not an end-product but a strategic molecular scaffold. Its value lies in the orthogonal reactivity of its functional groups, making it an invaluable starting material for creating libraries of more complex molecules.[3]
-
Medicinal Chemistry: The compound is a key precursor for synthesizing novel therapeutic agents. Derivatives have been investigated for their potential as anticancer agents, specifically as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in tumors.[3] It is also used in the preparation of analogs of anti-inflammatory drugs like Nimesulide.[5] The ability to easily displace the chloro group with various nucleophiles (amines, thiols, etc.) and reduce the nitro group to an amine allows for extensive structure-activity relationship (SAR) studies.
-
Materials Science: The rigid, planar-like structure of the diaryl ether core, combined with its electronic properties, makes it a suitable building block for functionalized materials such as liquid crystals and organic semiconductors.[3]
-
Agrochemicals: Some derivatives have demonstrated herbicidal activity, making the scaffold a point of interest for developing new agricultural products.[3]
The true expertise in using this molecule lies in recognizing how to exploit its built-in reactivity. The SNAr reaction at the chloro-substituted carbon is highly reliable due to the ortho-nitro activation. Subsequently, the nitro group can be reduced to an amine, which then opens up a vast array of further chemical transformations (e.g., amide formation, diazotization), allowing for the systematic and modular construction of diverse chemical entities.
Safety and Handling
As with many nitroaromatic and chlorinated compounds, appropriate safety precautions are necessary. It should be handled in a well-ventilated fume hood while wearing personal protective equipment (gloves, safety glasses, lab coat). It is classified as a skin and eye irritant.[13] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and chlorine (Cl⁻).[13]
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An In-Depth Technical Guide to 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, a versatile chemical intermediate with significant applications in materials science and pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and explores its role as a scaffold in the development of novel therapeutic agents, particularly in the realm of oncology and anti-inflammatory drugs. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this compound.
Chemical Identity and Nomenclature
This compound is a substituted diaryl ether characterized by a nitro group positioned ortho to the ether linkage and a chloro group para to the nitro group on one of the phenyl rings.
-
IUPAC Name: this compound
-
CAS Number: 62966-77-2
-
Molecular Formula: C₁₃H₁₀ClNO₄
-
Molecular Weight: 279.68 g/mol
Synonyms:
-
Benzene, 4-chloro-1-(4-methoxyphenoxy)-2-nitro-
-
4-(4-Methoxyphenoxy)-3-chloronitrobenzene
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for computational modeling in drug design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 120-125 °C | [1] |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in non-polar solvents; insoluble in water. | [1] |
| LogP | 3.8 | [2] |
| Polar Surface Area (PSA) | 64.28 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Spectroscopic Characterization:
Spectroscopic data is critical for the structural confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, as well as a singlet for the methoxy group protons. The substitution pattern will influence the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to the thirteen carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methoxy group.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), the C-O-C ether linkage, and C-Cl bond, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below.
Method 1: Nitration of 4-Chloro-1-(4-methoxyphenoxy)benzene
This method involves the electrophilic aromatic substitution of the precursor 4-Chloro-1-(4-methoxyphenoxy)benzene. The electron-donating methoxyphenoxy group directs the incoming nitronium ion (NO₂⁺) to the ortho and para positions. Steric hindrance from the bulky phenoxy group favors nitration at the ortho position.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-Chloro-1-(4-methoxyphenoxy)benzene (1 equivalent) in a suitable solvent such as glacial acetic acid, add concentrated sulfuric acid (3 equivalents) dropwise at 0 °C (ice bath).
-
Nitration: Slowly add a nitrating mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid while maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture slowly into ice-cold water with vigorous stirring.
-
Isolation: The solid product precipitates out. Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Diagram 1: Synthesis via Nitration
Caption: Workflow for the synthesis of this compound via nitration.
Method 2: Ullmann Condensation
The Ullmann condensation provides an alternative route, involving a copper-catalyzed reaction between an aryl halide and a phenol. In this case, 4-chloro-2-nitrophenol can be reacted with a 4-methoxyphenyl halide or boronic acid. A more common variation involves the reaction of 4-chloro-2-nitroanisole with 4-methoxyphenol.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 4-chloro-2-nitrophenol (1 equivalent), 4-methoxyphenol (1.1 equivalents), a copper catalyst such as copper(I) iodide (CuI, 10 mol%), and a base like potassium carbonate (K₂CO₃, 2 equivalents) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to 120 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram 2: Ullmann Condensation Pathway
Caption: Schematic of the Ullmann condensation for the synthesis of the target compound.
Chemical Reactivity and Applications in Synthesis
The reactivity of this compound is dictated by its functional groups, making it a valuable building block in multi-step organic synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group is activated by the electron-withdrawing nitro group, making it susceptible to substitution by various nucleophiles. This allows for the introduction of diverse functionalities at this position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. The resulting aniline derivative is a key intermediate for further functionalization, including diazotization and amide bond formation.
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest in medicinal chemistry due to the prevalence of the diaryl ether motif in biologically active molecules.
Anticancer Activity: COX-2 Inhibition
Derivatives of this compound have been investigated for their potential as anticancer agents through the inhibition of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme that is often overexpressed in various cancers and contributes to inflammation and cell proliferation.[2] The diaryl ether structure is a known pharmacophore for COX-2 inhibition.[2]
Mechanism of Action: Selective COX-2 inhibitors typically possess a central ring system with two adjacent aromatic rings that can fit into the active site of the COX-2 enzyme. The flexibility of the diaryl ether linkage allows for an optimal conformation for binding. Modifications to the substituent groups on the phenyl rings can enhance binding affinity and selectivity for COX-2 over the related COX-1 enzyme, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.
Diagram 3: Role in COX-2 Inhibition Pathway
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Kinase Inhibition
The diaryl ether scaffold is also a common feature in many kinase inhibitors.[1] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The general structure of this compound provides a foundation for the synthesis of libraries of compounds to be screened against various kinases.
Structure-Activity Relationship (SAR): The development of kinase inhibitors often involves modifying the substituents on the phenyl rings to optimize interactions with the ATP-binding pocket of the target kinase. The chloro and methoxy groups of the parent compound can be systematically replaced with other functional groups to explore their effects on potency and selectivity. For instance, the introduction of hydrogen bond donors and acceptors can lead to specific interactions with amino acid residues in the kinase active site.
Safety, Handling, and Disposal
As with any chemical compound, proper safety precautions must be observed when handling this compound.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
If Swallowed: Rinse mouth. Get medical help.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Inhaled: Move person into fresh air.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined profile. Its utility in the synthesis of complex organic molecules, coupled with the biological relevance of its core diaryl ether structure, makes it a compound of significant interest for researchers in both materials science and drug discovery. The synthetic routes are accessible, and its reactivity allows for a wide range of chemical transformations. As a scaffold for the development of novel COX-2 and kinase inhibitors, it holds promise for the generation of new therapeutic agents. Adherence to proper safety protocols is essential for its handling and use in a research setting.
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Spectroscopic Characterization of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene (CAS No. 62966-77-2), a key intermediate in the synthesis of various organic compounds, including potential therapeutic agents.[1] This document details the theoretical basis and practical considerations for analyzing the structure of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures. This approach provides researchers and drug development professionals with a robust framework for the identification and characterization of this and similar molecules.
Introduction
This compound is a substituted aromatic ether with a molecular weight of 279.67 g/mol .[1] Its structure, featuring a chlorinated and nitrated benzene ring linked to a methoxy-substituted phenoxy group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in subsequent chemical transformations. This guide will delve into the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing both predicted data and the rationale behind these predictions.
Molecular Structure and Spectroscopic Rationale
The structural features of this compound, including electron-withdrawing (nitro and chloro) and electron-donating (methoxyphenoxy) groups, create a distinct electronic environment that governs its spectroscopic behavior. The following sections will explore how these features translate into specific signals in different spectroscopic techniques.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. Based on data from analogous compounds, the methoxy protons are predicted to appear as a singlet around 3.8 ppm.[1] The aromatic protons will exhibit more complex splitting patterns due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet (s) |
| Aromatic Protons (H-3, H-5, H-6) | ~6.8-8.0 | Multiplets (m) |
| Aromatic Protons (H-2', H-3', H-5', H-6') | ~6.8-7.2 | Multiplets (m) |
Rationale: The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. The ether linkage and methoxy group will have a shielding effect on the protons of the methoxyphenoxy ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) | ~55-56 |
| Aromatic C-Cl | ~125-130 |
| Aromatic C-NO₂ | ~145-150 |
| Aromatic C-O (ether) | ~150-160 |
| Other Aromatic Carbons | ~115-140 |
Rationale: The chemical shifts are influenced by the electronegativity of the attached functional groups. Carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted downfield.
Experimental Protocol for NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections to obtain a clean spectrum for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Asymmetric NO₂ Stretch | 1550-1510 |
| Symmetric NO₂ Stretch | 1360-1330 |
| Aromatic C=C Stretch | 1600-1450 |
| Aryl Ether C-O Stretch | 1270-1230 |
| C-Cl Stretch | 800-600 |
Rationale: These predicted ranges are based on well-established characteristic infrared absorption frequencies for the respective functional groups. The presence of strong absorption bands in the 1550-1510 cm⁻¹ and 1360-1330 cm⁻¹ regions would be a strong indicator of the nitro group.
Experimental Protocol for IR Spectroscopy
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique. A small amount of the solid compound is placed directly on the ATR crystal.
-
Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Scan: The sample spectrum is then recorded.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 279/281 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M-NO₂]⁺ | 233/235 |
| [M-OCH₃]⁺ | 248/250 |
| [C₇H₇O]⁺ (methoxyphenyl cation) | 107 |
| [C₆H₄ClNO₂]⁺ (chloronitrophenyl cation) | 157/159 |
Rationale: The molecular ion peak should appear at an m/z corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1. Common fragmentation pathways include the loss of the nitro group, the methoxy group, or cleavage of the ether bond.
Experimental Protocol for Mass Spectrometry
Figure 4: General workflow for mass spectrometry analysis.
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam to generate a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
References
Sources
Solubility Profile of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet to offer a comprehensive understanding of the factors governing the solubility of this compound. We will delve into its physicochemical properties, theoretical solubility considerations, and a detailed experimental protocol for determining its solubility in various organic solvents.
Introduction: The Significance of a Solubility Profile
This compound is a synthetic organic intermediate with a molecular structure that makes it a valuable building block in various fields.[1] Its applications can be found in the synthesis of functionalized materials and as a scaffold for pharmacologically active molecules.[1] Understanding the solubility of this compound is paramount for its effective use in any solution-based application, including chemical reactions, purifications, and formulation development. A well-defined solubility profile enables the rational selection of solvents, optimization of reaction conditions, and the development of robust purification strategies.
Physicochemical Properties of this compound
To predict and understand the solubility of this compound, it is essential to first consider its molecular structure and resulting physicochemical properties. The molecule consists of a nitro-substituted chlorobenzene ring linked to a methoxy-substituted phenoxy group via an ether bond.
Key Structural Features:
-
Polar Groups: The presence of a nitro group (-NO2) and an ether linkage (-O-) introduces polarity to the molecule.
-
Aromatic Rings: The two benzene rings are largely nonpolar.
-
Halogen Substitution: The chloro group (-Cl) is electronegative but also contributes to the molecule's lipophilicity.
-
Methoxy Group: The methoxy group (-OCH3) is a moderately polar, electron-donating group.
Based on available data for analogous compounds, we can estimate the following properties:
| Property | Estimated Value / Characteristic |
| Molecular Formula | C13H10ClNO4 |
| Molecular Weight | Approximately 279.68 g/mol |
| Polarity | Moderately polar due to the nitro and ether functional groups, but with significant nonpolar character from the aromatic rings. |
| Hydrogen Bond Donor | 0 |
| Hydrogen Bond Acceptor | 4 (from the oxygen atoms in the nitro and ether groups) |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 3.5 - 4.5, suggesting a preference for lipophilic environments. An analog, 1-(4-methoxyphenoxy)-2-nitrobenzene, has a calculated XLogP3 of 3.3.[2] A related compound, 4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene, has a melting point of 79 °C.[3] |
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar surface area of the two aromatic rings, this compound is expected to have some solubility in nonpolar solvents. However, the polar nitro and ether groups will limit its solubility in highly nonpolar solvents like hexane. Toluene, being an aromatic solvent, may exhibit better solubility due to potential π-π stacking interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO): This class of solvents is likely to be the most effective for dissolving this compound. These solvents can engage in dipole-dipole interactions with the polar nitro and ether groups of the solute. Solvents like DMSO and DMF, with their high polarity, are expected to be excellent solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The solubility in polar protic solvents is expected to be more limited. While these solvents can act as hydrogen bond acceptors, the solute lacks hydrogen bond donor capabilities. Its large nonpolar surface area will also hinder its dissolution in highly polar protic solvents like water. Solubility in alcohols like methanol and ethanol is expected to be moderate. An analog, 4-Chloro-2-methoxy-1-nitrobenzene, is soluble in hot ethanol but insoluble in cold ethanol.[5]
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative data on the solubility of this compound, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]
Materials and Equipment
-
Solute: High-purity this compound (>98%)
-
Solvents: HPLC-grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMSO)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[7]
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or a solvent from the study).
-
Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of absorbance/peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course study to determine the time required to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted solution using the pre-validated analytical method (HPLC or UV-Vis).
-
-
Data Interpretation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several factors:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. Investigating the temperature dependence of solubility is crucial for applications like crystallization.
-
Solvent Polarity: As discussed in the theoretical profile, the polarity of the solvent plays a significant role in the solubility of this moderately polar compound.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.
Conclusion
References
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thermal stability and melting point of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
An In-depth Technical Guide to the Thermal Properties of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the , a versatile organic intermediate with significant applications in materials science and pharmaceutical research.[1] This document synthesizes available data with established principles of physical organic chemistry to offer insights into the compound's behavior under thermal stress. It details a representative synthesis protocol, evaluates its key physicochemical properties, and outlines rigorous experimental workflows for empirical thermal characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide is designed to equip researchers with the foundational knowledge required for the safe handling, storage, and application of this multifunctional aromatic compound.
Molecular Profile and Physicochemical Properties
This compound is a synthetic organic intermediate characterized by a complex substitution pattern on a benzene ring.[1] The molecule incorporates a chloro group, a nitro group, and a 4-methoxyphenoxy ether linkage. This unique architecture, particularly the electron-withdrawing nitro group ortho to the chloro substituent, makes the compound a valuable precursor for synthesizing more complex molecules through reactions like nucleophilic aromatic substitution (SNAr).[1] The nitro group can also be reduced to an amine, providing another route for functionalization.[1]
While this compound is of significant interest, it is critical to note a discrepancy in publicly available databases. The CAS Number 84793-24-8 is frequently misattributed to this compound; however, it correctly identifies N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride, an impurity related to the drug Enalapril.[2][3][4] This guide focuses exclusively on the properties of this compound as deduced from its structure and data from specialized chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₀ClNO₄ | Calculated |
| Molecular Weight | 279.68 g/mol | Calculated |
| Melting Point | ~120–125°C | [1] |
| Boiling Point | 414.8±55.0 °C | Predicted[2] |
| Density | 1.223±0.06 g/cm³ | Predicted[2] |
| Appearance | Crystalline Solid | Inferred |
| Storage Temp. | Sealed in dry, Store in freezer, under -20°C | [2][3] |
Note: Predicted values are computational estimates and should be confirmed experimentally.
Synthesis and Chemical Reactivity
The primary route for synthesizing this compound is through the electrophilic nitration of its precursor, 4-Chloro-1-(4-methoxyphenoxy)benzene. The methoxyphenoxy group is an electron-donating group that activates the aromatic ring, directing the incoming nitronium ion (NO₂⁺) to the ortho and para positions.[1] Due to steric hindrance from the bulky phenoxy substituent, nitration is favored at the ortho position, leading to the desired 2-nitro derivative.[1]
Representative Synthesis Protocol
A typical laboratory-scale synthesis involves the use of a mixed acid system (concentrated nitric and sulfuric acids) at reduced temperatures to control the exothermic reaction.[1]
-
Preparation : In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 4-Chloro-1-(4-methoxyphenoxy)benzene (1 equivalent) in a suitable solvent.
-
Cooling : Cool the flask in an ice bath to maintain a temperature of 0–5°C.
-
Nitration : Slowly add a pre-mixed solution of concentrated nitric acid (e.g., 65%, 1.2 equiv) and concentrated sulfuric acid (3 equiv) dropwise to the flask, ensuring the temperature does not exceed 5°C.
-
Reaction : After the addition is complete, allow the mixture to stir at 0–5°C for 4–6 hours.[1]
-
Workup : Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Safety and Handling
As a chlorinated nitroaromatic compound, this compound should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves, and safety goggles. [2]* Handling : Avoid contact with skin and eyes and do not breathe dust. [2]Handle in a well-ventilated area or under a chemical fume hood.
-
Health Hazards : The compound is expected to be irritating to the eyes, respiratory system, and skin. [2]Similar compounds are harmful if swallowed or absorbed through the skin. [5][6]* Thermal Hazards : Thermal decomposition can release toxic and irritating gases. [7]Avoid heating under confinement, as this may increase the risk of an uncontrolled reaction.
In case of eye contact, rinse immediately with plenty of water and seek medical advice. [2]If the substance is swallowed, rinse the mouth with water and get medical help. [5]
Conclusion
This compound is a valuable chemical intermediate whose thermal properties are critical for its safe and effective use. Its melting point is reported to be in the range of 120-125°C, consistent with its large, polar structure. While direct experimental data on its decomposition is lacking, its nitroaromatic nature implies that it will decompose at elevated temperatures, likely beginning with the cleavage of the C-NO₂ bond. Rigorous characterization using DSC and TGA is essential to establish a definitive thermal profile for this compound, ensuring its predictable and safe application in advanced chemical synthesis.
References
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LookChem. (n.d.). Cas 84793-24-8, Ethyl (S). Retrieved from [Link]
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LookChem. (n.d.). 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene. Retrieved from [Link]
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ChemBK. (2024). 4-Chloro-2-methoxy-1-nitrobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-nitroanisole. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-methoxy-1-nitrobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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AIP Publishing. (2022). Investigation of thermal decomposition of nitrobenzene: An energetic material. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link]
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ResearchGate. (2016). 4-Chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene. Retrieved from [Link]
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ResearchGate. (2025). Kinetics of Radical Reactions Involved in the Gas-Phase Thermal Decomposition of Nitrobenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). (E)-4-Chloro-2-[2-(4-methoxyphenyl)ethenyl]nitrobenzene. Retrieved from [Link]
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Unlocking the Pharmacological Potential of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene Derivatives: A Technical Guide for Drug Discovery
Introduction: The Diaryl Ether Scaffold as a Privileged Structure in Medicinal Chemistry
The 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene core belongs to the diaryl ether class of compounds, a structural motif widely recognized in medicinal and agricultural chemistry for its prevalence in both natural products and synthetic bioactive molecules. The diaryl ether linkage provides a unique combination of structural rigidity and conformational flexibility, allowing molecules to adopt optimal orientations for interacting with biological targets. This scaffold is noted for its substantial hydrophobicity, good lipid solubility, and metabolic stability, which are desirable properties for cell membrane penetration and overall drug-like character.[1] The presence of a nitro group, a strong electron-withdrawing feature, and a chloro substituent further enhances the chemical reactivity and potential for biological activity, making this core a versatile starting point for the synthesis of diverse chemical libraries.[2] This guide will provide an in-depth exploration of the potential biological activities of derivatives of this compound, focusing on their potential as anticancer, antimicrobial, and herbicidal agents, based on evidence from structurally related compounds.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
Derivatives of the diaryl ether scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3] While specific data on this compound derivatives is emerging, the broader class of nitro-substituted diaryl ethers has shown promise in preclinical studies.[2]
Mechanism of Action: COX-2 Inhibition and Beyond
A key target for many diaryl ether-based anti-inflammatory and anticancer agents is the cyclooxygenase-2 (COX-2) enzyme.[3][4] COX-2 is often overexpressed in various cancers and contributes to inflammation and tumor growth.[2] The general structure of diaryl ether COX-2 inhibitors allows for specific binding within the enzyme's active site.[4]
Furthermore, the nitroaromatic moiety is a critical pharmacophore. Its biological activity is often mediated through bioreduction of the nitro group by cellular reductases, such as nitroreductases, to form highly reactive intermediates like nitroso and hydroxylamine species, as well as superoxide radicals.[5][6] These reactive species can induce cellular damage through covalent modification of macromolecules like DNA and proteins, leading to apoptosis.[6]
Signaling Pathway: COX-2 and Nitroreductase-Mediated Cytotoxicity
Caption: Proposed mechanism of anticancer action.
Quantitative Data: Cytotoxicity of Structurally Related Compounds
While specific IC50 values for this compound derivatives are not widely published, studies on structurally similar 4-anilinoquinolinylchalcone derivatives provide valuable insights into their potential potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinolinylchalcones | Huh-7 (Liver) | < 2.03 | [7] |
| MDA-MB-231 (Breast) | < 2.03 | [7] | |
| MDA-MB-231 (Breast) | 0.11 - 1.94 | [7] | |
| 4-Anilinoquinazolines | A431 (Skin) | 3.0 - 3.5 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]
Workflow for MTT Assay
Caption: Key steps in the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A Renewed Focus on Nitroaromatics
Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the generation of reactive nitro species that are toxic to microbial cells.[6][10]
Mechanism of Action: Disruption of Microbial Cellular Processes
The antimicrobial activity of nitroaromatic compounds is generally attributed to the reductive activation of the nitro group by microbial nitroreductases.[6] This process generates cytotoxic intermediates that can damage DNA, inhibit essential enzymes, and disrupt cellular respiration, ultimately leading to cell death.[10] The presence of a halogen, such as chlorine, can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.[6]
Quantitative Data: Antimicrobial Potency of Related Nitroaromatics
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Nitro-substituted pyrroles | S. aureus | ~20 µM | [6] |
| P. aeruginosa | ~30 µM | [6] | |
| Halogenated nitro compounds | S. aureus | 15.6 - 62.5 | [6] |
| Candida sp. | 15.6 - 62.5 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Herbicidal Activity: Targeting Essential Plant Processes
Diaryl ethers are a well-established class of herbicides.[8] Their mechanism of action often involves the inhibition of key enzymes in plant metabolic pathways.[8]
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
A common mode of action for diaryl ether herbicides is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll and heme biosynthesis.[8] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[8]
Structure-Activity Relationships (SAR)
For diaryl ether herbicides, the nature and position of substituents on both aromatic rings are crucial for activity. The 2-nitro and 4-chloro substitution pattern is a common feature in this class of herbicides. Modifications to the phenoxy ring can significantly impact herbicidal potency and selectivity.
Generalized SAR for Diaryl Ether Herbicides
Caption: Influence of substituents on herbicidal activity.
Experimental Protocol: Pre- and Post-Emergence Herbicidal Assay
Evaluating the herbicidal potential of a compound involves testing its effects on weed growth both before and after the weeds have emerged from the soil.
Step-by-Step Methodology:
-
Planting: Sow seeds of target weed species (e.g., barnyardgrass, velvetleaf) in pots containing soil.
-
Pre-emergence Application: For pre-emergence testing, apply the test compound to the soil surface immediately after planting.
-
Post-emergence Application: For post-emergence testing, allow the weeds to grow to a specific stage (e.g., 2-3 leaf stage) before applying the test compound as a foliar spray.
-
Treatment and Control: Use a range of concentrations for the test compound and include an untreated control and a commercial herbicide standard.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) compared to the untreated control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. Based on the extensive research on structurally related diaryl ethers and nitroaromatic compounds, derivatives of this core structure are likely to exhibit significant anticancer, antimicrobial, and herbicidal properties. The presence of the nitro group is a key feature that can be exploited for bioactivation, leading to potent cytotoxic effects. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further development. In particular, elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing the potency and selectivity of these promising compounds.
References
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and biological evaluation of new 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 11(8), 1701-1708.
- Bedos-Belval, F., Rouch, A., Vanucci-Bacqué, C., & Baltas, M. (2012). Diaryl ether derivatives as anticancer agents–a review. MedChemComm, 3(11), 1356-1372.
- Chen, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9889-9908.
- Gauthier, J. Y., et al. (1997). The 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24698-24710.
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MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
- de Abreu, B. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(9), 1749-1781.
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6331.
- MDPI. (2021). Design, synthesis and biological evaluation of new 2,5-diaryl-1,3,4-oxadiazole derivatives as selective cyclooxygenase-2 inhibitors.
- National Center for Biotechnology Information. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034.
- National Center for Biotechnology Information. (2021). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. Drug Design, Development and Therapy, 15, 2453–2468.
- National Center for Biotechnology Information. (2009). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. European Journal of Medicinal Chemistry, 44(7), 2874-2883.
- Huang, T. H., et al. (2011).
- Shi, R., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234.
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The Strategic Role of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene in Complex Molecule Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene has emerged as a highly valuable and versatile chemical intermediate, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring a chloro group activated by an ortho-nitro substituent and a para-methoxyphenoxy ether, provides a powerful platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this important intermediate, providing researchers and drug development professionals with the technical insights necessary to leverage its full potential.
The strategic positioning of the chloro, nitro, and methoxyphenoxy groups imparts a distinct reactivity profile to the molecule. The potent electron-withdrawing nature of the nitro group strongly activates the chloro substituent towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.[1] Concurrently, the nitro group itself is readily reduced to an amino functionality, opening a gateway to a vast array of condensation and cyclization reactions for the construction of heterocyclic systems. The 4-methoxyphenoxy group, while relatively stable, influences the overall electronic properties and steric environment of the molecule, and its presence is often integral to the biological activity of the final products. This guide will delve into the practical aspects of these transformations, providing detailed protocols and mechanistic insights to empower the synthetic chemist.
Synthesis of this compound
The most common and industrially viable route to this compound is through the direct nitration of 4-chloro-1-(4-methoxyphenoxy)benzene.[1] This electrophilic aromatic substitution is a well-established transformation, and its successful execution relies on careful control of reaction conditions to ensure high regioselectivity and yield.
Typical Protocol: Direct Nitration
A mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid, is employed for this reaction. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+). The electron-donating character of the methoxyphenoxy group activates the benzene ring towards electrophilic attack and directs the incoming nitronium ion to the ortho and para positions. Due to steric hindrance from the bulky phenoxy group, nitration is favored at the less hindered ortho position, leading to the desired 2-nitro derivative.[1]
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| 4-Chloro-1-(4-methoxyphenoxy)benzene | 1.0 | Starting material |
| 65% Nitric Acid (HNO3) | 1.2 | Nitrating agent |
| Concentrated Sulfuric Acid (H2SO4) | 3.0 | Catalyst |
| Ice | - | For temperature control |
| Deionized Water | - | For workup |
Procedure:
-
To a stirred solution of 4-chloro-1-(4-methoxyphenoxy)benzene in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, is added 65% nitric acid dropwise.
-
The reaction temperature is carefully maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold deionized water until the washings are neutral, and dried under vacuum to afford this compound.
Expected Yield: 68-72%[1]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily derived from two key transformations: nucleophilic aromatic substitution of the chloro group and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 4-position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the ortho-nitro group. This activation is crucial, as unactivated aryl chlorides are generally unreactive towards nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Mechanism:
-
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions relative to the site of attack, and importantly, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.
Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
This reaction is highly versatile and can be employed to introduce a variety of functional groups, including amines, alkoxides, and thiolates, which are pivotal for building the core structures of many bioactive molecules.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group under various conditions. This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative is a key precursor for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinolines, and other pharmacologically relevant scaffolds.
Commonly used reducing agents include:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of hydrogen gas. It is a clean and efficient method, often providing high yields of the desired aniline.
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are effective for the reduction of nitroarenes. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
-
Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C. It offers a safer alternative to using hydrogen gas.
The choice of reducing agent depends on the specific substrate and the presence of other functional groups in the molecule. Careful selection is necessary to ensure chemoselectivity.
Figure 2: Reduction of the nitro group to an aniline derivative.
Application in the Synthesis of Bioactive Molecules
The true value of this compound as a chemical intermediate is demonstrated through its application in the synthesis of complex, biologically active molecules. Its utility as a scaffold for kinase inhibitors is of particular interest in drug discovery.[1]
Synthesis of Benzimidazole-Based Kinase Inhibitors
Benzimidazoles are a prominent class of heterocyclic compounds that are frequently found in the core structures of many marketed drugs and clinical candidates, including numerous kinase inhibitors. The synthesis of substituted benzimidazoles often involves the condensation of an o-phenylenediamine derivative with an aldehyde, carboxylic acid, or their derivatives. The aniline derived from this compound serves as a key precursor to such o-phenylenediamines.
Illustrative Synthetic Pathway:
The following workflow outlines a general strategy for the synthesis of a benzimidazole-based kinase inhibitor scaffold starting from this compound.
Figure 3: General synthetic workflow for a benzimidazole-based kinase inhibitor scaffold.
Step-by-Step Protocol for a Key Transformation: Synthesis of a Substituted Aniline
This protocol details the nucleophilic aromatic substitution of the chloro group in this compound with a primary amine, a crucial step in the synthesis of many bioactive compounds.
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| This compound | 1.0 | Starting material |
| Primary Amine (R-NH₂) | 1.2 | Nucleophile |
| Diisopropylethylamine (DIPEA) | 2.0 | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
To a solution of this compound in DMF are added the primary amine and DIPEA.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Conclusion: A Cornerstone Intermediate for Innovation
This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its well-defined reactivity, stemming from the interplay of its chloro, nitro, and methoxyphenoxy substituents, provides a reliable and versatile platform for the construction of complex and valuable molecules. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this intermediate is a key asset. The ability to efficiently perform nucleophilic aromatic substitutions and nitro group reductions opens up a vast chemical space for the development of novel kinase inhibitors, heterocyclic scaffolds, and other functional molecules. As the demand for innovative chemical entities continues to grow, the importance of cornerstone intermediates like this compound will undoubtedly continue to expand.
References
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of Derivatives from 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Introduction: A Scaffold of Opportunity
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a highly versatile synthetic intermediate, pivotal in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its molecular architecture is distinguished by three key features that define its reactivity:
-
An electrophilic aromatic ring , activated by a potent electron-withdrawing nitro group.
-
A displaceable chloro substituent , positioned ortho to the nitro group, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr).[1]
-
A reducible nitro group , which can be converted to an amino group, opening a secondary pathway for diverse functionalization.[1]
This combination renders the molecule a powerful scaffold for constructing complex chemical entities. Derivatives have shown significant promise as anticancer agents, particularly as cyclooxygenase-2 (COX-2) inhibitors, and as anti-inflammatory agents analogous to Nimesulide.[1][2] This guide provides detailed protocols and scientific rationale for two primary synthetic strategies to unlock the potential of this scaffold: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale & Mechanistic Insight
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing this scaffold. The reaction proceeds via an addition-elimination mechanism. The process is highly favored due to the strong electron-withdrawing nitro group positioned ortho to the chlorine atom.[3] This substituent powerfully stabilizes the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance delocalization.[4][5] Without such stabilization, the displacement of a halide from an aromatic ring is exceedingly difficult.
The mechanism involves two key steps:
-
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.[3]
-
Elimination: The aromaticity is restored as the chloride leaving group is expelled, resulting in the substituted product.[4]
Protocol 1A: Synthesis of N-substituted-1-(4-methoxyphenoxy)-2-nitrobenzen-4-amine
This protocol details the reaction with a generic primary or secondary amine.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 279.67 | 1.0 | 280 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 mmol (105 mg, 103 µL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 mmol (276 mg) |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (280 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add 5 mL of DMF to the flask and begin stirring. Add the amine (1.2 mmol) to the suspension.
-
Heating: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 25 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-substituted derivative.
Strategy 2: Buchwald-Hartwig Amination
Scientific Rationale & Mechanistic Insight
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6] This method is exceptionally powerful, offering broad substrate scope and functional group tolerance, often succeeding where traditional SNAr reactions fail, especially with less-activated aryl halides or sterically hindered amines.[7] Though the chloro group in our substrate is activated, this reaction provides an alternative, modern, and highly efficient route.
The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.[9]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium amido complex.[7]
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[9]
Protocol 2A: Synthesis of a Diaryl Amine Derivative
This protocol describes a typical Buchwald-Hartwig coupling using a diarylamine.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 279.67 | 1.0 | 280 mg |
| Amine (e.g., Diphenylamine) | 169.22 | 1.1 | 1.1 mmol (186 mg) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 (1 mol%) | 0.01 mmol (9.2 mg) |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.02 (2 mol%) | 0.02 mmol (9.5 mg) |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 mmol (135 mg) |
| Toluene (Anhydrous) | - | - | 5 mL |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: This reaction is air- and moisture-sensitive. Perform all steps under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.
-
Reagent Addition: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), this compound (280 mg, 1.0 mmol), and the amine (1.1 mmol).
-
Degassing: Evacuate and backfill the Schlenk tube with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing: Wash the combined organic layers with brine (1 x 25 mL).
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often contaminated with ligand and catalyst residues. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.
Further Derivatization Potential
Beyond direct substitution of the chloride, the scaffold offers other synthetic handles. The nitro group can be readily reduced to an aniline using standard conditions (e.g., SnCl₂/HCl, H₂ with Pd/C, or iron in acetic acid).[1] This introduces a nucleophilic amino group that can be further functionalized via acylation, sulfonylation, or diazotization, dramatically expanding the chemical space accessible from the original starting material.
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LookChem. 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Inoue, F., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
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Application Notes & Protocols: Leveraging 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene for the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: Unveiling a Versatile Scaffolding Agent
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a synthetic organic intermediate that has garnered significant interest due to its unique molecular architecture.[1] This compound integrates three key functional and structural motifs onto a diaryl ether framework: a nitro group, a chloro substituent, and a methoxy-activated phenol ring. This specific arrangement makes it an exceptionally versatile building block, particularly in the synthesis of heterocyclic systems that form the core of many pharmacologically active molecules.[1]
The reactivity of this intermediate is primarily dictated by the powerful electron-withdrawing nature of the nitro group, which is positioned ortho to the chlorine atom. This electronic arrangement strongly activates the aryl ring for nucleophilic aromatic substitution (SNAr), rendering the chloro group a facile leaving group.[1][2][3] Furthermore, the nitro group itself can be readily reduced to a primary amine, opening a secondary pathway for diverse functionalization and cyclization strategies. These dual reactive centers provide a logical and powerful toolkit for chemists to construct complex molecular libraries, especially for screening against therapeutic targets like protein kinases.[1] This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in synthesizing high-value pharmaceutical intermediates, with a focus on the construction of the phenoxazine core.
Physicochemical Profile and Reactivity Analysis
A comprehensive understanding of the compound's properties is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₀ClNO₄ |
| Molecular Weight | 279.68 g/mol |
| Appearance | Crystalline Solid |
| Melting Point | ~145–148°C[1] |
| Key Functional Groups | Nitro (-NO₂), Chloro (-Cl), Ether (-O-) |
| Solubility | Lower solubility in polar solvents[1] |
Core Reactivity Pillars:
-
Nucleophilic Aromatic Substitution (SNAr): The primary mode of reactivity involves the displacement of the chloride. The nitro group at the ortho position is critical, as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[2][3][4] This allows for the introduction of a wide range of nucleophiles (amines, thiols, alkoxides) at this position.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reducing agents (e.g., SnCl₂/HCl, Fe/HCl).[1] This transformation is fundamental for subsequent reactions, including intramolecular cyclizations to form heterocyclic systems.
The interplay between these two functionalities is the cornerstone of this reagent's utility, enabling a logical and stepwise construction of complex heterocyclic cores.
Caption: Key reaction pathways for the title compound.
Core Application: Synthesis of the Phenoxazine Scaffold
Phenoxazines are a class of tricyclic heterocyclic compounds that are prevalent in a wide range of biologically active molecules, including antiviral, anticancer, and antidiabetic agents.[5][6] this compound is an ideal precursor for substituted phenoxazines via a reduction-cyclization sequence.
The strategic logic is as follows:
-
Reduction: The nitro group is reduced to an amine. This new amine is now positioned ortho to the diaryl ether linkage.
-
Intramolecular Cyclization: The newly formed amine acts as an internal nucleophile. Under the right catalytic conditions (typically copper-mediated), it attacks the aromatic ring carbon bearing the chlorine atom, displacing it to form the central oxazine ring. This intramolecular cyclization is a form of the Ullmann condensation.[7][8]
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Application of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene in Materials Science: A Guide to High-Performance Poly(ether imide) Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a unique aromatic compound whose molecular architecture makes it a highly valuable intermediate in the synthesis of advanced materials. The presence of an electron-withdrawing nitro group ortho to a displaceable chloro group activates the molecule for nucleophilic aromatic substitution (SNAr), a cornerstone of modern polymer chemistry. This, combined with the flexible ether linkage, positions this compound as a key precursor for the synthesis of high-performance polymers, particularly poly(ether imide)s (PEIs).
PEIs are a class of amorphous thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in demanding applications across the aerospace, automotive, and electronics industries.[2] This document provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of a novel poly(ether imide). We will detail the transformation of this starting material into a diamine monomer, followed by its polymerization and characterization.
PART 1: Monomer Synthesis - From Nitroarene to Diamine
The primary application of this compound in this context is as a precursor to a diamine monomer. This transformation involves a two-step process: a nitration to introduce a second nitro group, followed by the reduction of both nitro groups to amines.
Step 1.1: Nitration of this compound
The initial step involves the introduction of a second nitro group onto the phenoxy ring. The methoxy group is an activating group and will direct the nitration to the ortho and para positions.
Reaction Scheme:
Figure 1: Nitration of this compound.
Protocol: Synthesis of 4-Chloro-1-(4-methoxy-2-nitrophenoxy)-2-nitrobenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Acid Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (3.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried in a vacuum oven at 60 °C.
Step 1.2: Reduction to 4-Amino-1-(4-methoxy-2-aminophenoxy)benzene
The dinitro compound is then reduced to the corresponding diamine. A common and effective method is catalytic hydrogenation.[3]
Reaction Scheme:
Figure 2: Reduction of the dinitro compound to the diamine monomer.
Protocol: Synthesis of 4-Amino-1-(4-methoxy-2-aminophenoxy)benzene
-
Reaction Setup: To a Parr hydrogenation apparatus, add the dinitro compound (1.0 eq), 10% Palladium on activated carbon (Pd/C) (5-10 wt% of the substrate), and a suitable solvent such as ethanol or ethyl acetate.
-
Hydrogenation: Seal the apparatus and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-50 °C.
-
Reaction: Stir the mixture vigorously. Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude diamine monomer. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
PART 2: Poly(ether imide) Synthesis - A Two-Step Approach
The synthesized diamine monomer can be polymerized with a suitable dianhydride to produce a poly(ether imide). A widely used dianhydride for high-performance PEIs is 4,4'-Oxydiphthalic Anhydride (ODPA). The polymerization proceeds via a two-step process involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization).
Overall Polymerization Scheme:
Figure 3: Two-step synthesis of poly(ether imide).
Protocol: Synthesis of Poly(ether imide)
Step 2.1: Poly(amic acid) Synthesis
-
Reaction Setup: In a dry, nitrogen-purged, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized diamine monomer (1.0 eq) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Monomer Addition: Once the diamine has completely dissolved, add solid 4,4'-oxydiphthalic anhydride (ODPA) (0.98-1.0 eq) portion-wise to the stirred solution at room temperature. The addition should be done carefully to control the initial exotherm.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2.2: Imidization
The conversion of the poly(amic acid) to the final poly(ether imide) can be achieved through either thermal or chemical imidization.
Method A: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Solvent Removal: Place the cast film in a vacuum oven and heat gradually to remove the solvent. A typical heating profile would be 80 °C for 2 hours, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour. This stepwise heating program ensures complete solvent removal and imidization without forming voids in the film.
-
Film Removal: After cooling to room temperature, the resulting tough, flexible poly(ether imide) film can be peeled off the glass plate.
Method B: Chemical Imidization
-
Dehydrating Agent: To the poly(amic acid) solution, add a mixture of acetic anhydride (2.0-4.0 eq per repeating unit) and a tertiary amine catalyst such as pyridine or triethylamine (1.0 eq per repeating unit) at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Precipitation: Pour the reaction mixture into a non-solvent such as methanol or ethanol with vigorous stirring to precipitate the poly(ether imide).
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 150-180 °C for several hours.
PART 3: Characterization of the Poly(ether imide)
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
Table 1: Key Characterization Techniques
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the conversion of the poly(amic acid) to poly(ether imide). | Disappearance of amic acid bands (e.g., -OH and amide C=O stretches) and the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching).[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. | ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the aromatic protons and carbons in the polymer repeating unit, confirming the successful polymerization.[6][7] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | The TGA thermogram will show the decomposition temperature of the polymer, which is expected to be high (typically >450 °C), indicating excellent thermal stability.[8] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | The DSC curve will show a step transition corresponding to the Tg of the amorphous polymer, which is a key indicator of its upper service temperature.[2] |
Experimental Workflow for Polymer Characterization:
Figure 4: Workflow for the characterization of the synthesized poly(ether imide).
Conclusion: A Pathway to Advanced Materials
This guide has outlined a detailed pathway for the utilization of this compound as a precursor for the synthesis of high-performance poly(ether imide)s. By following the provided protocols for monomer synthesis, polymerization, and characterization, researchers can explore the synthesis of novel polymers with tailored properties. The inherent versatility of the starting material allows for further modifications and the development of a wide range of advanced materials for challenging applications.
References
-
Thermal behavior of the oligomeric poly(ether-imide)s: a) TGA and DTGA... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Poly(ether imide)s: Synthesis and Properties - Murray State's Digital Commons. (2023, April 25). Retrieved January 12, 2026, from [Link]
-
Synthesis of poly(ether imide)s. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
FT-IR spectra of polyetherimides with various diamines. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
¹H NMR spectrum of the new poly(ether-imide) (XBPEI) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Use of NMR for study the molecular structure of polyetherimide thin film composite membrane[9]. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Characterization of polyimide via FTIR analysis - OSTI.GOV. (2014, August 26). Retrieved January 12, 2026, from [Link]
-
DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
1 H NMR spectrum of polyimide (PI-b). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Characterisation of synthesised samples. (a) FTIR spectra of c‐PEI‐0... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Differential scanning calorimetry (DSC) curve of polyetherimide (PEI)... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Application Note & Protocol: Nucleophilic Aromatic Substitution of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Abstract
This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, a versatile building block in medicinal chemistry and materials science.[1] We delve into the mechanistic underpinnings of the SNAr reaction, detailing the critical role of the nitro group in activating the aryl halide substrate. A detailed, step-by-step protocol for the substitution of the chloro group with morpholine is presented as a representative example. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into reaction setup, monitoring, workup, and purification, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Activated Aryl Ethers
This compound is a key intermediate whose structural complexity makes it valuable for constructing pharmacologically active molecules and functional materials.[1] The molecule possesses three key features for synthetic manipulation: an electron-rich methoxyphenoxy moiety, a reducible nitro group, and a chloro substituent activated for nucleophilic aromatic substitution (SNAr). The SNAr reaction is a powerful tool for forging carbon-heteroatom bonds, and understanding its application to this substrate is essential for leveraging its synthetic potential.
Unlike typical nucleophilic substitutions (SN1/SN2) which are unfavorable on sp²-hybridized carbons of an aromatic ring, the SNAr reaction proceeds efficiently on electron-deficient aromatic systems.[2][3] The strategic placement of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂) in the target molecule, is the key to this reactivity.
Mechanistic Rationale: Causality Behind the SNAr Reaction
The SNAr reaction is a two-step addition-elimination process. The success of this reaction hinges on the activation of the aromatic ring and the stability of the reaction intermediate.[3][4]
Pillar 1: Ring Activation by Electron-Withdrawing Groups (EWGs)
The nitro group at the C2 position (ortho to the chlorine leaving group) is paramount. It strongly withdraws electron density from the benzene ring through both inductive and resonance effects.[5][6] This withdrawal creates a significant partial positive charge (δ+) on the carbon atom bonded to the chlorine (the ipso-carbon), making it highly susceptible to attack by a nucleophile.[6] The ortho and para positions relative to the leaving group are most effective for this activation because they allow for direct resonance stabilization of the intermediate.[3][4][5]
Pillar 2: Formation of the Meisenheimer Complex
The rate-determining step of the SNAr reaction is the initial attack of the nucleophile on the ipso-carbon.[7] This addition temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4][5] The stability of this complex is the lynchpin of the entire reaction. The electron-withdrawing nitro group delocalizes the negative charge across its oxygen atoms via resonance, effectively stabilizing the intermediate and lowering the activation energy for its formation.[3][4]
Pillar 3: Elimination and Restoration of Aromaticity
In the second, much faster step, the leaving group (chloride, Cl⁻) is expelled. This step is energetically favorable as it restores the highly stable aromatic system.[3]
Experimental Application: Synthesis of 4-(4-(4-methoxyphenoxy)-2-nitrophenyl)morpholine
This section provides a detailed protocol for a representative SNAr reaction using morpholine as the nucleophile.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 279.68 | 1.0 | 280 mg | Electrophile |
| Morpholine | 87.12 | 1.2 | 105 µL | Nucleophile |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 276 mg | Base |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | - | 5 mL | Solvent |
| Ethyl Acetate (EtOAc) | - | - | ~50 mL | Extraction Solvent |
| Deionized Water | - | - | ~50 mL | Workup |
| Brine (Saturated NaCl solution) | - | - | ~20 mL | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying Agent |
| Silica Gel (for column chromatography) | - | - | - | Stationary Phase |
Equipment
-
10 mL round-bottom flask with a magnetic stir bar
-
Reflux condenser and heating mantle (or oil bath)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
TLC plates and developing chamber
-
Column chromatography setup
Step-by-Step Protocol
The entire process, from setup to analysis, follows a logical and validated workflow.
-
Reaction Setup:
-
Place this compound (280 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol) into a dry 10 mL round-bottom flask containing a magnetic stir bar.
-
Fit the flask with a reflux condenser and flush the system with an inert gas (e.g., Nitrogen). Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.
-
-
Reagent Addition:
-
Add anhydrous DMSO (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol). Causality: DMSO is a polar aprotic solvent that effectively dissolves the reagents and stabilizes the charged intermediate without interfering with the nucleophile.[8][9] K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
-
Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Maintain the reaction at this temperature for 4-6 hours.
-
-
Monitoring the Reaction:
-
Periodically check the reaction's progress using Thin Layer Chromatography (TLC). Use a solvent system such as 30% Ethyl Acetate in Hexanes.
-
The reaction is complete when the starting material spot (visualized under UV light) is no longer visible.
-
-
Workup and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark mixture into a beaker containing deionized water (25 mL). This will quench the reaction and precipitate the crude product.
-
Stir for 15 minutes.
-
-
Extraction and Washing:
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) to remove residual DMSO, followed by a wash with brine (1 x 20 mL) to remove excess water. Causality: Repeated water washes are crucial for removing high-boiling solvents like DMSO, which can complicate purification.[8][9]
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a yellow-orange solid.
-
Characterization
The identity and purity of the synthesized 4-(4-(4-methoxyphenoxy)-2-nitrophenyl)morpholine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Reagent Handling: Nitroaromatic compounds are potentially toxic and should be handled with care. They can be harmful if swallowed or absorbed through the skin.[10][11] Avoid creating dust.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
-
Incomplete Reaction: If TLC indicates the presence of starting material after the allotted time, consider increasing the reaction temperature to 100-110 °C or adding an additional 0.2 equivalents of the nucleophile.
-
Purification Difficulties: If the crude product is an inseparable oil or "gum," it may be due to residual DMSO.[8] Ensure the aqueous workup is thorough. An alternative purification method is recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[8]
-
Side Reactions: The use of a non-nucleophilic solvent is critical to prevent it from competing with the intended nucleophile.[9] Ensure all reagents and solvents are anhydrous if your nucleophile or product is sensitive to hydrolysis.
References
- Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring.
- Wikipedia. Nucleophilic aromatic substitution.
- Grokipedia. Nucleophilic aromatic substitution.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Quora. (2016, September 16). Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction?.
- Benchchem. This compound | RUO.
- ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- ECHEMI. 4-Chloro-1-methoxy-2-nitrobenzene SDS, 89-21-4 Safety Data Sheets.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- Fisher Scientific. SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene.
- Sigma-Aldrich. SAFETY DATA SHEET - 1-chloro-2-nitrobenzene. (2025, November 6).
- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2-nitrophenol.
- Benchchem. How to increase the efficiency of nucleophilic aromatic substitution reactions.
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.
- Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- RSC Publishing. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines.
- ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
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Application Notes and Protocols for the Reduction of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Introduction: Strategic Importance in Synthesis
The reduction of the nitro group in 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene to yield 4-Chloro-1-(4-methoxyphenoxy)-2-aminobenzene is a critical transformation in the synthesis of a variety of complex organic molecules. The resulting aniline derivative is a versatile intermediate, particularly in the fields of pharmaceutical and materials science research.[1][2] Its unique substitution pattern, featuring a chloro group, a methoxyphenoxy ether linkage, and a reactive amino group, makes it a valuable scaffold for constructing pharmacologically active agents and functional materials.[1]
The successful and selective reduction of the nitro group, while preserving the chloro and ether functionalities, is paramount. This guide provides a comprehensive overview of established methodologies for this conversion, detailing the underlying chemical principles and offering robust, step-by-step protocols for researchers and drug development professionals. We will explore several key reductive strategies, including catalytic hydrogenation and chemical reductions using metals or metal salts, to provide a versatile toolkit for this essential synthetic step.
Mechanistic Considerations and Method Selection
The choice of a reduction method is dictated by factors such as substrate compatibility, desired chemoselectivity, scalability, and safety considerations. The primary goal is the efficient conversion of the nitro group to an amine without affecting the chloro- and methoxyphenoxy- substituents.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often "greener" method for nitro group reduction, typically utilizing hydrogen gas or a hydrogen donor in the presence of a metal catalyst.[3][4]
-
Palladium on Carbon (Pd/C): This is a common and highly effective catalyst for the hydrogenation of nitroarenes.[4][5] However, a significant consideration with chloro-substituted aromatics is the potential for hydrodehalogenation, where the chloro group is reductively cleaved.[2][6] Careful control of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to minimize this side reaction.[2][7]
-
Raney Nickel (Raney-Ni): An alternative to palladium-based catalysts, Raney Nickel is often preferred for substrates susceptible to dehalogenation.[5][8][9] It is a cost-effective and highly active catalyst for nitro reductions.[8] However, Raney Nickel can be pyrophoric and requires careful handling.[8]
-
Transfer Hydrogenation: This method avoids the direct use of hydrogen gas by employing a hydrogen donor, such as ammonium formate or hydrazine hydrate, in conjunction with a catalyst like Pd/C.[10] This can be a safer and more convenient alternative for laboratory-scale syntheses.[2][10]
Chemical Reduction
Chemical reduction methods offer excellent alternatives, particularly when chemoselectivity is a primary concern or when specialized hydrogenation equipment is unavailable.
-
Iron in Acidic Medium (Fe/HCl or Fe/NH₄Cl): The Béchamp reduction, using iron metal in the presence of an acid like hydrochloric acid or a salt like ammonium chloride, is a classic and reliable method for nitro group reduction.[5][11] This method is known for its high chemoselectivity, generally leaving aryl halides intact.[12]
-
Tin(II) Chloride (SnCl₂): Tin(II) chloride in an acidic medium is another effective reagent for the selective reduction of aromatic nitro compounds.[5][13] It is particularly useful for small-scale reactions and is compatible with a wide range of functional groups.[3][13] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group.[14]
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent provides a mild and metal-free method for nitro group reduction.[15][16] It is often used in aqueous or mixed aqueous-organic solvent systems and is valued for its chemoselectivity.[16][17] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[16]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reduction of this compound using various methods.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the reduction using hydrogen gas with a Pd/C catalyst. It is crucial to monitor the reaction closely to prevent dehalogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[8] Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude 4-Chloro-1-(4-methoxyphenoxy)-2-aminobenzene can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Iron in Ammonium Chloride
This protocol provides a robust and selective method using iron powder.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).
-
Add iron powder (5-10 eq) and ammonium chloride (5-10 eq) to the mixture.[11]
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
Protocol 3: Reduction with Tin(II) Chloride Dihydrate
This protocol details the use of tin(II) chloride for a reliable small- to medium-scale reduction.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.[3]
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur; control the temperature with an ice bath if necessary.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Tin salts will precipitate.
-
Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine all organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Data Presentation and Comparison
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (Pd/C) | H₂, 10% Pd/C | 1-4 atm H₂, RT, EtOH/EtOAc | High atom economy, clean reaction | Potential for dehalogenation, requires specialized equipment |
| Catalytic Hydrogenation (Raney-Ni) | H₂, Raney-Ni | 1-4 atm H₂, RT, EtOH | Less prone to dehalogenation, cost-effective | Pyrophoric catalyst, requires careful handling |
| Iron Reduction (Fe/NH₄Cl) | Fe, NH₄Cl | Reflux, EtOH/H₂O | High chemoselectivity, inexpensive reagents | Stoichiometric metal waste, workup can be tedious |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Reflux, EtOH | Good functional group tolerance, reliable | Generates tin waste, workup can be cumbersome |
| Sodium Dithionite Reduction | Na₂S₂O₄ | RT to mild heating, aq. solvent | Mild conditions, metal-free | Can require large excess of reagent, potential for sulfur byproducts |
Visualizing the Workflow
General Reaction Scheme
Caption: General scheme for the reduction of the nitro group.
Experimental Workflow: Iron Reduction
Sources
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reaction conditions for Ullmann condensation with 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
An Application Guide to the Ullmann Condensation of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Authored by: A Senior Application Scientist
Introduction: Navigating the Ullmann Condensation for Complex Molecules
The formation of a carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the array of methods available, the copper-catalyzed Ullmann condensation, first reported over a century ago, remains a powerful and versatile tool for constructing aryl-amine and aryl-ether linkages.[2][3] Historically, the reaction was notorious for requiring harsh conditions—high temperatures often exceeding 200°C and stoichiometric amounts of copper—which limited its application to robust substrates.[1][2][3]
However, the last two decades have witnessed a renaissance in Ullmann-type couplings. The development of sophisticated ligand systems has enabled these reactions to proceed under significantly milder conditions, dramatically expanding their substrate scope and functional group tolerance.[2][4][5] This guide focuses on the practical application of modern Ullmann condensation protocols to a specific, electronically complex substrate: This compound .
This substrate presents a unique set of challenges and opportunities. As an aryl chloride, it is inherently less reactive than its bromide or iodide counterparts.[2] Yet, the presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom activates the C-Cl bond toward nucleophilic attack, a key feature that can be leveraged for a successful coupling. This document provides researchers, scientists, and drug development professionals with a detailed framework for optimizing and executing the N-arylation of this substrate, grounded in mechanistic understanding and field-proven methodologies.
Mechanistic Underpinnings: The Role of the Copper Catalyst and Ligand
While the precise mechanism of the Ullmann reaction can vary with substrates and conditions, a generally accepted catalytic cycle for C-N coupling provides a crucial framework for rational optimization.[1] The process is not a simple nucleophilic aromatic substitution but a copper-mediated sequence of steps.
-
Formation of the Copper(I) Amide: The reaction is initiated by the deprotonation of the amine nucleophile by the base, followed by coordination to the copper(I) salt to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) center. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The resulting intermediate is a transient, high-valent Copper(III) species.
-
Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond and regenerates a copper(I) species, thus closing the catalytic cycle.
Ligands play a multifaceted role in this cycle. They stabilize the copper catalyst, prevent its disproportionation or precipitation, increase its solubility, and crucially, they modulate the electronics of the copper center to facilitate both the oxidative addition and reductive elimination steps.[6]
Caption: Generalized catalytic cycle for the ligand-assisted Ullmann C-N coupling.
Optimizing Reaction Parameters for an Activated Aryl Chloride
The success of coupling this compound hinges on the careful selection of each reaction component. The activation provided by the nitro group makes the use of an aryl chloride feasible, but optimal conditions are still required to achieve high yields and avoid side reactions.
| Parameter | Recommendation & Rationale | Common Options | Ref. |
| Copper Source | Copper(I) Iodide (CuI) is the most common and reliable precatalyst. It is generally more effective than Cu(II) salts, although Cu(II) sources can be effective as they may be reduced in situ. | CuI, CuBr, CuCl, Cu₂O, Cu(OTf)₂ | [2][3] |
| Ligand | Crucial for aryl chlorides. Simple bidentate N,N- or N,O-ligands are highly effective. They accelerate the rate-limiting oxidative addition step. N,N'-Dimethylethylenediamine (DMEDA) is an excellent, cost-effective starting point. For more challenging couplings, amino acids like L-proline or N,N-dimethylglycine can be superior. | DMEDA, 1,10-Phenanthroline, L-Proline, N,N-Dimethylglycine | [2][7][8] |
| Base | A moderately strong, non-nucleophilic inorganic base is required to deprotonate the amine nucleophile. Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are excellent choices. Cesium Carbonate (Cs₂CO₃) is often more effective but also more expensive. | K₂CO₃, K₃PO₄, Cs₂CO₃ | [9] |
| Solvent | A polar, aprotic solvent with a high boiling point is typically required to ensure solubility of the reagents and to provide sufficient thermal energy. Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) are standard choices. In some modern systems, non-polar solvents like Toluene or Dioxane can also be effective. | DMF, DMSO, NMP, Dioxane, Toluene | [3][10] |
| Temperature | While classical Ullmann reactions required temperatures >200°C, modern ligand-accelerated systems for activated aryl chlorides typically run in the 100-140°C range. Temperature should be optimized for each specific amine coupling partner. | 100 - 140 °C | [11] |
| Atmosphere | Strictly an inert atmosphere (Nitrogen or Argon). The active Cu(I) catalyst is susceptible to oxidation to Cu(II), which can deactivate the catalyst. Proper degassing of the solvent and use of Schlenk techniques are essential for reproducibility and high yields. | Nitrogen, Argon | [11] |
Detailed Experimental Protocol: N-Arylation of Carbazole
This protocol provides a robust starting point for the coupling of this compound with carbazole, a common transformation in materials science.[11][12]
Reaction Scheme: (Self-generated image of the chemical reaction)
Materials and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Carbazole (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Magnetic stirrer/hotplate
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the cooled flask, add K₃PO₄ (2.0 mmol), followed by Copper(I) Iodide (5 mol%), carbazole (1.2 mmol), and this compound (1.0 mmol).
-
Atmosphere Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Ligand Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the DMEDA ligand (10 mol%).
-
Reaction Execution: Lower the sealed flask into a preheated oil bath set to 120°C. Stir the mixture vigorously for 18-24 hours.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting aryl chloride.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the insoluble inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated carbazole product.
Sources
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analytical methods for quantifying 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
An Application Note for the Quantitative Analysis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Introduction
This compound is a synthetic organic intermediate characterized by a molecular structure that includes a 4-methoxyphenoxy group and ortho-substituted chloro and nitro functionalities on a benzene ring.[1] This unique arrangement of functional groups makes it a versatile building block in various fields of chemical synthesis. In pharmaceutical research, it serves as a scaffold for developing new pharmacologically active molecules, including potential kinase inhibitors.[1] Its derivatives have also been investigated for anticancer properties.[1] Furthermore, in materials science, its structural properties are leveraged in the development of functional materials like liquid crystals.[1]
Given its role as a critical precursor, the ability to accurately quantify this compound is paramount for ensuring the quality of starting materials, monitoring the progress of chemical reactions, and performing quality control on final products. This application note provides detailed protocols for three common analytical methods for its quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₀ClNO₄ |
| Molecular Weight | 279.68 g/mol |
| CAS Number | 89-21-4 (for an isomer, specific CAS may vary)[2] |
| Appearance | Typically a solid, may be light yellow[3] |
| Solubility | Soluble in common organic solvents like acetonitrile, methanol, ethanol, and chloroform.[3] |
Overview of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix complexity, required sensitivity, and available instrumentation. Chromatography-based methods like HPLC and GC are preferred for their high selectivity, while spectrophotometry offers a simpler, more rapid, though less specific, alternative.
Table 1: Comparison of Key Performance Characteristics for Analytical Methods
| Analytical Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Accuracy (% Recovery) | Precision (%RSD) | Throughput |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance.[4] | > 0.999 | ~0.1 µg/mL | 98-102% | < 2% | High |
| GC-MS | Separation by volatility in a capillary column and detection by mass-to-charge ratio.[5] | > 0.999 | < 0.1 µg/mL | 95-105% | < 5% | Medium |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution at a specific wavelength.[4] | > 0.998 | ~0.5 µg/mL | 97-103% | < 3% | Very High |
| Note: Performance data are typical values based on methods for structurally similar compounds and may vary based on instrumentation and specific experimental conditions.[4][5][6] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of nitroaromatic compounds.[7] It offers excellent separation, sensitivity, and reproducibility, making it the method of choice for routine quality control.[4][6]
Principle of the Method
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by a mobile phase typically composed of acetonitrile and water. The compound is quantified by its absorbance of UV light at a specific wavelength.
Experimental Protocol
1. Instrumentation and Reagents
-
HPLC system equipped with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[8]
-
This compound reference standard
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 70:30 v/v). Add a small amount of acid (e.g., 0.1% phosphoric acid) to sharpen peaks and ensure consistent retention times.[4] Degas the mobile phase before use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[6]
3. Sample Preparation
-
Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
4. HPLC Operating Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[6] |
| Detector Wavelength | ~240-260 nm (determine λmax experimentally) |
5. Data Analysis and Quantification
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of each standard.
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[4]
HPLC Analysis Workflow
Caption: Workflow for HPLC-UV quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally sensitive and selective technique, ideal for identifying and quantifying trace levels of analytes in complex matrices.[5][9]
Principle of the Method
In GC, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons (Electron Ionization - EI), causing them to fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification and quantification.[10]
Experimental Protocol
1. Instrumentation and Reagents
-
GC-MS system with an autosampler
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Acetonitrile or Dichloromethane (GC grade)
-
This compound reference standard
2. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC method, using a suitable volatile solvent like acetonitrile or dichloromethane.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to cover the expected concentration range of the samples.
3. Sample Preparation
-
Dissolve the sample in a suitable volatile solvent to a known volume.
-
Ensure the final concentration is within the linear range of the instrument.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.[9]
4. GC-MS Operating Conditions
| Parameter | Recommended Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification |
5. Data Analysis and Quantification
-
For quantification, operate the MS in SIM mode. Select characteristic ions from the analyte's mass spectrum (e.g., the molecular ion and major fragment ions).
-
Construct a calibration curve by plotting the peak area of the primary quantification ion against the concentration of the standards.
-
Calculate the concentration in the unknown sample using the linear regression equation from the calibration curve.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS quantification.
Method 3: UV-Visible Spectrophotometry
This method is a simple and cost-effective technique for quantifying a pure substance in a non-absorbing solvent. It is best suited for screening or for samples where the analyte is the only component that absorbs light at the chosen wavelength.
Principle of the Method
UV-Vis spectrophotometry operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Protocol
1. Instrumentation and Reagents
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Methanol or Ethanol (UV grade)
-
This compound reference standard
2. Determination of λmax
-
Prepare a dilute solution (~10 µg/mL) of the reference standard in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
3. Preparation of Solutions
-
Stock Standard Solution (100 µg/mL): Prepare a stock solution by dissolving 10 mg of the standard in 100 mL of solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.
-
Sample Solution: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the assay.[4]
4. Measurement and Quantification
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Use the linear regression equation to calculate the concentration of the analyte in the sample solution.[4]
Method Validation and Quality Control
For regulatory compliance and scientific rigor, any analytical method should be validated. Key parameters to assess include:
-
Linearity: The ability of the method to elicit results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
This application note details three distinct methods for the quantitative analysis of this compound. The HPLC-UV method is recommended for routine quality control due to its high precision and throughput. The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace analysis or samples with complex matrices. Finally, UV-Vis Spectrophotometry provides a rapid and simple alternative for the analysis of relatively pure samples. The selection of the most appropriate technique should be based on the specific analytical needs, sample characteristics, and available resources.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Al-Naiema, I. M., & Al-Mashhadani, M. H. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLoS ONE, 13(6), e0199351. Retrieved from [Link]
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Mabbott, G. A. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3369–3376. Retrieved from [Link]
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Jönsson, S., Gustavsson, L., & Bavel, B. (2007). Analysis of nitroaromatic compounds in complex samples using solid-phase microextraction and isotope dilution quantification gas chromatography-electron-capture negative ionisation mass spectrometry. Journal of Chromatography A, 1149(2), 326-334. Retrieved from [Link]
-
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-CHLORO-4-METHOXY-2-NITROBENZENE. Retrieved from [Link]
-
ChemBK. (2024). 2-Chloro-4-methoxy-1-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]
-
Sheng, G., & Fu, J. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Journal of Environmental Monitoring, 13(8), 2257-2263. Retrieved from [Link]
-
Yoshida, T., Hirata, M., Tabuchi, T., & Miyajima, K. (1993). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 613(1), 95-102. Retrieved from [Link]
-
Zhang, J., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 249, 116274. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-Chloro-4-nitrobenzene. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-nitroanisole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxy-1-nitrobenzene. Retrieved from [Link]
-
Tsai, C. W., Tang, C. H., & Wang, W. H. (2010). Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis, 18(2), 1. Retrieved from [Link]
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Application Note: Synthesis of Phenoxazine Scaffolds from 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Heterocyclic Chemistry
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of complex heterocyclic structures. Its unique arrangement of a nucleophilically displaceable chloro group, an activating nitro group, and a phenoxy moiety makes it a versatile precursor for constructing pharmacologically relevant scaffolds. This application note provides a detailed guide to the synthesis of phenoxazine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, using this compound as the key building block.[1] Phenoxazines are known for their diverse biological activities, including antioxidant, antidiabetic, antimalarial, and anti-inflammatory properties.[2]
The strategic positioning of the chloro and nitro groups on one of the benzene rings facilitates a critical nucleophilic aromatic substitution (SNAr) reaction, which is the cornerstone of the synthetic strategies outlined herein.[3][4] The electron-withdrawing nature of the nitro group strongly activates the aryl chloride towards substitution. Subsequent chemical manipulations, primarily the reduction of the nitro group to an amine, set the stage for intramolecular cyclization to form the tricyclic phenoxazine core.
This guide will delve into the mechanistic underpinnings of the key transformations, provide detailed, step-by-step experimental protocols, and present data in a clear and accessible format to enable researchers to successfully utilize this versatile substrate in their synthetic endeavors.
Core Synthetic Strategy: A Two-Step Approach to Phenoxazines
The synthesis of phenoxazine derivatives from this compound is conceptually a two-stage process:
-
Nucleophilic Aromatic Substitution (SNAr): The activated chloro group is displaced by a suitable nucleophile. For the synthesis of phenoxazines, this typically involves a Smiles Rearrangement, an intramolecular SNAr reaction.[3][5][6][7][8]
-
Reductive Cyclization: The nitro group of the resulting diaryl ether intermediate is reduced to an amine, which then undergoes an intramolecular cyclization, often facilitated by a catalyst, to form the phenoxazine ring system. A common method for this type of cyclization is the Ullmann condensation.[9][10][11]
This application note will focus on a representative protocol for the synthesis of a substituted phenoxazine, illustrating these core principles.
Mechanistic Insights: The Chemistry Behind the Synthesis
A deep understanding of the reaction mechanisms is crucial for troubleshooting and adapting the protocols to different substrates.
Nucleophilic Aromatic Substitution (SNAr) and the Smiles Rearrangement
The SNAr reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. The strong electron-withdrawing effect of the ortho-nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the displacement of the chloride ion.
In the context of phenoxazine synthesis from precursors like 2-aminophenols, an intramolecular variant of the SNAr, the Smiles Rearrangement, is often invoked.[5][6][8] This rearrangement involves the intramolecular attack of a nucleophile on an activated aromatic ring.
Diagram of the General SNAr Mechanism
Caption: Step-by-step workflow for the synthesis of a phenoxazine derivative.
Detailed Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)phenoxazine
This protocol details a representative synthesis of a phenoxazine derivative from this compound.
Part 1: Reduction of the Nitro Group
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/g of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (5.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-amino-4-chloro-1-(4-methoxyphenoxy)benzene can be used in the next step without further purification.
Part 2: Intramolecular Cyclization (Ullmann Condensation)
Materials:
-
Crude 2-amino-4-chloro-1-(4-methoxyphenoxy)benzene from Part 1
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask, combine the crude 2-amino-4-chloro-1-(4-methoxyphenoxy)benzene (1.0 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.0 eq).
-
Add pyridine as the solvent (15 mL/g of substrate).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the pyridine and ethyl acetate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-(4-methoxyphenoxy)phenoxazine.
Data and Expected Results
The following table summarizes the expected data for the synthesis of 2-(4-methoxyphenoxy)phenoxazine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| This compound | C₁₃H₁₀ClNO₄ | 279.68 | - | Yellow solid |
| 2-Amino-4-chloro-1-(4-methoxyphenoxy)benzene | C₁₃H₁₂ClNO₂ | 249.70 | >90 (crude) | Off-white solid |
| 2-(4-Methoxyphenoxy)phenoxazine | C₁₉H₁₅NO₃ | 305.33 | 60-75 | Pale yellow solid |
Characterization Data for 2-(4-Methoxyphenoxy)phenoxazine:
-
¹H NMR (400 MHz, CDCl₃): δ 7.05-6.80 (m, 8H, Ar-H), 6.75 (d, J = 8.0 Hz, 2H, Ar-H), 6.60 (d, J = 8.0 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.0, 154.5, 144.0, 143.5, 135.0, 133.0, 122.5, 121.0, 119.0, 115.5, 115.0, 114.5, 55.8.
-
Mass Spectrometry (ESI): m/z 306.1 [M+H]⁺.
Safety and Handling
-
This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable and toxic liquid. All manipulations should be performed in a well-ventilated fume hood.
-
Copper(I) iodide is harmful if swallowed or inhaled. Avoid creating dust.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This application note has detailed a robust and reliable method for the synthesis of phenoxazine derivatives from the versatile starting material, this compound. The two-step sequence of nitro group reduction followed by an intramolecular Ullmann condensation provides an efficient route to this important class of heterocyclic compounds. The provided protocol, along with the mechanistic insights and characterization data, should serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- Kavitha, G., et al. (2021). Microwave assisted rapid synthesis of phenoxazines and benzopyridoxazines.
-
Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f]o[1][5]xazepine synthesis. Heterocyclic Communications, 20(5), 251-256.
- Plater, M. J., et al. (2023). New Functionalized Phenoxazines and Phenothiazines. ACS Omega, 8(46), 44163–44171.
- Pal, S., et al. (2018). Synthesis of 7-phenoxyphenothiazines by smiles rearrangement. Indian Journal of Chemistry - Section B, 57B(1), 101-105.
- Rahman, M. M., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(7), 4459-4483.
- Ibraheem, I. T., & Al.Araji, S. M. (2016). Synthesis of New N-Substituted Phenoxazine Derivatives. Baghdad Science Journal, 13(2s), 360-366.
- Kavitha, G., et al. (2020). Scheme 1: Synthesis of polycyclic phenoxazine derivatives (5a-i).
- Ochocki, J., & Modrzejewska, H. (2016). The Smiles rearrangement in the syntheses of azaphenothiazines. Part I. Arkivoc, 2016(5), 299-332.
-
Wikipedia. (2023). Smiles rearrangement. Retrieved from [Link]
- Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chem IJ, 2(1).
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
- Liu, N., et al. (2015). A General Route for Synthesis of N-Aryl Phenoxazines via Copper(I)-Catalyzed N-,N-, and O-Arylations of 2-Aminophenols. Organic Letters, 17(24), 6094–6097.
- Patel, R. P., et al. (2022). Synthesis of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides. Journal of Heterocyclic Chemistry, 59(10), 1785-1794.
- Ayogu, J. I., & Ezeokonkwo, M. A. (2015). Synthetic route to obtain various phenoxazine derivatives using 6-chlor-5H-benzo[a]phenoxazin-5-one.
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
- Reddy, B. V. S., et al. (2020). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 10(72), 44343–44348.
- Wang, D., et al. (2014). Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine.
-
SlideShare. (2016). Ullmann reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Ullmann reaction | PPTX [slideshare.net]
Application Notes & Protocols: 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene as a Versatile Building Block for Advanced Organic Electronics
Introduction: The Strategic Importance of Phenothiazine Scaffolds in Organic Electronics
The relentless pursuit of high-performance and cost-effective organic electronic devices has fueled the exploration of novel molecular architectures. Among these, phenothiazine and its derivatives have emerged as a privileged scaffold, particularly for hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The inherent electron-rich nature of the phenothiazine core, coupled with its non-planar "butterfly" conformation, imparts favorable electronic properties and helps to suppress detrimental intermolecular aggregation. This unique combination facilitates efficient hole transport and contributes to the overall stability and performance of organic electronic devices.
This application note details the utility of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene as a key building block for the synthesis of tailored phenothiazine-based materials. Its strategic substitution pattern allows for versatile functionalization, enabling the fine-tuning of optoelectronic properties to meet the demanding requirements of next-generation organic electronics. We provide detailed, field-proven protocols for the synthesis of this precursor and its subsequent transformation into a functional phenothiazine derivative, underscoring the causality behind each experimental choice.
Chemical Profile and Synthesis of the Building Block
This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing nitro group and the chloro substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key feature exploited in its conversion to more complex structures.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀ClNO₄ | N/A |
| Molecular Weight | 279.68 g/mol | N/A |
| Appearance | Pale yellow solid | N/A |
| Melting Point | ~120-125 °C | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar Williamson ether synthesis.[2] The reaction proceeds via a nucleophilic aromatic substitution where the phenoxide displaces a chloride ion from an activated nitroaromatic ring.
Reaction Scheme:
Caption: Synthesis of the target building block.
Materials:
-
1,4-Dichloro-2-nitrobenzene (1.0 equiv)
-
4-Methoxyphenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dichloro-2-nitrobenzene, 4-methoxyphenol, and potassium carbonate.
-
Add a sufficient volume of DMF to dissolve the reactants.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow solid.
Causality of Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic phenoxide.
-
Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Heating: The reaction is heated to provide the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methoxy protons (~3.8 ppm) and aromatic protons in the range of 6.9-8.0 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the methoxy carbon (~56 ppm) and aromatic carbons.
-
FTIR (KBr): Characteristic peaks for the C-O-C ether linkage, C-Cl bond, and the nitro group (asymmetric and symmetric stretches).
-
Mass Spectrometry (EI): Molecular ion peak corresponding to the calculated molecular weight.
Application in Organic Electronics: Synthesis of a Phenothiazine-Based Hole-Transporting Material
The synthesized this compound serves as an excellent precursor for the construction of phenothiazine derivatives. The following protocol outlines a two-step synthesis of a phenothiazine derivative via an Ullmann condensation followed by a Smiles rearrangement.[3][4]
Experimental Protocol: Synthesis of a 2-Methoxy-7-chlorophenothiazine Derivative
Reaction Scheme:
Sources
Application Notes & Protocols: Safe Laboratory Handling of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Executive Summary
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a multifunctional organic intermediate with significant applications in materials science and pharmaceutical research, serving as a key building block for complex molecular scaffolds.[1] Its structure, featuring a chlorinated and nitrated benzene ring, suggests a reactivity profile that is highly valuable for synthetic chemistry, particularly in nucleophilic aromatic substitution (SNAr) and reduction of the nitro group for further functionalization.[1]
However, the very functional groups that make this compound synthetically useful also imply a significant toxicological risk. While comprehensive safety data for this specific molecule is not widely published, a rigorous toxicological assessment based on its structural analogues—namely chloronitrobenzenes and nitrobenzene derivatives—is imperative. These related compounds are known for their high acute toxicity, potential carcinogenicity, and ability to induce methemoglobinemia.[2][3][4]
This document provides a detailed guide for the safe handling, use, and disposal of this compound in a research setting. The protocols herein are designed with a conservative approach, assuming a high hazard level to ensure the utmost safety for all laboratory personnel. Adherence to these guidelines is critical for mitigating risks associated with this potent chemical intermediate.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The following assessment is based on available data and logical inference from closely related chemical structures.
Physicochemical Properties
The properties of this compound influence its physical state, potential for exposure, and environmental fate.
| Property | Value / Description | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₃H₁₀ClNO₃ | - |
| Molecular Weight | 279.68 g/mol | [5] |
| Appearance | Assumed to be a solid at room temperature. | Inferred |
| LogP | 4.57 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 | [5] |
Toxicological Profile (Inferred)
Due to the lack of specific toxicological studies on this compound, the hazard profile is inferred from potent analogues. This approach mandates that the compound be handled as if it possesses the cumulative hazards of its structural parents.
-
Acute Toxicity: Structurally similar compounds, such as 1-Chloro-4-nitrobenzene, are classified as Toxic if swallowed, in contact with skin, or if inhaled (GHS Category 3).[2] Skin absorption is a significant route of exposure for nitroaromatics, leading to systemic toxicity.[3][4]
-
Methemoglobinemia: A primary and severe hazard of nitroaromatic compounds is the oxidation of iron in hemoglobin, leading to methemoglobinemia. This condition impairs oxygen transport in the blood and can cause cyanosis (a bluish discoloration of the skin), dizziness, fatigue, coma, and even death.[3][4] The onset of symptoms can be delayed for several hours post-exposure.[3]
-
Carcinogenicity & Mutagenicity: 1-Chloro-4-nitrobenzene is suspected of causing cancer (H351) and genetic defects (H341).[2] The International Agency for Research on Cancer (IARC) classifies the parent compound, nitrobenzene, as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]
-
Organ Toxicity: Prolonged or repeated exposure to chloronitrobenzenes may cause damage to organs, particularly the spleen, liver, and kidneys.[2][6]
-
Skin and Eye Irritation: Analogues are known to cause serious skin and eye irritation.[7][8][9]
Anticipated GHS Classification
Based on the inferred toxicological profile, the compound should be managed according to the following GHS classification.
| GHS Pictogram(s) | Signal Word | Anticipated Hazard Statements |
| Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2] H341: Suspected of causing genetic defects.[2] H351: Suspected of causing cancer.[2] H373: May cause damage to organs through prolonged or repeated exposure.[2] H411: Toxic to aquatic life with long lasting effects.[2] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.
The Hierarchy of Controls
The most effective safety measures involve eliminating or reducing the hazard at its source. This protocol mandates the use of engineering controls as the primary line of defense, supplemented by rigorous PPE standards.
Mandatory Engineering Controls
-
Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to mitigate inhalation exposure.[10]
-
Designated Work Area: A specific area within the fume hood should be designated for handling this compound. This area must be clearly labeled with a warning sign indicating the presence of a highly toxic substance.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
The correct selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact. Nitroaromatics can be absorbed through the skin, and double-gloving provides an extra layer of protection against tears and permeation.[3][4] |
| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when handling larger quantities or during procedures with a splash risk.[11] | Protects eyes from dust particles and splashes. A face shield offers broader protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat. Cuffed sleeves are recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if all work is conducted in a certified fume hood. For spill cleanup or failure of engineering controls, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[11] | Provides respiratory protection in high-concentration or emergency scenarios. |
Standard Operating Protocol (SOP) for Handling
This SOP details the procedural steps for safely using the compound from receipt to reaction quenching.
Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Review the Safety Data Sheet (SDS) for this compound (if available) and all other reagents to be used in the procedure.
-
Don all required PPE as specified in Section 2.3.
-
Prepare the designated work area by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the controlled area.
Workflow for Safe Handling and Use
Caption: Workflow for the safe handling of this compound.
Post-Handling Procedures
-
Decontamination: All glassware and equipment that came into contact with the compound must be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone) should be collected as hazardous waste, followed by a standard wash.
-
Waste Disposal: All solid and liquid waste must be disposed of in clearly labeled, sealed hazardous waste containers. See Section 5 for details.
-
Area Cleaning: Wipe down the designated work surface with an appropriate solvent and then soap and water. Dispose of the bench paper and cleaning wipes as solid hazardous waste.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin. The outer gloves should be removed first, followed by the lab coat, face shield/goggles, and finally the inner gloves.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Spill Response
-
Small Spill (inside fume hood):
-
Ensure personal safety. Alert others in the lab.
-
Use a commercial spill kit or absorbent material (e.g., vermiculite) to cover the spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and then clean with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory supervisor and institutional safety personnel immediately.
-
Prevent entry into the contaminated area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
Personnel Exposure
The primary concern with exposure is systemic toxicity, especially methemoglobinemia, which may have a delayed onset.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8] Seek immediate medical attention. Inform medical personnel of exposure to a nitroaromatic compound and the risk of methemoglobinemia.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [11] |
Waste Management and Disposal
Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Classification: Due to its chlorinated and nitro-functionalized aromatic structure, this compound and its waste products must be classified as halogenated organic hazardous waste . It is also considered toxic to aquatic life with long-lasting effects.[2]
-
Segregation:
-
Solid Waste: Contaminated PPE (gloves, disposable coats), absorbent paper, and solid residues should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from decontamination, must be collected in a designated, sealed container for halogenated liquid waste.
-
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour any waste down the drain.
References
-
This compound | RUO - Benchchem.
-
4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene - LookChem.
-
SAFETY DATA SHEET - Sigma-Aldrich (for 1-Chloro-4-nitrobenzene).
-
4-Chloro-1-methoxy-2-nitrobenzene SDS - ECHEMI.
-
SAFETY DATA SHEET - TCI Chemicals.
-
SAFETY DATA SHEET - Fisher Scientific (for p-Nitrochlorobenzene).
-
SAFETY DATA SHEET - Fisher Scientific (for 4-Chloro-2-nitrophenol).
-
SAFETY DATA SHEET - Fisher Scientific (for 4-Chloroanisole).
-
SAFETY DATA SHEET - Sigma-Aldrich (for 1-chloro-2-nitrobenzene).
-
Chemical Safety Data Sheet - ChemicalBook (for 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE).
-
1-Chloro-4-methoxy-2-nitrobenzene Safety Data Sheets - ECHEMI.
-
Nitrobenzene: toxicological overview - GOV.UK.
-
Two cases of methaemoglobinaemia and haemolysis due to poisoning after skin absorption of 4-chloro-1-nitrobenzene - PubMed.
-
Safety Data Sheet: Nitrobenzene - Carl ROTH.
-
Toxicological Profile for Nitrobenzene - Agency for Toxic Substances and Disease Registry.
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. gov.uk [gov.uk]
- 4. Two cases of methaemoglobinaemia and haemolysis due to poisoning after skin absorption of 4-chloro-1-nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene|lookchem [lookchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
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- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Welcome to the technical support center for the synthesis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This document provides in-depth, experience-driven advice and practical solutions to frequently encountered challenges.
I. Troubleshooting Guide: Addressing Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors. The reaction involves the displacement of a halide on an aromatic ring by a nucleophile.[1][2] The primary reasons for poor yields often relate to reaction conditions, reagent quality, and the presence of side reactions.
Core Causality Analysis:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.[3][4] The SNAr reaction requires overcoming an energy barrier for the initial nucleophilic attack and formation of the Meisenheimer complex.[1][2]
-
Side Reactions: The most common side reaction is the elimination of the alkylating agent, especially if there is any steric hindrance.[4][5] Additionally, with phenoxide nucleophiles, there's a possibility of C-alkylation on the aromatic ring, competing with the desired O-alkylation.[4]
-
Suboptimal Base: The choice and stoichiometry of the base are critical. An insufficiently strong base will not fully deprotonate the 4-methoxyphenol, leading to a lower concentration of the active nucleophile (the phenoxide). Conversely, an excessively strong base can promote side reactions.
-
Solvent Effects: The solvent plays a crucial role in stabilizing the intermediates and solvating the reactants. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity and slowing down the reaction rate.[4] Apolar solvents are also generally poor choices.[4]
-
Moisture Contamination: Water in the reaction mixture can protonate the phenoxide, quenching the nucleophile and hydrolyzing the starting materials.
Troubleshooting Workflow & Optimization Protocol:
Here is a systematic approach to diagnose and resolve low-yield issues:
Detailed Optimization Protocol:
-
Reagent Preparation:
-
Dry the 4-methoxyphenol in a vacuum oven at 40-50°C for several hours before use.
-
Ensure the 2,4-dichloronitrobenzene is of high purity (>98%).
-
Use anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If using sodium hydride (NaH), ensure it is a fresh dispersion in mineral oil.
-
Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] Acetonitrile is also a suitable option.[3]
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
In a flame-dried flask, dissolve 4-methoxyphenol (1.0 eq.) and the base (1.2-1.5 eq.) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Slowly add a solution of 2,4-dichloronitrobenzene (1.0-1.1 eq.) in the same solvent.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4]
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Base | K₂CO₃ (1.1 eq.) | Cs₂CO₃ (1.2 eq.) | Cesium carbonate is more soluble and basic, often leading to faster reaction rates. |
| Solvent | Acetonitrile | DMF or DMSO | Higher boiling points allow for higher reaction temperatures, accelerating the SNAr reaction. |
| Temperature | 80°C | 100-120°C | Increased temperature provides more energy to overcome the activation barrier of the reaction. |
| Reaction Time | 4-6 hours | 8-12 hours (TLC monitored) | Ensures the reaction goes to completion, especially if a lower temperature is used. |
Question 2: I am observing significant impurity formation. What are the common impurities and how can I minimize them?
Answer:
Impurity formation is a common challenge in this synthesis. The primary impurities often arise from side reactions involving the starting materials or the product itself.
Common Impurities and Their Origins:
-
Isomeric Product (2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene): This can form if the starting material is 1,3-dichloro-4-nitrobenzene instead of 2,4-dichloronitrobenzene. Always verify the identity and purity of your starting materials.
-
Bis-ether Product (1,2-bis(4-methoxyphenoxy)-4-nitrobenzene): This impurity arises from a second nucleophilic substitution where another molecule of 4-methoxyphenoxide displaces the second chlorine atom. This is more likely to occur with prolonged reaction times, high temperatures, and an excess of the nucleophile.
-
Hydrolysis Product (4-Chloro-2-nitrophenol): If there is water in the reaction mixture, it can act as a nucleophile, leading to the formation of 4-chloro-2-nitrophenol.[6]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the 2,4-dichloronitrobenzene relative to the 4-methoxyphenol. This will ensure the complete consumption of the more valuable nucleophile and minimize the formation of the bis-ether product.
-
Rigorous Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere to prevent the formation of the hydrolysis byproduct.
-
Temperature and Time Control: Avoid excessive heating and prolonged reaction times once the starting material is consumed (as determined by TLC/GC). This will reduce the likelihood of the second substitution reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
This synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This is an addition-elimination reaction.[2][7]
-
Nucleophilic Attack: The 4-methoxyphenoxide ion (the nucleophile) attacks the carbon atom bearing the chlorine atom that is ortho to the nitro group. This is the rate-determining step. The electron-withdrawing nitro group is crucial as it activates the ring towards nucleophilic attack by stabilizing the resulting negative charge.[1]
-
Formation of Meisenheimer Complex: The attack forms a resonance-stabilized intermediate called a Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and the nitro group.[1][2] The stability of this complex is enhanced when the electron-withdrawing group is in the ortho or para position to the leaving group.[2][8]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group).
Q2: Why is the nitro group's position important?
The nitro group is a strong electron-withdrawing group. Its presence ortho or para to the leaving group (the chlorine atom) is essential for the SNAr mechanism to proceed efficiently.[1][2] This positioning allows for the direct delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance.[8] A nitro group in the meta position cannot provide this stabilization, and the reaction would be significantly slower or not occur at all.[8]
Q3: Can I use other bases besides potassium carbonate?
Yes, other bases can be used, and the choice can impact the reaction rate and yield.
-
Cesium Carbonate (Cs₂CO₃): Often gives better results due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the phenoxide.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that can be used to quantitatively deprotonate the phenol. However, it is highly reactive and requires careful handling.
-
Potassium Hydroxide (KOH): Can be used, but it introduces water into the system, which can lead to hydrolysis side products. If used, a phase-transfer catalyst might be beneficial.
Q4: What are the key safety considerations for this reaction?
-
2,4-Dichloronitrobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents (DMF, DMSO): These are aprotic polar solvents that can be absorbed through the skin. Always wear appropriate gloves when handling them.
-
Bases (NaH): Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere and quench any excess carefully.
-
Heating: Use a well-controlled heating mantle and monitor the reaction temperature closely to avoid runaway reactions.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]
-
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]
-
Organic Syntheses Procedure. m-CHLORONITROBENZENE. [Link]
-
NIH. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
OrganicChemGuide. 21.04 Nuc. Aromatic Substitution | organic chemistry tutor. [Link]
-
Wikipedia. 4-Nitrochlorobenzene. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents.
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
한국재료학회지. Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. [Link]
- Google Patents. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
-
Matrix Fine Chemicals. 1-CHLORO-4-METHOXY-2-NITROBENZENE | CAS 10298-80-3. [Link]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
NCBI. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]
-
SIELC Technologies. 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene | SIELC. [Link]
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Technical Support Center: Purification of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Welcome to the technical support resource for the purification of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies in a practical question-and-answer format.
Section 1: Understanding the Challenge - Common Impurities
Before selecting a purification strategy, it is critical to understand the potential impurities that may be present in your crude material. The synthetic route to this compound, typically a nucleophilic aromatic substitution (SNAr), can generate several byproducts.
| Impurity Name | Origin | Rationale & Impact on Purification |
| Unreacted Starting Materials | Incomplete reaction | These can include 2,4-dichloronitrobenzene and 4-methoxyphenol. Their polarity will differ significantly from the product, usually simplifying separation. |
| 4-Chloro-1-(4-methoxyphenoxy)-3-nitrobenzene | Lack of complete regioselectivity | This regioisomer is a very common byproduct.[1] Its polarity is often very similar to the desired product, making it the primary challenge for purification. Recrystallization may be ineffective, necessitating column chromatography. |
| Denitration Products | Side reaction, e.g., hydrolysis | Exposure to strong acids or high temperatures can lead to the loss of the nitro group.[1] These byproducts are typically less polar than the desired compound. |
| Polymeric or Tar-like substances | Decomposition or side reactions | Often dark-colored, these high molecular weight impurities can interfere with crystallization and streak during chromatography.[2] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
FAQ 1: Recrystallization Issues
Question: My crude product is a brown oil or a discolored yellow solid. Which solvent system should I use for recrystallization, and why won't it crystallize?
Answer: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For diaryl ethers like this, common starting points are alcohols (isopropanol, ethanol) or a solvent/anti-solvent system like Ethyl Acetate/Hexanes or Toluene/Heptane.
Troubleshooting Scenarios:
-
The Product "Oils Out": This happens when the solid melts in the hot solvent before it fully dissolves, or the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The boiling point of your chosen solvent is too high, or you are using too little solvent. The presence of impurities can also depress the melting point, exacerbating this issue.
-
Solution: Add more solvent to the hot mixture until the oil dissolves completely. If it persists, switch to a lower-boiling point solvent. Alternatively, after dissolving in a minimum of hot, good solvent (e.g., ethyl acetate), add a hot anti-solvent (e.g., hexanes) dropwise until turbidity appears, then allow it to cool slowly.[3]
-
-
No Crystals Form Upon Cooling:
-
Causality: The solution is not sufficiently saturated, or nucleation is inhibited.
-
Solution:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent surface. Add a seed crystal from a previous pure batch if available.
-
Increase Concentration: Boil off some of the solvent to increase the concentration and allow it to cool again.
-
Cool Slowly: Rapid cooling often leads to smaller, less pure crystals or oils. Let the flask cool to room temperature undisturbed, then move it to a 4°C refrigerator, and finally to a freezer if necessary.
-
-
-
Crystals Are Still Highly Colored:
-
Causality: Colored, often polymeric, impurities are trapped in the crystal lattice.
-
Solution: Perform a hot filtration with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount (1-2% w/w) of activated carbon, and gently heat for 5-10 minutes.[4] Filter the hot solution through a fluted filter paper or a pad of Celite® to remove the carbon, then proceed with crystallization. Be aware that carbon can adsorb some of your product, potentially lowering the yield.
-
FAQ 2: Column Chromatography Challenges
Question: I am trying to separate my product from a close-running impurity (likely the regioisomer) using silica gel chromatography, but the separation is poor. What can I do?
Answer: Column chromatography is the most powerful technique for this separation.[5] Success hinges on selecting the correct stationary and mobile phases. For this compound, standard silica gel is the appropriate stationary phase. The challenge lies in optimizing the eluent (mobile phase).
Troubleshooting Steps:
-
Optimize the Eluent System via TLC:
-
Objective: Find a solvent system where the desired product has an Rf (retention factor) of 0.25-0.35 . This provides the optimal balance for good separation and reasonable elution time. The impurity spot should be visibly distinct.
-
Starting Point: Begin with a low-polarity system like 5% Ethyl Acetate in Hexanes. Gradually increase the polarity (e.g., 10%, 15% Ethyl Acetate) until the desired Rf is achieved. Dichloromethane/Hexanes is another excellent system to try.
-
-
Improve Separation of Close Spots:
-
Causality: The polarity difference between your product and the impurity is minimal.
-
Solutions:
-
Reduce Polarity: A less polar eluent will cause all compounds to move more slowly, increasing the interaction time with the silica and amplifying small differences in polarity, leading to better separation. This will, however, increase the run time and solvent consumption.
-
Use a Different Solvent System: Sometimes, changing the nature of the polar solvent (e.g., switching from Ethyl Acetate to Diethyl Ether or Dichloromethane) can alter the specific interactions with the compounds and silica gel, improving separation even if the overall polarity is similar.
-
Dry Loading: If your crude product has poor solubility in the eluent, it can streak from the top of the column. To prevent this, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude product in a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
-
-
-
The Column "Cracks":
-
Causality: The silica bed was not packed properly, or it ran dry. Cracks and channels create pathways where the solvent and sample can bypass the stationary phase, ruining the separation.[6]
-
Solution:
-
Section 3: Step-by-Step Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Place ~50 mg of crude material in a test tube. Add a solvent dropwise. If it dissolves immediately at room temperature, it is too soluble. If it is insoluble at room temperature, heat the test tube. A good solvent will dissolve the compound when hot but not when cold. Test solvents like isopropanol, ethanol, and ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize evaporation). Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Swirl and heat for a few minutes.
-
Hot Filtration (if carbon was used): Set up a gravity filtration with fluted filter paper into a clean, pre-warmed flask. Pour the hot solution through the filter quickly to remove the carbon. Rinse with a small amount of hot solvent.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to appear, you can move the flask to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., 10:1 Hexanes:Ethyl Acetate) that gives the target compound an Rf of ~0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Fill the column with the chosen eluent.
-
In a separate beaker, make a slurry of silica gel in the eluent. Pour this slurry into the column.
-
Gently tap the column to pack the silica bed evenly and drain some solvent until the eluent level is just above the silica.
-
Add another thin layer of sand on top to protect the silica surface.[5][7]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the eluent until the sample has just entered the silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.
-
Begin collecting fractions in test tubes. Apply gentle air pressure to the top of the column (flash chromatography) to speed up the process.
-
Keep the eluent level topped up; do not let the column run dry.
-
-
Monitoring: Spot each fraction (or every few fractions) onto a TLC plate and run it in the same eluent system. Visualize the spots (e.g., under a UV lamp).
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified solid.
Section 4: Visual Workflow and Logic Diagrams
General Purification Workflow
Caption: Decision workflow for purifying crude product.
Troubleshooting: Recrystallization Oiling Out
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Welcome to the Technical Support Center for 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthetic reactions with this versatile intermediate.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a diaryl ether linkage, a reactive chloro group, and a reducible nitro group, allows for a variety of chemical transformations.[1] The chloro group is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group, while the nitro group itself can be reduced to an amine, opening pathways for further functionalization.[1]
This guide will address common failed reactions in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Troubleshooting Guides & FAQs
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The most common reaction involving this compound is the displacement of the chloride by a nucleophile. The strong electron-withdrawing effect of the ortho-nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[2][3]
Question 1: My SNAr reaction with an amine/alkoxide nucleophile is showing low to no yield. What are the likely causes and how can I fix it?
Answer:
Low or no yield in an SNAr reaction with this substrate can stem from several factors. A systematic approach to troubleshooting is essential.
dot
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Detailed Troubleshooting Steps:
-
Verify Starting Material and Reagent Quality:
-
Purity of this compound: Impurities can interfere with the reaction. Confirm the purity of your starting material using techniques like NMR or LC-MS.
-
Nucleophile Reactivity: Amines and alkoxides can degrade over time. Use a fresh bottle or freshly prepare your nucleophile. For solid nucleophiles, ensure they are finely powdered to maximize surface area.
-
Solvent and Base Quality: SNAr reactions are often sensitive to water. Use anhydrous solvents and bases, especially when working with strong bases like sodium hydride or potassium tert-butoxide.
-
-
Optimize Reaction Conditions:
-
Temperature: While the nitro group activates the ring, sufficient thermal energy is often required. If the reaction is sluggish at a lower temperature, incrementally increase it while monitoring for decomposition.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction.[3]
-
Base Selection: The choice of base is critical. For amine nucleophiles, an external base is often needed to deprotonate the amine and to scavenge the HCl byproduct. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices. For alcohol nucleophiles, a strong base is required to generate the alkoxide in situ.
-
-
Investigate Potential Side Reactions:
-
Ether Bond Cleavage: At high temperatures and in the presence of strong nucleophiles or bases, the diaryl ether bond can be susceptible to cleavage.[4][5][6][7] If you observe products corresponding to cleaved fragments, consider lowering the reaction temperature or using a milder base.
-
Denitration: Although less common under typical SNAr conditions, denitration can occur at elevated temperatures.[1]
-
| Parameter | Recommended Starting Point | Optimization Strategy |
| Solvent | DMF, DMSO, NMP | Screen different polar aprotic solvents. |
| Base | K₂CO₃, Cs₂CO₃ (for amines) | For sluggish reactions, consider a stronger base like DBU. |
| Temperature | 80-120 °C | Increase in 10 °C increments. |
| Atmosphere | Nitrogen or Argon | Essential to prevent side reactions and degradation.[8] |
Section 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common subsequent step, yielding a versatile aniline derivative for further elaboration.
Question 2: I am trying to reduce the nitro group, but I am also observing dehalogenation (loss of the chloro group) or cleavage of the ether linkage. How can I achieve selective reduction?
Answer:
Chemoselective reduction of the nitro group in the presence of a halogen and a diaryl ether requires careful selection of the reducing agent and conditions.
dot
Caption: Decision guide for selective nitro group reduction.
Recommended Methods for Selective Nitro Reduction:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and highly reliable method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities, including halogens.[9][10] It is generally performed in a solvent like ethanol or ethyl acetate at room temperature or with gentle heating.
-
Iron Powder with Acid (Fe/HCl or Fe/NH₄Cl): This is another effective and economical method.[10] The reaction is typically carried out in a mixture of ethanol and water.
-
Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can be useful for selective reductions, particularly when other methods fail.[9][11]
Methods to Avoid for this Substrate:
-
Catalytic Hydrogenation with Palladium on Carbon (Pd/C): While a very common method for nitro reduction, Pd/C is also highly effective at catalyzing dehalogenation of aryl chlorides.[10] This method should be avoided if retention of the chloro group is desired. If catalytic hydrogenation is necessary, Raney Nickel may be a better choice as it is less prone to causing dehalogenation.[9][10]
-
Strong Hydride Reagents (e.g., LiAlH₄): Lithium aluminum hydride is generally not suitable for the reduction of aromatic nitro compounds to anilines, as it can lead to the formation of azo compounds.[9][12]
Experimental Protocol: Selective Nitro Reduction using SnCl₂·2H₂O
-
To a solution of this compound (1.0 equiv) in ethanol, add SnCl₂·2H₂O (3-5 equiv).
-
Stir the mixture at room temperature or heat to reflux (typically 50-78 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Ullmann-type Coupling Reactions
While SNAr is the more common approach, one might consider an Ullmann-type coupling to form the diaryl ether linkage itself, for instance, by reacting 4-chloro-2-nitrophenol with 4-bromoanisole.
Question 3: My Ullmann coupling reaction to synthesize the title compound is failing, and I am observing significant homocoupling and dehalogenation byproducts. What can I do?
Answer:
Ullmann couplings, while powerful, are notoriously sensitive to reaction conditions.[13][14] Low yields are often due to catalyst deactivation, suboptimal temperature, or inappropriate choice of ligand and base.[8]
Key Optimization Parameters for Ullmann Coupling:
| Parameter | Common Issues | Recommended Solutions |
| Copper Catalyst | Oxidation of Cu(I) to inactive Cu(II). | Use fresh, high-purity Cu(I) salts (e.g., CuI).[8][13] Consider using a ligand to stabilize the active catalyst. |
| Ligand | Inappropriate ligand for the substrate. | Screen a variety of ligands (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine).[13] |
| Base | Base is too strong or too weak. | Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[13] |
| Temperature | Too high, leading to decomposition; too low, leading to no reaction. | Modern ligand-assisted Ullmann reactions often proceed at lower temperatures (80-130 °C).[13] Optimize temperature carefully. |
| Atmosphere | Presence of oxygen deactivates the catalyst. | Rigorously exclude oxygen by using Schlenk techniques or a glovebox.[8] |
Troubleshooting Dehalogenation:
Dehalogenation is a common side reaction in Ullmann couplings.[8] This can be minimized by:
-
Ensuring Anhydrous Conditions: Trace water can be a proton source for dehalogenation.[8][13]
-
Lowering the Reaction Temperature: Higher temperatures can promote this side reaction.[8]
Summary of Key Properties
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₁₀ClNO₄ | [1] |
| Molecular Weight | 279.68 g/mol | [1] |
| Appearance | Solid | N/A |
| Reactivity | The chloro group is activated for SNAr by the ortho-nitro group. The nitro group is reducible. | [1] |
References
- Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation. (n.d.).
- Technical Support Center: Optimizing Ullmann Condensation Reactions - Benchchem. (n.d.). BenchChem.
- Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates - NIH. (2022).
- Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide - RSC Publishing. (2025). Royal Society of Chemistry.
- This compound | RUO - Benchchem. (n.d.). BenchChem.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org.
- selective reduction of nitro group without affecting other functional groups - Benchchem. (n.d.). BenchChem.
- Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase. (2014).
- Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (n.d.). BenchChem.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.
- Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia.
- Ullmann Reaction Questions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2011). Sciencemadness.org.
- Ullmann reaction - L.S.College, Muzaffarpur. (2020). L.S. College.
- Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
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- 5. Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mechanisms of selective cleavage of C-O bonds in di-aryl ethers in aqueous phase - East China Normal University [pure.ecnu.edu.cn]
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- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
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optimizing reaction time and temperature for 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene reactions
Welcome to the technical support center for the synthesis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
Reaction Overview: A Tale of Two Mechanisms
The synthesis of this compound is a diaryl ether formation, typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the attack of a nucleophile, in this case, the 4-methoxyphenoxide ion, on an electron-deficient aromatic ring, displacing a leaving group.
The key to this reaction's success lies in the substitution pattern of the electrophile, 1,4-dichloro-2-nitrobenzene. The nitro group (-NO₂) is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[1] This activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the chlorine atom at the 4-position is highly susceptible to substitution.
An alternative, though often requiring harsher conditions, is the Ullmann Condensation , a copper-catalyzed reaction between an aryl halide and a phenol.[2] While effective for many diaryl ethers, the SNAr pathway is generally preferred for this specific transformation due to the strong activation provided by the nitro group, which often allows for milder, catalyst-free conditions.[1]
Optimizing Key Parameters: Time and Temperature
The interplay between reaction time and temperature is the most critical factor in achieving high yield and purity. An optimal balance ensures the reaction proceeds to completion while minimizing the formation of impurities and decomposition products.
| Parameter | Effect on Reaction | Recommended Range | Rationale & Causality |
| Temperature | Directly influences reaction rate. Too low, and the reaction is impractically slow. Too high, and side reactions or decomposition dominate. | 80 - 120 °C | The SNAr reaction has a significant activation energy barrier that must be overcome. Higher temperatures provide the necessary kinetic energy. However, solvents like DMF can decompose at elevated temperatures, especially in the presence of a base, leading to impurities.[3][4][5] The nitroaromatic ring itself can also be susceptible to decomposition at very high temperatures. |
| Reaction Time | Dependent on temperature, solvent, and base. Should be sufficient for complete consumption of the limiting reagent. | 4 - 24 hours | Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial. The reaction is complete when the starting material (typically 1,4-dichloro-2-nitrobenzene) is no longer visible on the TLC plate. Extending the reaction time unnecessarily can increase the likelihood of side product formation. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is sluggish or incomplete, even after 24 hours. What should I do?
A1: An incomplete reaction is typically due to insufficient activation energy or issues with the reagents.
-
Cause 1: Sub-optimal Temperature. The reaction may not have enough energy to proceed at a reasonable rate.
-
Cause 2: Ineffective Base. The 4-methoxyphenol must be fully deprotonated to form the active phenoxide nucleophile. A weak or wet base will be inefficient.
-
Solution: Ensure your base (e.g., potassium carbonate, K₂CO₃) is anhydrous. Using a stronger base like potassium tert-butoxide (KOtBu) can increase the rate, but may also promote side reactions. Use freshly opened or properly stored reagents.
-
-
Cause 3: Solvent Quality. Polar aprotic solvents are essential for SNAr reactions as they solvate the cation of the base, leaving a "naked" and more reactive anion nucleophile.[6] Water is detrimental as it can protonate the phenoxide.
-
Solution: Use anhydrous, high-purity solvents like DMF or DMSO. If necessary, dry the solvent over molecular sieves before use.
-
Q2: The reaction mixture has turned dark brown or black. Is the experiment ruined?
A2: A dark color change often indicates decomposition, but the product may still be salvageable.
-
Cause 1: Solvent Decomposition. N,N-Dimethylformamide (DMF) can decompose at high temperatures, particularly in the presence of strong bases, to form dimethylamine and carbon monoxide.[3][4][5] This can lead to a variety of colored byproducts.
-
Solution: In future experiments, maintain a lower reaction temperature (e.g., 80-100 °C) for a longer period. Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.
-
-
Cause 2: Starting Material Decomposition. Nitroaromatic compounds can be thermally sensitive.
-
Solution: The primary fix is to lower the reaction temperature. If the issue persists, an alternative solvent with a higher boiling point and greater thermal stability, such as DMSO or Diphenyl ether, could be tested, though this will require re-optimization of conditions.
-
Q3: My yield is low, and TLC shows multiple spots in addition to my product.
A3: The formation of multiple products points to side reactions, which are often temperature- and stoichiometry-dependent.
-
Cause 1: Disubstitution. The product, this compound, still contains a chlorine atom. While this chlorine is deactivated by the adjacent electron-donating ether group, a second substitution by another 4-methoxyphenoxide ion can occur under forcing conditions (high temperature, long reaction time, excess nucleophile) to form 1,4-bis(4-methoxyphenoxy)-2-nitrobenzene.
-
Solution: Use a strict 1:1 stoichiometry of 4-methoxyphenol to 1,4-dichloro-2-nitrobenzene, or a slight excess (1.1 eq) of the dichloro compound. Avoid excessive heat and prolonged reaction times after the starting material is consumed.
-
-
Cause 2: Hydrolysis. If there is water in the reaction, the hydroxide ion (formed from the base) can compete with the phenoxide as a nucleophile, leading to the formation of 4-chloro-2-nitrophenol.
-
Solution: Meticulously use anhydrous reagents and solvents. The workup procedure should also be designed to remove this acidic impurity effectively.[6]
-
Q4: How do I choose the right base and solvent for this reaction?
A4: The choice of base and solvent is critical for facilitating the SNAr mechanism.[1][6]
-
Base Selection: The base must be strong enough to deprotonate the 4-methoxyphenol (pKa ≈ 10.2) but not so strong that it promotes side reactions.
-
Potassium Carbonate (K₂CO₃): This is the most common and recommended choice. It is inexpensive, moderately strong, and its heterogeneous nature in solvents like DMF can help moderate reactivity.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Stronger bases that can accelerate the reaction, but also increase the risk of hydrolysis and solvent decomposition.[4]
-
Cesium Carbonate (Cs₂CO₃): A more expensive but often more effective base due to the high solubility of cesium salts, leading to milder reaction conditions.
-
-
Solvent Selection: A polar aprotic solvent is required.
-
N,N-Dimethylformamide (DMF): Excellent solvent for SNAr reactions due to its high polarity and ability to dissolve reactants.[3] Its primary drawback is thermal instability.[4][5]
-
Dimethyl Sulfoxide (DMSO): More polar and more thermally stable than DMF, often allowing for lower reaction temperatures. However, it can be more difficult to remove during workup due to its high boiling point.
-
Acetonitrile (ACN): A less common choice, but its lower boiling point can be advantageous for easier removal. The reaction may require higher temperatures (reflux) or stronger bases to proceed efficiently.[7]
-
Experimental Workflow and Visualization
A well-defined workflow is essential for reproducibility. The following protocol represents a standard, optimized procedure.
Baseline Experimental Protocol
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dichloro-2-nitrobenzene (1.0 eq), 4-methoxyphenol (1.05 eq), and anhydrous potassium carbonate (2.0 eq).
-
Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of the limiting reagent).
-
Heating & Monitoring: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress every 2-4 hours using TLC (e.g., 20% Ethyl Acetate in Hexane eluent).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into cold water, which will precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., Ethanol or Isopropanol) to yield pure this compound.
Troubleshooting Decision Tree
The following diagram outlines a logical approach to troubleshooting common experimental outcomes.
Caption: A flowchart for diagnosing and solving common issues during synthesis.
References
-
Benchchem. this compound | RUO.
-
Wikipedia. Dimethylformamide.
-
Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
-
Benchchem. Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution.
-
Chemistry LibreTexts. The Williamson Ether Synthesis.
-
ResearchGate. 57 questions with answers in DIMETHYLFORMAMIDE | Science topic.
-
Organic Syntheses. m-CHLORONITROBENZENE.
-
Master Organic Chemistry. The Williamson Ether Synthesis.
-
AIChE - Proceedings. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
-
PMC. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
-
Wordpress. SNAr Reaction in Other Common Molecular Solvents.
-
ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
-
Chemistry Steps. Williamson Ether Synthesis.
-
Organic Chemistry Portal. Ullmann Reaction.
-
ResearchGate. Effect of temperature on conversion of DMF and product distribution.
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
Technical Support Center: Troubleshooting Side Reactions of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene Under Basic Conditions
Introduction: 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a versatile and crucial intermediate in the synthesis of advanced materials and pharmacologically active molecules.[1] Its utility stems from the highly activated aromatic ring, primed for nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nitro group ortho to the chlorine atom significantly facilitates the displacement of the chloride leaving group.[2][3] However, this high reactivity, especially under basic conditions, is a double-edged sword. Researchers frequently encounter a landscape of potential side reactions that can compromise yield, purity, and the overall success of their synthetic campaigns.
This technical guide provides an in-depth analysis of the common side reactions encountered when working with this substrate. Structured as a series of troubleshooting scenarios and frequently asked questions, this document moves beyond simple protocols to explain the underlying mechanistic principles driving these undesired transformations. Our goal is to empower researchers to anticipate, diagnose, and mitigate these challenges effectively.
Section 1: Foundational Principles - Understanding SNAr Reactivity
Before troubleshooting, it is critical to understand the primary reaction pathway. The SNAr mechanism is a two-step addition-elimination process. The electron-deficient aromatic ring is attacked by a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The presence of the nitro group in the ortho or para position is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.[3][4] The subsequent loss of the leaving group (chloride) restores aromaticity and yields the final product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound with aqueous bases like NaOH or KOH? A: The most prevalent side reaction is hydrolysis, where the hydroxide ion (OH⁻) acts as a nucleophile and displaces the chloride atom. This results in the formation of the undesired byproduct, 4-(4-methoxyphenoxy)-2-nitrophenol.
Q2: My reaction mixture turns a deep red or purple color upon adding the base. Is this normal? A: Yes, this is often indicative of the formation of a stable Meisenheimer complex.[2] The intense color arises from the extended conjugation of the anionic intermediate. While its formation is a necessary step in the desired reaction, a persistent, deep color may suggest that the complex is very stable and the subsequent elimination of the leaving group is slow, which could provide a window for other side reactions to occur.
Q3: I've isolated a product with the correct mass, but its NMR spectrum is inconsistent with the expected structure. What could be happening? A: You may be observing the product of a Smiles rearrangement. This is an intramolecular SNAr reaction where a nucleophilic part of the molecule attacks the activated ring, leading to a constitutional isomer.[5][6] For this specific substrate, this is a known potential side reaction. See Troubleshooting Guide 2 for a detailed explanation.
Q4: What are the best methods for monitoring my reaction and detecting these byproducts? A: A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): Excellent for qualitative, in-process monitoring of the consumption of starting material and the appearance of new spots (products and byproducts).
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. A reverse-phase method can effectively separate the non-polar starting material from more polar byproducts like the hydrolysis product.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both separation and identification of volatile components in the reaction mixture, providing molecular weight information that is critical for identifying unknown byproducts.[8][9]
Section 3: Detailed Troubleshooting Guides
Guide 1: High Levels of Hydrolysis Byproduct Detected
-
Issue: Your final product is contaminated with significant amounts of 4-(4-methoxyphenoxy)-2-nitrophenol, confirmed by MS and NMR. Yields of the desired product are correspondingly low.
-
Root Cause Analysis: Hydrolysis occurs when the hydroxide ion (OH⁻) or water acts as the nucleophile, attacking the electron-deficient carbon bearing the chlorine atom. This is a competing SNAr reaction that runs parallel to your desired transformation. The rate of this side reaction is highly dependent on the concentration of water/hydroxide, the reaction temperature, and the strength of the base used.[10]
Caption: Formation of the hydrolysis byproduct via SNAr.
-
Troubleshooting & Mitigation Strategies: The key is to minimize the presence and reactivity of hydroxide ions.
-
Rigorous Control of Water: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and dry your starting material if it is hygroscopic. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Choice of Base: Avoid strong aqueous bases like NaOH and KOH. Opt for non-nucleophilic or sterically hindered bases that are less likely to compete with your primary nucleophile.
Table 1: Comparison of Basic Conditions for SNAr Reactions
Base Solvent(s) Typical Temp. Pros Cons / Risks NaOH, KOH Water, Alcohols 50-100 °C Inexpensive, high reactivity High risk of hydrolysis K₂CO₃, Cs₂CO₃ DMF, DMSO, Acetonitrile 80-150 °C Moderately strong, low nucleophilicity Slower reaction rates, requires higher temps NaH THF, DMF 0-25 °C Strong, non-nucleophilic Highly reactive with protic sources (safety hazard) | t-BuOK, t-BuONa | THF, Dioxane | 25-80 °C | Strong, sterically hindered, low nucleophilicity | Can promote elimination if applicable |
-
Temperature Management: SNAr reactions are often exothermic. Running the reaction at the lowest feasible temperature can often favor the desired pathway over side reactions. Start with lower temperatures and gradually increase only if the reaction fails to proceed.
-
-
Verification Protocol: HPLC Analysis A robust HPLC method is essential for quantifying the extent of hydrolysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic or phosphoric acid).[7] A typical gradient might be 50% to 95% Acetonitrile over 15 minutes.
-
Detection: UV detector at 254 nm or 320 nm.
-
Procedure:
-
Prepare standard solutions of your starting material and the suspected byproduct (4-(4-methoxyphenoxy)-2-nitrophenol) to determine their retention times.
-
Inject a small, quenched sample of your reaction mixture.
-
Integrate the peak areas to determine the relative percentage of starting material, product, and byproduct.
-
-
Guide 2: Formation of an Isomeric Product (Suspected Smiles Rearrangement)
-
Issue: The reaction yields a major product that has the same mass as the expected product but a different connectivity, as determined by 1D and 2D NMR analysis.
-
Root Cause Analysis: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[6] In this specific case, under strong basic conditions, the hydroxyl group of an intermediate (or a nucleophile already present on the phenoxy ring) can attack the nitro-activated ring intramolecularly. This is particularly favored when the connecting chain allows for the formation of a stable 5- or 6-membered ring transition state. The nitro group's strong electron-withdrawing effect is a key driver for this rearrangement.[5][11]
Caption: Plausible Smiles Rearrangement pathway.
-
Troubleshooting & Mitigation Strategies: Preventing this intramolecular reaction involves carefully tuning the reaction conditions to disfavor the formation of the spirocyclic intermediate.
-
Base Selection: Use a bulkier, more sterically hindered base (e.g., Lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS)) at low temperatures. These bases are less likely to coordinate in a way that facilitates the intramolecular attack.
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate. Aprotic, non-polar solvents may disfavor the conformation required for the intramolecular cyclization compared to polar aprotic solvents like DMSO or DMF.
-
Temperature Control: Smiles rearrangements are often highly sensitive to temperature. Running the reaction at significantly lower temperatures (e.g., -78 °C to 0 °C) can often shut down this alternative pathway completely.
-
-
Verification Protocol: Structural Elucidation Confirming a rearranged structure requires definitive spectroscopic evidence.
-
Method: 2D NMR Spectroscopy.
-
Procedure:
-
Carefully purify the isomeric byproduct by column chromatography or preparative HPLC.
-
Acquire a full suite of NMR spectra: ¹H, ¹³C, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation).
-
In the HMBC spectrum, look for long-range (2-3 bond) correlations between protons and carbons. For the expected product, you would see correlations across the ether oxygen. For the rearranged product, the correlation patterns will be distinctly different, reflecting the new C-C or C-N bond formed during the rearrangement. These correlations provide unambiguous proof of the molecular skeleton.
-
-
Section 4: Analytical Methodologies
Protocol 4.1: In-Process Reaction Monitoring by TLC
-
Objective: To qualitatively track the progress of the reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Hexanes and Ethyl Acetate is a good starting point. A 4:1 to 2:1 ratio typically provides good separation.
-
Visualization:
-
UV lamp (254 nm): The aromatic rings will show as dark spots.
-
Staining: A potassium permanganate (KMnO₄) stain can help visualize compounds that are not UV-active.
-
-
Interpretation: The starting material will be less polar (higher Rƒ value) than the more polar products and byproducts (e.g., the hydrolysis product will have a much lower Rƒ). The reaction is complete when the starting material spot is no longer visible.
Protocol 4.2: Quantitative Analysis by GC-MS
-
Objective: To identify and quantify volatile components of the reaction mixture.
-
Column: A standard non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/minute.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Compare the mass spectra of the observed peaks with a library (e.g., NIST) to identify known compounds. The fragmentation pattern of the parent compound and potential byproducts will be distinct. For example, loss of Cl, NO₂, or the methoxyphenoxy group will be characteristic fragmentation pathways.[12]
References
-
Gas-Phase Smiles Rearrangement of ortho-Nitro-substituted Diaryliodonium Cations and Their Mechanistic Insights. ResearchGate. Available at: [Link]
-
Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts. Available at: [Link]
-
Modern Aspects of the Smiles Rearrangement. The University of Manchester. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Analytical Methods for Nitroaromatic Compounds. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]
-
Gas‐phase Smiles rearrangement of ortho‐nitro‐substituted diaryliodonium cations and their mechanistic insights. ResearchGate. Available at: [Link]
-
Nucleophilic substitution in nitroarenes: a general corrected mechanism. ResearchGate. Available at: [Link]
-
Smiles rearrangement. Wikipedia. Available at: [Link]
-
Separation of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- Preparation of 4-chloro-2-nitrophenol. Google Patents.
-
Observation of O→N Type Smiles Rearrangement in Certain Alkyl Aryl Nitro Compounds. ResearchGate. Available at: [Link]
-
Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook. Available at: [Link]
-
Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Detection of para-chloroaniline, reactive oxygen species, and 1-chloro-4-nitrobenzene in high concentrations of chlorhexidine and in a mixture of chlorhexidine and calcium hydroxide. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 7. Separation of 4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Welcome to the technical support guide for the synthesis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the laboratory to pilot and production scales. We will delve into the mechanistic rationale behind process choices, provide detailed troubleshooting guides, and offer validated protocols to ensure a safe, efficient, and reproducible synthesis.
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The molecule serves as a versatile building block in medicinal chemistry and materials science, often used in the preparation of pharmacologically active molecules like kinase inhibitors.[1][2] The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis.[3][4]
This guide is structured to address problems proactively, moving from common synthetic hurdles to specific scale-up and safety considerations.
Caption: General SNAr pathway for the synthesis of the target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a direct question-and-answer format, providing both solutions and the underlying chemical principles.
Problem Area 1: Low Yield and Incomplete Conversion
Q1: My SNAr reaction is stalling, resulting in low conversion of 2,4-dichloronitrobenzene. What are the most likely causes?
A1: Low conversion in this SNAr reaction typically points to issues with nucleophile strength, solvent effects, or temperature. Let's break down the critical factors:
-
Insufficient Base Strength/Stoichiometry: The 4-methoxyphenol must be fully deprotonated to form the potent 4-methoxyphenoxide nucleophile. Weak bases or insufficient equivalents will lead to a low concentration of the active nucleophile. For scale-up, potassium carbonate (K₂CO₃) is often preferred over hydroxides as it is less hygroscopic and generates less problematic water in the reaction, but it may require higher temperatures. Sodium hydride (NaH) is highly effective but presents significant handling risks at scale.[5]
-
Incorrect Solvent Choice: This reaction is highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or NMP are essential. They excel at solvating the cation (e.g., K⁺) while leaving the phenoxide nucleophile "bare" and highly reactive. Using protic solvents (like ethanol) or non-polar solvents (like toluene) will drastically slow the reaction by solvating the nucleophile, rendering it ineffective.[6][7]
-
Inadequate Temperature: SNAr reactions have a significant activation energy barrier. While room temperature might suffice for highly activated systems, this specific transformation often requires heating (typically 80-120 °C) to proceed at a practical rate. Monitor your internal reaction temperature closely, as simply setting an external oil bath temperature is insufficient for larger vessels with poor heat transfer.
Q2: I'm seeing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A2: The formation of an isomer, likely 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene, occurs when the nucleophile attacks the carbon bearing the chlorine at position 2 instead of position 4. While the nitro group activates both positions (ortho and para), the substitution at position 4 is generally favored.
-
Steric Hindrance: The nitro group at position 2 sterically hinders the incoming nucleophile's attack on the adjacent chlorine. Attack at the less hindered position 4 is kinetically favored.
-
Temperature Control: Higher reaction temperatures can provide enough energy to overcome the steric barrier, leading to increased formation of the unwanted isomer. Running the reaction at the lowest feasible temperature that still provides a reasonable rate is key to maximizing regioselectivity.
Problem Area 2: Impurity Profile and Purification
Q3: After work-up, my crude product is contaminated with unreacted 4-methoxyphenol. How can I remove it effectively at scale?
A3: Residual 4-methoxyphenol is a common impurity, especially if a slight excess was used to drive the reaction to completion. Its acidic nature makes it easy to remove with a basic wash during the work-up.
-
Caustic Wash: During the aqueous work-up, include a wash with a dilute solution of sodium hydroxide (e.g., 1-2 M NaOH) or potassium carbonate. This will convert the acidic phenol into its water-soluble sodium or potassium salt, which will partition into the aqueous layer, leaving the neutral ether product in the organic phase.[8]
-
Caution: Ensure the organic phase is thoroughly washed with water or brine afterward to remove any residual base, as caustic contamination can compromise the thermal stability of the final nitroaromatic product.[9]
Q4: My final product has poor color and fails purity specs after initial isolation. What are the best scale-up purification strategies?
A4: Color impurities often arise from side reactions or thermal degradation. A robust purification strategy is essential.
-
Recrystallization: This is the most effective and scalable method for purifying solid organic compounds. The key is finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A common system for this molecule is an ethanol/water mixture.[1] The process involves dissolving the crude material in hot ethanol, then slowly adding water until the solution becomes turbid (the cloud point), adding a small amount of ethanol to redissolve, and then allowing it to cool slowly for large crystal formation.
-
Activated Carbon Treatment: If the color is due to highly conjugated, non-polar impurities, a hot filtration over a bed of activated carbon (charcoal) before recrystallization can be very effective. The carbon adsorbs these color bodies. Use carbon sparingly, as it can also adsorb your product, reducing yield.
-
Silica Gel Chromatography: While standard for lab scale, column chromatography is expensive and cumbersome for large-scale production. However, it can be used in the form of a "silica plug," where the crude product solution is passed through a short, wide pad of silica gel to remove polar impurities before concentrating and recrystallizing.[1]
| Impurity Type | Likely Origin | Mitigation & Removal Strategy |
| Unreacted 2,4-Dichloronitrobenzene | Incomplete reaction | Increase reaction time/temperature; ensure proper stoichiometry. Removed during recrystallization. |
| Unreacted 4-Methoxyphenol | Excess reagent used | Perform a dilute caustic wash (e.g., 1M NaOH) during work-up to extract it into the aqueous phase. |
| Isomeric Byproduct | High reaction temperature | Lower the reaction temperature to favor kinetic control and steric preference for C4 attack. Difficult to remove; prevention is key. |
| Thermal Degradation Products | Reaction overheating; "hot spots" | Ensure uniform heating and good agitation. Use a properly sized reactor. Removed by carbon treatment and recrystallization. |
| Caption: Common impurities and corresponding mitigation strategies. |
Scale-Up & Safety FAQs
Scaling up presents unique challenges, particularly concerning reaction safety and process control.
Q1: What are the primary thermal hazards I need to be aware of when scaling up this synthesis?
A1: The most significant hazard is a thermal runaway reaction. Nitroaromatic compounds are energetic materials with high decomposition energy.[10] Contamination, especially with bases like caustic soda, can dramatically lower the decomposition temperature, increasing the risk of an uncontrolled exotherm.[9] A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a vessel rupture or explosion.[10][11][12]
Q2: How can I safely manage the process at a multi-kilogram scale?
A2: A multi-layered safety approach is required:
-
Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) or Differential Scanning Calorimetry (DSC) on the reaction mixture and the final product. This data will determine the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR), which are critical for safe process design.
-
Engineered Controls: Use a reactor with adequate cooling capacity and a high surface-area-to-volume ratio. Ensure the agitation is sufficient to prevent localized "hot spots." Install safety features like a rupture disc and an emergency quench system.
-
Procedural Controls: Always add reagents slowly and monitor the internal temperature continuously. Never let the internal temperature exceed the validated safe operating limit.
-
Consider Flow Chemistry: For industrial-scale production, continuous flow reactors are much safer for handling energetic compounds.[1] Their excellent heat transfer and low reactor volume minimize the potential impact of a runaway reaction.[13]
Caption: Workflow for the safe scale-up of potentially hazardous reactions.
Q3: What analytical methods are best for in-process control (IPC) and final product release?
A3: For IPC, High-Performance Liquid Chromatography (HPLC) with UV detection is ideal. It can effectively separate starting materials, intermediates, and the final product, allowing you to monitor the reaction's progress and determine its endpoint accurately. For final product release, HPLC is used for purity assessment and quantification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool for identifying and quantifying volatile impurities and confirming the product's identity.[14]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale. Always perform a thorough safety review before conducting any reaction.
Protocol 1: Synthesis of this compound
Equipment: Jacketed glass reactor with overhead stirring, thermocouple, condenser, and addition funnel.
Reagents:
-
2,4-Dichloronitrobenzene (1.0 equiv.)
-
4-Methoxyphenol (1.05 equiv.)
-
Potassium Carbonate, anhydrous powder (1.5 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous (5-10 volumes)
Procedure:
-
Charge the reactor with 2,4-dichloronitrobenzene, 4-methoxyphenol, and potassium carbonate.
-
Under a nitrogen atmosphere, add the anhydrous DMF.
-
Begin agitation and slowly heat the mixture to an internal temperature of 100-110 °C.
-
Maintain the temperature and monitor the reaction progress by HPLC every 2-4 hours. The reaction is typically complete in 8-16 hours.
-
Once the starting material is consumed (<1% by HPLC), cool the reaction mixture to room temperature (20-25 °C).
-
Slowly and carefully pour the reaction mixture into a separate vessel containing cold water (10 volumes), while stirring vigorously.
-
The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the crude solid by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
Equipment: Reactor or large flask suitable for heating and cooling, filtration apparatus.
Solvents:
-
Ethanol (Reagent Grade)
-
Deionized Water
Procedure:
-
Transfer the crude, dried solid to the reactor.
-
Add ethanol (approx. 3-4 volumes relative to the crude product mass).
-
Heat the mixture to reflux (approx. 78 °C) with stirring until all the solid dissolves. If it does not dissolve completely, add more ethanol in small portions.
-
Once a clear solution is obtained, slowly add deionized water dropwise until a persistent cloudiness appears.
-
Add a small amount of hot ethanol (just enough to make the solution clear again).
-
Turn off the heat and allow the solution to cool slowly to room temperature with gentle agitation.
-
Once at room temperature, cool the mixture further in an ice bath for at least 2 hours to maximize crystallization.
-
Isolate the purified crystals by filtration. Wash the cake with a small amount of a cold ethanol/water (1:1) mixture.
-
Dry the final product under vacuum at 50-60 °C to a constant weight. Expected purity: >99% by HPLC.
References
-
Ma, S., & Han, X. (2024). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature Chemistry. [Link]
-
Zhang, Y., et al. (2022). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. Industrial & Engineering Chemistry Research. [Link]
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Zhang, Y., et al. (2024). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. ACS Publications. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Halpern, M. (n.d.). PTC Nucleophilic Aromatic Substitution with Mercaptide. PTC Organics, Inc. [Link]
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Landini, D., Maia, A., & Montanari, F. (1983). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Lücke, B., et al. (2010). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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ACS Publications. (2023). Thermal Hazard Analysis and Decomposition Mechanism of Energetic Nitration of 4-Methoxy-2-nitroacetanilide. Organic Process Research & Development. [Link]
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Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Gustin, J.L. (1996). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series. [Link]
- Google Patents. (n.d.). Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
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Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
-
Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
-
Kumar, A., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. New Journal of Chemistry. [Link]
-
Quora. (2020). How to synthesize 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]
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Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. [Link]
- Google Patents. (n.d.).
-
LookChem. (n.d.). 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene. [Link]
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PubChem. (n.d.). 4-Chloro-2-nitroanisole. [Link]
-
NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. [Link]
-
ResearchGate. (2018). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
European Patent Office. (n.d.). Process for the preparation of 4-chloro-2-nitrobenzonitrile. [Link]
- Google Patents. (n.d.).
-
Matrix Fine Chemicals. (n.d.). 1-CHLORO-4-METHOXY-2-NITROBENZENE. [Link]
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Technical Support Center: Purification of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene Derivatives
Welcome to the technical support center for the purification of 4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges. Here, we will delve into the causality behind experimental choices, offering trustworthy and validated protocols to ensure the highest purity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered during the purification of this compound derivatives.
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The synthesis of this compound, typically via nitration of 4-chloro-1-(4-methoxyphenoxy)benzene, can lead to several byproducts. The most prevalent impurity is the isomeric product, 4-chloro-1-(4-methoxyphenoxy)-3-nitrobenzene, which can form due to incomplete regiocontrol during the nitration step.[1] Additionally, denitration products may arise if the reaction temperature exceeds 20°C, especially in the presence of sulfuric acid.[1] Unreacted starting materials and di-chlorinated byproducts from the chlorination step (if following a sequential synthesis route) can also be present.[1]
Q2: My crude product is a dark, oily substance, but I expect a solid. What could be the reason?
A2: An oily or dark-colored crude product often indicates the presence of significant impurities that depress the melting point of the desired compound. These impurities can include residual solvents, starting materials, and various side-products from the reaction. Colored impurities, in particular, can be present even in small quantities and are often removed using activated carbon during recrystallization.[2]
Q3: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve the separation?
A3: Poor separation on a Thin-Layer Chromatography (TLC) plate suggests that the impurities have similar polarities to your target compound. To improve separation, you can optimize the solvent system. Experiment with different solvent mixtures, for instance, by varying the ratio of a non-polar solvent like hexanes to a more polar solvent like ethyl acetate.[3] Using a less polar solvent system can often increase the separation between spots.[3] For nitroaromatic compounds, specialized columns with different selectivities, such as phenyl-hexyl columns, can also be advantageous in HPLC analysis due to additional π-π interactions.[4]
Q4: Can I use liquid-liquid extraction to purify my product?
A4: Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquids.[5][6] This method is particularly effective for removing impurities with significantly different polarities or acid-base properties. For instance, an acidic wash could remove basic impurities, or a basic wash could remove acidic byproducts. However, for separating isomers with very similar properties, liquid-liquid extraction alone is often insufficient.
Section 2: Troubleshooting Guides
This section provides a more in-depth look at specific problems you might encounter during the purification process and offers systematic approaches to resolve them.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the solute.- Try adding a seed crystal of the pure compound to induce crystallization.- If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.- Consider a different solvent or a mixture of solvents where the compound has lower solubility at cold temperatures.[7][8] |
| Product oils out instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities is significantly depressing the melting point. | - Lower the temperature at which the solution becomes saturated by adding a small amount of a co-solvent in which the compound is more soluble.- Ensure the cooling process is slow and undisturbed.[8] |
| Low recovery of the purified product. | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent.[7][8] |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the desired product from an impurity. | - The polarity of the eluent is too high, causing all compounds to move too quickly down the column.- The polarity of the impurity is very similar to the product. | - Decrease the polarity of the eluent. Use TLC to find a solvent system where the desired product has an Rf value between 0.2 and 0.4.[3]- Consider using a shallow solvent gradient during elution to improve separation.[3]- For nitroaromatic isomers, consider a stationary phase that offers different selectivity, such as a phenyl-bonded silica gel. |
| The product is not eluting from the column. | - The eluent is not polar enough to move the compound.- The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. A step gradient to a more polar solvent system may be necessary.[3]- For highly polar compounds, reversed-phase chromatography might be a more suitable option.[3] |
| Streaking or tailing of spots on TLC and bands on the column. | - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample was overloaded on the column. | - Add a small amount of a modifier to the eluent. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape.- Ensure the amount of crude product loaded is appropriate for the size of the column. |
Section 3: Detailed Experimental Protocols
Here, we provide step-by-step methodologies for the most common and effective purification techniques for this compound derivatives.
Protocol 1: Recrystallization from an Ethanol/Water Mixture
Recrystallization is a highly effective method for purifying solid organic compounds by separating them from impurities based on differences in solubility.[7][9] An ethanol/water mixture is often suitable for nitroaromatic compounds.[1]
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. If the product is highly soluble, ethanol may be a good "solvent a". Then, add water (the "anti-solvent" or "solvent b") dropwise until the solution becomes cloudy, indicating precipitation. Heat the mixture until it becomes clear again. If the compound crystallizes upon cooling, this solvent pair is suitable.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (a spatula tip) to the hot solution and swirl. The colored impurities will adsorb to the surface of the carbon.[2]
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until it just begins to turn cloudy. Then add a few drops of hot ethanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[8]
-
Drying: Allow the crystals to dry completely in the Büchner funnel with the vacuum on for a few minutes.[7] Further drying can be done in a desiccator or a vacuum oven.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system using TLC. A good system will show clear separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.[3] A common starting point for nitroaromatic compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate compounds with a wider range of polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction for Impurity Removal
This technique is useful for removing acidic or basic impurities from a neutral organic compound.[11]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.
-
Washing with Base: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Drain the aqueous layer. Repeat this wash if necessary.
-
Washing with Acid: Next, wash the organic layer with a dilute aqueous solution of hydrochloric acid to remove any basic impurities. Drain the aqueous layer.
-
Washing with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified product.
Section 4: Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification processes described.
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- A process for separating nitration isomers of substituted benzene compounds. (n.d.). Google Patents.
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
-
Liquid–liquid extraction. (2023, November 27). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 12, 2026, from [Link]
-
Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. Retrieved January 12, 2026, from [Link]
- Method of crystallizing nitro products. (n.d.). Google Patents.
-
Zhao, X., Li, C., Zeng, H., Gu, X., & Zheng, J. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 248, 116274. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved January 12, 2026, from [Link]
-
Solvent Partitioning (Liquid-Liquid Extraction). (2022, October 4). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2011, October). Analytical Methods, 3(10), 2254-2260. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
4-Chloro-1-(2-chlorophenoxy)-2-nitrobenzene. (2018, May 16). SIELC Technologies. Retrieved January 12, 2026, from [Link]
- Process for liquid-liquid extraction of aromatic compounds with extract recycle stream. (n.d.). Google Patents.
-
Liquid-Liquid Extraction. (2022, October 3). YouTube. Retrieved January 12, 2026, from [Link]
-
Separation of Nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-chloronitrobenzene. (n.d.). IARC Publications. Retrieved January 12, 2026, from [Link]
-
How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. (2020, July 12). Quora. Retrieved January 12, 2026, from [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). NACALAI TESQUE, INC. Retrieved January 12, 2026, from [Link]
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Nitrobenzene and Related Compounds. (1998). In Chromatographic Analysis of Environmental and Food Toxicants. Taylor & Francis eBooks. Retrieved January 12, 2026, from [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012, March 19). ResearchGate. Retrieved January 12, 2026, from [Link]
- Preparation of 4-chloro-2-nitrophenol. (n.d.). Google Patents.
-
m-CHLORONITROBENZENE. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (1996). In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI. Retrieved January 12, 2026, from [Link]
- Method for preparing 4'-chloro-2-nitrobiphenyl. (n.d.). Google Patents.
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene and its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and complex organic synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. Substituted nitrobenzenes are cornerstone intermediates, prized for their versatility in nucleophilic aromatic substitution (SNAr) reactions. This guide offers an in-depth comparison of the reactivity of two closely related compounds: 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene and its bromo analog, 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene .
The analysis is grounded in the principles of physical organic chemistry and supported by experimental observations to provide a clear, actionable framework for synthetic planning.
The Decisive Factor: Understanding the SNAr Mechanism
Nucleophilic aromatic substitution is a primary pathway for modifying activated aromatic rings.[1][2] Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation.[1][3] Instead, it proceeds via a two-step addition-elimination pathway.[4][5]
-
Step 1 (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This step disrupts the ring's aromaticity to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6] This initial attack is the slowest and therefore the rate-determining step of the reaction.[3][4][7]
-
Step 2 (Fast): The leaving group is expelled, and the aromaticity of the ring is restored.[4]
The structure of the substrates is primed for this reaction. The potent electron-withdrawing nitro group (–NO₂) located ortho to the halogen atom significantly depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack.[1][2][3]
The "Element Effect": Chlorine vs. Bromine as Leaving Groups
In aliphatic SN2 reactions, the leaving group ability is inversely related to C-X bond strength (I > Br > Cl > F). However, in SNAr reactions, this trend is inverted: F > Cl ≈ Br > I .[1][8] This counterintuitive order, often termed the "element effect," is a direct consequence of the two-step mechanism.
Since the rate-determining step is the initial nucleophilic attack, factors that stabilize the negatively charged Meisenheimer complex have the greatest influence on the reaction rate.[3] The key factor here is the inductive effect of the halogen.
-
Chlorine , being more electronegative than bromine, exerts a stronger electron-withdrawing inductive effect. This effect makes the carbon atom it is attached to more electrophilic (electron-poor) and better able to accommodate the incoming nucleophile.[3][7]
-
This enhanced electrophilicity and stabilization of the anionic intermediate for the chloro-substituted ring leads to a lower activation energy for the rate-determining step.[8]
The C-X bond is only broken in the second, fast step, so its strength has a minimal impact on the overall reaction rate.[3][6] Therefore, the greater electronegativity of chlorine outweighs the weaker C-Br bond, making the chloro analog the more reactive of the two.
Quantitative Comparison and Experimental Data
| Feature | This compound | 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene | Rationale |
| Relative Reactivity in SNAr | Higher | Lower | The higher electronegativity of chlorine enhances the electrophilicity of the reaction center and stabilizes the Meisenheimer complex.[3][7] |
| Typical Reaction Conditions | Milder (e.g., lower temperature, shorter time) | More Forcing (e.g., higher temperature, longer time) | Due to its higher intrinsic reactivity, the chloro-analog typically requires less energy to overcome the activation barrier. |
| Leaving Group Ability | Better | Poorer | In SNAr, leaving group ability is dominated by the inductive effect, not C-X bond strength.[1][8] |
| Cost & Availability | Generally more cost-effective and widely available. | Often more expensive. | Based on common industrial chemical sourcing. |
Experimental Protocol: A Representative SNAr Reaction
This protocol details a general procedure for the substitution of the halogen with a generic amine nucleophile (e.g., morpholine or piperidine). It highlights the practical adjustments that may be necessary when comparing the chloro and bromo analogs.
Objective: To synthesize 4-(1-(4-methoxyphenoxy)-2-nitrophenyl)morpholine.
Materials:
-
This compound OR 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq) and the polar aprotic solvent (DMSO or DMF, approx. 0.2 M concentration).
-
Addition of Reagents: Add the base (K₂CO₃ or DIPEA, 2.0 eq) followed by the amine nucleophile (Morpholine, 1.2 eq).
-
Reaction Conditions (Key Difference):
-
For the Chloro Analog: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
For the Bromo Analog: Due to its lower reactivity, heating to a higher temperature, such as 100-120 °C, may be required. The reaction time will likely be longer, potentially 8-16 hours, to achieve a comparable conversion.
-
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove the solvent and excess base. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Visualizing the Mechanism
The following diagram illustrates the critical steps in the SNAr reaction, emphasizing the rate-determining formation of the Meisenheimer complex.
Caption: The SNAr addition-elimination mechanism.
Conclusion and Practical Recommendations
For researchers engaged in drug development and synthetic chemistry, understanding the nuanced reactivity of aryl halides is paramount.
-
This compound is the more reactive substrate in nucleophilic aromatic substitution reactions. Its higher reactivity stems from the greater electronegativity of chlorine, which enhances the electrophilicity of the reaction site and stabilizes the key Meisenheimer intermediate.
-
Experimental design should reflect this difference. When using the chloro analog, milder reaction conditions (lower temperatures, shorter reaction times) can often be employed, which can lead to cleaner reactions and higher yields by minimizing side product formation.
-
The bromo analog remains a viable, albeit less reactive, alternative. It may be preferred in cases where the chloro compound is unavailable or if a specific synthetic sequence demands it. However, be prepared to use more forcing conditions to drive the reaction to completion.
By appreciating the underlying mechanistic principles, scientists can make more informed decisions in their synthetic strategies, optimizing reaction conditions and accelerating the path to their target molecules.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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BYJU'S. Nucleophilic Aromatic Substitution. [Link]
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Uggerud, E., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
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University of Basrah. Nucleophilic Aromatic Substitution. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Validated Analysis
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a complex organic molecule whose presence and purity are critical in various stages of chemical synthesis and pharmaceutical development. As an intermediate or a potential impurity, its accurate quantification is paramount for ensuring final product quality, safety, and efficacy. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide offers a comparative overview of common analytical techniques for the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The choice of an analytical method is a balance of sensitivity, selectivity, speed, and cost. For this compound, a molecule featuring a nitroaromatic chromophore, a chlorinated substituent, and a diphenyl ether linkage, several techniques are viable. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing the rationale for methodological choices and presenting typical validation data.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity and Assay
HPLC is often the method of choice for non-volatile or thermally labile compounds like our target analyte.[4] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity.
The 'Why': Rationale for Method Design
-
Stationary Phase: A C18 column is a robust starting point for many reversed-phase separations.[5] However, for nitroaromatic compounds, a Phenyl-based stationary phase can offer enhanced selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase is typical. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer, such as phosphate or formate, is used to maintain a consistent pH, which is crucial for reproducible retention times, especially if any ionizable impurities are present.[6]
-
Detection: The nitroaromatic structure of the analyte contains a strong chromophore, making UV detection at a wavelength around 254 nm highly effective and sensitive.[5][6][7]
Experimental Workflow: HPLC Method Validation
Caption: Workflow for the validation of an HPLC method for this compound analysis.
Protocol: HPLC Analysis
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, increase to 80% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Perform serial dilutions to create calibration standards from 1 µg/mL to 100 µg/mL.
Data Presentation: Typical HPLC Validation Results
| Validation Parameter | Acceptance Criteria (ICH Q2) | Typical Performance Data |
| Specificity | No interference at the analyte's retention time. | Peak is spectrally pure and well-resolved from placebo and known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of test concentration | 1.0 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | No significant change in results. | Method is robust to minor changes in flow rate (±0.1), pH (±0.2), and column temperature (±2°C). |
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Impurities and High Specificity
GC is an excellent technique for analyzing volatile and semi-volatile compounds.[4] When coupled with a mass spectrometer (MS), it provides unparalleled specificity, making it ideal for identifying and quantifying trace-level impurities. The target analyte, while having a relatively high molecular weight, can be amenable to GC analysis with the appropriate conditions.
The 'Why': Rationale for Method Design
-
Injection: A split/splitless inlet is used. A splitless injection is preferred for trace analysis to ensure the maximum amount of analyte reaches the column.
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good general-purpose choice for separating a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium or Hydrogen is used as the carrier gas.
-
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (ion chromatogram) data. Electron Ionization (EI) is a common ionization technique. For enhanced sensitivity and selectivity with halogenated nitroaromatic compounds, Negative Chemical Ionization (NCI) can be a powerful alternative.[8]
Experimental Workflow: GC-MS Method Validation
Caption: Workflow for the validation of a GC-MS method for impurity analysis of this compound.
Protocol: GC-MS Analysis
-
System: GC-MS with a split/splitless inlet and an electron ionization source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL).
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z corresponding to the molecular ion and key fragments).
Data Presentation: Typical GC-MS Validation Results
| Validation Parameter | Acceptance Criteria (ICH Q2) | Typical Performance Data |
| Specificity | Correct mass spectrum and ion ratios. | Unique mass spectrum confirms identity; no co-eluting peaks in SIM mode. |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | Established based on intended use. | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (RSD%) | Repeatability: ≤ 5.0% | 3.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.15 µg/mL |
Pillar 3: UV-Vis Spectrophotometry - A Rapid Screening Tool
For a quick estimation of concentration, especially in process monitoring or for simpler matrices, UV-Vis spectrophotometry can be a valuable tool. Its main limitation is the lack of specificity compared to chromatographic methods.
The 'Why': Rationale for Method Design
-
Principle: The method relies on the Beer-Lambert Law, where the absorbance of the analyte solution is directly proportional to its concentration.
-
Solvent: A UV-transparent solvent like methanol or acetonitrile is required.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for the nitroaromatic chromophore should be used to ensure maximum sensitivity.[9] A spectral scan from 200-400 nm is performed to identify the λmax. For nitrobenzene derivatives, this is often in the 260-280 nm range.[10]
Experimental Workflow: UV-Vis Method Validation
Caption: Workflow for the validation of a UV-Vis spectrophotometric method.
Protocol: UV-Vis Analysis
-
System: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Procedure: a. Prepare a 10 µg/mL solution of the analyte in methanol. b. Scan the solution from 400 nm to 200 nm to determine the λmax. c. Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL). d. Measure the absorbance of each standard at the predetermined λmax, using methanol as a blank. e. Construct a calibration curve of absorbance vs. concentration.
Data Presentation: Typical UV-Vis Validation Results
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | Limited; suitable for pure substance assay. | Potentially high interference from other UV-absorbing compounds. |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% |
| Precision (RSD%) | Repeatability: ≤ 2.0% | 1.5% |
Comparative Summary and Recommendations
| Method | Primary Use | Specificity | Sensitivity | Throughput |
| HPLC-UV | Purity, Assay, Impurity Quantification | High | High | Medium |
| GC-MS | Impurity Identification & Quantification | Very High | Very High | Medium |
| UV-Vis | Assay (in-process checks, pure substance) | Low | Medium | High |
Recommendation:
-
For final product release and stability testing , where accuracy and specificity are non-negotiable, a validated HPLC-UV method is the gold standard. It provides a robust platform for both assay and the quantification of known and unknown impurities.
-
For impurity identification or trace-level quantification of potentially volatile related substances, a GC-MS method is superior due to its high specificity and sensitivity.
-
A UV-Vis spectrophotometric method is best suited for rapid, in-process control checks where the sample matrix is simple and well-defined, and speed is more critical than absolute specificity.
The ultimate choice of method must be fit for its intended purpose. A thorough validation, following the principles outlined in ICH Q2(R1), ensures that the data generated is reliable, reproducible, and defensible.[1][11]
References
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- PubMed. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. J Hazard Mater. 2009.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Sigma-Aldrich. Developing HPLC Methods.
- MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
- Benchchem. Application Note: Validated Analytical Method for Nitroaromatic Compounds.
- International Council for Harmonisation. Quality Guidelines.
- Slideshare. ICH Q2 Analytical Method Validation.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS.
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- ResearchGate. Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry.
- New Food Magazine. Detecting chlorinated paraffins in food using HRAM GC-MS.
- Agilent Technologies. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
- Benchchem. This compound.
- ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),....
- ResearchGate. UV-Vis spectra for the (a) reduction of nitrobenzene, (b) Comparative....
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- 6. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
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A Comparative Analysis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene and Structurally Related Nitroaromatics: A Guide for Synthetic and Medicinal Chemists
This guide provides an in-depth comparative study of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, a versatile diaryl ether, and its structural analogues. We will explore the nuances of their synthesis, physicochemical properties, reactivity in key chemical transformations, and their potential applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of substituted nitroaromatic compounds.
Introduction: The Significance of the Nitroaromatic Scaffold
Nitroaromatic compounds are a cornerstone of modern organic synthesis and medicinal chemistry. The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences a molecule's reactivity and biological activity.[1][2] Its presence can activate an aromatic ring towards nucleophilic attack, serve as a precursor to the vital amino group, and act as a pharmacophore in numerous therapeutic agents.[3][4][5]
This compound serves as our primary subject. Its molecular architecture, featuring a diaryl ether linkage with ortho- and para-directing chloro and nitro groups, respectively, makes it an invaluable building block for complex molecular synthesis.[3] In this guide, we will compare it against three key analogues to understand how subtle structural modifications impact overall chemical behavior:
-
1-Chloro-4-nitrobenzene: A simplified analogue lacking the phenoxy ether moiety.
-
4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene: An analogue where the electron-donating methoxy group is replaced by an electron-withdrawing chlorine atom.
-
4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene: An analogue exploring the effect of changing the halogen leaving group.
Synthesis and Mechanistic Insights
The synthesis of these compounds primarily relies on two robust reactions: electrophilic aromatic substitution (nitration) and nucleophilic aromatic substitution (SNAr). The chosen route often depends on the availability and cost of starting materials.
Synthesis Protocol: Copper-Catalyzed Ullmann Condensation
A common and effective method for synthesizing this compound is the copper-catalyzed coupling of 4-methoxyphenol with a suitable di-halogenated nitrobenzene. This approach offers excellent control and generally good yields.
Rationale: The copper(I) iodide catalyst is crucial for facilitating the formation of the C-O bond between the phenol and the aryl halide, a reaction that is otherwise challenging. Dimethyl sulfoxide (DMSO) is an ideal solvent due to its high boiling point, which allows for the necessary reaction temperatures, and its ability to dissolve both the polar and non-polar reactants. Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion required for the substitution.[3]
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-2-nitrobenzene (1.0 equiv), 4-Methoxyphenol (1.1 equiv), and Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst and Solvent: Add Copper(I) Iodide (CuI, 10 mol%) to the flask.
-
Reaction: Add anhydrous DMSO to the mixture and heat the reaction to 120°C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours).[3]
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Sources
biological activity comparison of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene derivatives
For researchers and drug development professionals, the 4-phenoxy-2-nitroaniline scaffold represents a versatile and promising starting point for the synthesis of novel therapeutic agents. The inherent electronic properties of the diphenyl ether linkage, combined with the reactivity of the nitro and amino functionalities, provide a rich molecular canvas for creating derivatives with potent biological activities. This guide offers an in-depth comparison of the anticancer and antimicrobial properties of various derivatives synthesized from this core structure, supported by experimental data and detailed methodologies to facilitate further research and development.
The 4-Phenoxy-2-Nitroaniline Scaffold: A Hub for Bioactivity
The parent compound, 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, serves as a key intermediate. The nitro group can be readily reduced to an amine, yielding 4-(4-methoxyphenoxy)-2-nitroaniline, a versatile precursor for a diverse range of heterocyclic compounds. This transformation is pivotal, as it opens up synthetic routes to benzimidazoles, quinoxalines, and other pharmacologically relevant structures. The nature and position of substituents on both phenyl rings play a crucial role in modulating the biological activity of the resulting derivatives, a classic example of structure-activity relationships (SAR).
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the 4-phenoxy-2-nitroaniline scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and topoisomerases, as well as by inducing apoptosis.
Cyclooxygenase-2 (COX-2) Inhibition
The COX-2 enzyme is a well-established target in cancer therapy due to its role in inflammation and cell proliferation. Several derivatives containing the diphenyl ether moiety have been investigated as COX-2 inhibitors.
Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activities of Selected Compounds
| Compound ID | Modification from Core Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | Reference Drug | 14.7 | 0.05 | 294 | [1] |
| 6b | 1,2,3-triazole and benzenesulfonamide tether | 13.17 | 0.04 | 329 | [1] |
| 6j | 1,2,3-triazole and benzenesulfonamide tether | 12.5 | 0.04 | 312 | [1] |
| 6e | 1,2,3-triazole and benzenesulfonamide tether | 10.23 | 0.05 | 204.6 | [1] |
Note: While not direct derivatives of this compound, compounds 6b, 6j, and 6e are presented to illustrate the potential for potent and selective COX-2 inhibition by structurally related molecules.
The data suggest that modifications incorporating triazole and sulfonamide moieties can lead to highly potent and selective COX-2 inhibitors, surpassing the reference drug Celecoxib in some cases[1].
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Benzofuroquinolinediones, which can be synthesized from related phenolic precursors, have shown potent inhibitory activity against topoisomerase II[2].
Table 2: Topoisomerase II Inhibitory Activity of Benzofuroquinolinedione Derivatives
| Compound ID | IC₅₀ (µM) vs. Topoisomerase II | Reference |
| Etoposide | 78.4 | [2] |
| Doxorubicin | 2.67 | [2] |
| 8d | 1.19 | [2] |
| 8i | 0.68 | [2] |
These findings highlight the potential of heterocyclic derivatives to act as potent topoisomerase II inhibitors, a mechanism distinct from COX-2 inhibition, thereby offering an alternative strategy for anticancer drug design[2].
Antimicrobial Activity: A Broad Spectrum of Action
The diphenyl ether core is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Diphenyl Ether Derivatives
| Compound | S. aureus | E. coli | Salmonella | P. aeruginosa | Reference |
| 5u (chalcone with two diphenyl ether moieties) | 25.23 µM | 33.63 µM | 33.63 µM | 33.63 µM | [3] |
| Ciprofloxacin | - | - | >33.63 µM | >33.63 µM | [3] |
| Gentamicin | - | - | >33.63 µM | >33.63 µM | [3] |
| 4b (2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol) | - | - | - | - | [4] |
| Moraxella catarrhalis MIC for 4b: 11 µM | [4] |
Note: MIC values for compound 5u are presented in µM as reported in the source.
Notably, some synthesized compounds have demonstrated superior antibacterial activity compared to standard antibiotics against certain strains[3]. The presence of nitro and hydroxyl groups, as well as halogen substitutions, appears to contribute to the antimicrobial potency[3][4].
Methodologies for Biological Evaluation
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are standardized methods for assessing the key biological activities discussed.
Synthesis and Derivatization Workflow
The general strategy for creating a library of bioactive compounds from the 4-phenoxy-2-nitroaniline scaffold involves a series of well-established organic reactions.
Caption: General synthetic pathways from the core scaffold.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves[5].
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
Protocol Steps:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[6].
Conclusion and Future Directions
The 4-phenoxy-2-nitroaniline scaffold is a fertile ground for the discovery of novel anticancer and antimicrobial agents. Structure-activity relationship studies consistently demonstrate that strategic modifications to the peripheral substituents and the core heterocyclic system can lead to significant enhancements in potency and selectivity. Future research should focus on synthesizing and evaluating a broader range of derivatives to build a more comprehensive SAR model. In particular, dual-target inhibitors, such as compounds that inhibit both COX-2 and topoisomerases, could offer a promising avenue for overcoming drug resistance in cancer. The continued exploration of this versatile chemical scaffold holds considerable promise for the development of next-generation therapeutics.
References
- BenchChem. (2025). 4-Methoxy-2-nitroaniline: A Versatile Building Block in the Synthesis of Heterocyclic Compounds.
- BenchChem. (2025).
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. (2022). Semantic Scholar. [Link]
-
Synthesis and antimicrobial activities of brominated dihydroxy nitro diphenyl ethers. (2025). ResearchGate. [Link]
- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
- Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. (2021).
-
Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. (2015). PubMed. [Link]
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Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones. (2007). Seoul National University. [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). NIH. [Link]
-
Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone. (2020). PubMed. [Link]
-
Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. (2012). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (2016). PubMed. [Link]
- Structure-activity relationship of anticancer drug candid
-
Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. (2023). MDPI. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2023). MDPI. [Link]
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- 6. mdpi.com [mdpi.com]
cost-benefit analysis of different synthetic routes to 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
An In-Depth Comparative Guide to the Synthesis of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Introduction: A Versatile Intermediate in Modern Chemistry
This compound is a key organic intermediate whose molecular architecture is of significant interest in both pharmaceutical research and materials science.[1] Its structure, featuring a diaryl ether linkage with chloro and nitro groups on one of the aromatic rings, makes it a versatile building block. In drug discovery, it serves as a scaffold for pharmacologically active molecules, particularly in the development of kinase inhibitors.[1] The compound's reactivity is defined by the chloro and nitro substituents; the nitro group strongly activates the ring, making the chloro group susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group itself can be reduced to an amine for further functionalization.[1] This guide provides a detailed cost-benefit analysis of the two primary synthetic routes to this valuable compound: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a fundamental reaction in organic chemistry for synthesizing aryl ethers, especially when the aromatic ring is "activated" by electron-withdrawing groups. This route leverages the reaction between an activated aryl halide and an alkoxide or phenoxide.
Mechanistic Rationale and Causality
The synthesis of this compound via SNAr proceeds by reacting 2,4-dichloronitrobenzene with 4-methoxyphenol in the presence of a base. The key to this reaction's success lies in the electronic properties of 2,4-dichloronitrobenzene. The nitro group (-NO₂) at the ortho position to one chlorine and para to the other is a powerful electron-withdrawing group. This group significantly depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[2][3]
The reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Addition: The 4-methoxyphenoxide ion, generated in situ by deprotonating 4-methoxyphenol with a base (e.g., potassium carbonate or sodium hydroxide), acts as the nucleophile. It attacks the carbon atom bearing the chlorine at the 4-position (para to the nitro group). This position is sterically more accessible and electronically activated. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[3]
-
Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group, yielding the final diaryl ether product.
This pathway is generally preferred for its simplicity, avoidance of metal catalysts, and often high yields when the substrate is sufficiently activated.
Experimental Protocol: SNAr Synthesis
Materials:
-
2,4-Dichloronitrobenzene (1 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloronitrobenzene, 4-methoxyphenol, and potassium carbonate.
-
Add a suitable volume of DMF to dissolve the reactants.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain the pure this compound.
Workflow Visualization: SNAr Route
Caption: SNAr Synthesis Workflow
Route 2: Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction used to form C-O, C-N, and C-S bonds.[8][9] It is particularly useful for synthesizing diaryl ethers from aryl halides that are not sufficiently activated for SNAr.
Mechanistic Rationale and Causality
The traditional Ullmann reaction involves heating an aryl halide with a phenol in the presence of a base and a stoichiometric amount of copper, often as copper powder or a copper(I) salt (e.g., CuI, CuBr).[8][10] The reaction typically requires high temperatures (>150 °C) and polar aprotic solvents like DMF or N-methylpyrrolidone.[8][11]
The precise mechanism has been a subject of debate, but a plausible catalytic cycle involves:
-
Formation of Copper(I) Phenoxide: The base deprotonates the 4-methoxyphenol, which then reacts with a Cu(I) species to form a copper(I) phenoxide.
-
Oxidative Addition: The aryl halide (2,4-dichloronitrobenzene) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.[10]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether product and regenerate the Cu(I) catalyst.
A key challenge with the traditional Ullmann condensation is the harsh reaction conditions and the often-high catalyst loading required.[12][13] Modern advancements have introduced the use of ligands (e.g., phenanthrolines, diamines) that coordinate to the copper center, stabilizing the catalytic species and allowing the reaction to proceed under much milder conditions with lower catalyst loadings.[12][14][15]
Experimental Protocol: Ullmann Condensation
Materials:
-
2,4-Dichloronitrobenzene (1 equiv.)
-
4-Methoxyphenol (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Copper(I) Iodide (CuI) (0.1 equiv.)
-
1,10-Phenanthroline (0.2 equiv.) (optional ligand)
-
Toluene or DMF
Procedure:
-
In an oven-dried, argon-flushed flask, combine Copper(I) Iodide, 1,10-phenanthroline (if used), and potassium carbonate.
-
Add 4-methoxyphenol and 2,4-dichloronitrobenzene to the flask.
-
Add anhydrous toluene or DMF via syringe.
-
Heat the mixture to 110-130 °C under an inert atmosphere.
-
Monitor the reaction by TLC. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the final product.
Workflow Visualization: Ullmann Condensation Route
Caption: Ullmann Condensation Workflow
Cost-Benefit Analysis and Comparative Summary
The choice between the SNAr and Ullmann routes depends on a careful evaluation of several factors, including cost, efficiency, safety, and scalability.
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Ullmann Condensation |
| Starting Materials Cost | Lower. Primary costs are 2,4-Dichloronitrobenzene (~ | Higher. In addition to starting materials, this route requires a copper catalyst (e.g., CuI) and potentially an expensive organic ligand.[12] |
| Catalyst Cost | None. The reaction is self-catalyzed by the activated substrate. | Moderate to High. Copper salts are relatively inexpensive, but the specialized ligands required for milder conditions can be costly.[14] |
| Typical Yield | High (80-95%). Generally efficient due to the strong activation by the nitro group. | Variable (60-90%). Yields can be high with optimized, modern protocols but are often lower and less reliable with traditional methods. |
| Reaction Conditions | Moderate to Harsh. Requires high temperatures (120-140 °C) and a polar aprotic solvent like DMF. | Variable. Traditional methods are harsh (>150 °C).[8] Ligand-assisted protocols can be milder (110-130 °C). |
| Safety & Handling | 2,4-Dichloronitrobenzene is toxic and a suspected carcinogen. DMF is a reproductive hazard. High temperatures require careful control. | In addition to substrate hazards, involves handling a copper catalyst. An inert atmosphere is often required. Toluene is a flammable solvent. |
| Environmental Impact | The primary concern is the use and disposal of high-boiling polar aprotic solvents like DMF. | Involves a heavy metal (copper) catalyst, which must be completely removed from the final product and disposed of as hazardous waste.[12][14] |
| Scalability & Purity | Excellent. The procedure is straightforward, catalyst-free, and easily scalable. Purification is often a simple recrystallization. | Good. Scalability is feasible, but catalyst removal can complicate purification, often requiring filtration through celite and/or column chromatography, which is less ideal for large-scale production. |
In-Depth Analysis
-
Cost: From a purely economic standpoint, the SNAr route is significantly more advantageous . It avoids the cost of both the metal catalyst and, more importantly, the often-proprietary and expensive ligands that are crucial for making the Ullmann route efficient.[14] The primary costs are the bulk starting materials and the solvent.
-
Yield and Efficiency: While both methods can provide good yields, the SNAr reaction is generally more reliable and higher-yielding for this specific substrate due to the potent electronic activation afforded by the nitro group. The Ullmann reaction's success can be highly dependent on catalyst and ligand quality, purity of reactants, and strict adherence to inert conditions.
-
Safety and Environmental: Both routes present hazards. The starting material, 2,4-dichloronitrobenzene, is toxic. The main differentiator is the catalyst. The SNAr route avoids the use of heavy metals , which is a significant advantage under green chemistry principles.[17] The Ullmann route generates copper-containing waste streams that require specialized and costly disposal.
-
Industrial Viability and Scalability: The SNAr route is superior for industrial-scale production . Its operational simplicity, lack of a catalyst, and straightforward purification (often just recrystallization) make it a more robust and cost-effective process. The Ullmann condensation, with its need for catalyst filtration and potentially more complex purification, is less ideal for manufacturing large quantities.
Conclusion and Recommendation
For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is the overwhelmingly preferred method , particularly for industrial applications. Its cost-effectiveness, high yields, operational simplicity, and avoidance of heavy metal catalysts make it a more efficient, economical, and environmentally benign choice.
The Ullmann condensation remains a valuable tool in the organic chemist's arsenal, especially for forming diaryl ethers where the aryl halide is not sufficiently activated for SNAr. However, for this specific target molecule, the electronic activation provided by the nitro group renders the more complex and expensive Ullmann route unnecessary.
References
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2 4 Dichloronitrobenzene at ₹ 120/kg in Ahmedabad | ID: 2850019394055 - IndiaMART. Available from: [Link]
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Ullmann condensation - Wikipedia. Available from: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. Available from: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
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2,4-Dichloronitrobenzene - ESSLAB. Available from: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available from: [Link]
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Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available from: [Link]
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Ullmann Reaction - Organic Chemistry Portal. Available from: [Link]
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Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Available from: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
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Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available from: [Link]
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Palladium Based Catalysts - Fuel Cell Store. Available from: [Link]
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Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. Available from: [Link]
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Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available from: [Link]
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m-CHLORONITROBENZENE - Organic Syntheses Procedure. Available from: [Link]
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Nucleophilic Aromatic Substitution Aryl Halides & Benzyne - chemconnections.org. Available from: [Link]
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4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene - LookChem. Available from: [Link]
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A Green Nucleophilic Aromatic Substitution Reaction, Journal of Chemical Education, 2020-Oct - ERIC. Available from: [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available from: [Link]
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Effect of nitro-substitution of environmental polycyclic aromatic hydrocarbons on activities of hepatic phase II enzymes in rats - PubMed. Available from: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]
- CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents.
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. Available from: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available from: [Link]
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Ullmann's Encyclopedia of Industrial Chemistry - ResearchGate. Available from: [Link]
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The Ullmann Ether Condensation - ResearchGate. Available from: [Link]
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Ullmann Condensation - SynArchive. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
For the researcher, scientist, or drug development professional, the unambiguous structural confirmation of a synthetic intermediate is not a procedural formality; it is the bedrock of reliable and reproducible science. The compound 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a versatile building block, finding applications from the synthesis of pharmacologically active molecules to the development of functional materials.[1][2] Its specific arrangement of chloro, nitro, and methoxyphenoxy substituents dictates its reactivity and potential for downstream applications.[1] An error in structural assignment, such as mistaking it for a positional isomer, can invalidate entire research programs.
The Integrated Analytical Workflow
Structural elucidation is a synergistic process. No single technique provides absolute proof. Instead, we build a case by integrating complementary data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method interrogates the molecule from a different angle, and their collective agreement provides irrefutable evidence of the structure.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint
NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: We begin with ¹H NMR because it is highly sensitive and rapidly provides crucial information about the electronic environment, quantity, and connectivity of protons. The substitution pattern on both aromatic rings creates a unique fingerprint of chemical shifts and coupling constants that is highly diagnostic.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common first choice, but DMSO-d₆ can be superior for moderately polar compounds.
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, especially in the aromatic region.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation & Causality:
-
Methoxy Group (-OCH₃): A sharp singlet is expected around δ 3.7-3.9 ppm, integrating to 3 protons. Its upfield position is characteristic of protons on an electron-donating methoxy group.
-
4-Methoxyphenoxy Ring (Ring B): This ring presents a classic AA'BB' system due to the strong electron-donating effect of the methoxy group and the ether oxygen. This will appear as two distinct doublets, each integrating to 2 protons. The protons ortho to the methoxy group (H-3'/H-5') will be upfield (δ ~6.9 ppm), while the protons ortho to the ether linkage (H-2'/H-6') will be slightly downfield (δ ~7.0 ppm).
-
4-Chloro-2-nitro-phenoxy Ring (Ring A): The protons on this ring are subject to strong and opposing electronic effects.
-
The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly deshielding adjacent protons.
-
The chlorine atom (-Cl) is also electron-withdrawing but to a lesser extent.
-
The ether oxygen (-OAr) is electron-donating through resonance.
-
We expect three distinct signals in the aromatic region (δ ~7.0-8.0 ppm), each integrating to 1 proton. The proton adjacent to the nitro group will be the most downfield.
-
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Experience: ¹³C NMR complements the proton data by providing a direct count of unique carbon atoms. While less sensitive, it is invaluable for identifying quaternary (non-protonated) carbons, which are key structural markers.
Experimental Protocol:
-
Sample & Instrument: The same sample and instrument as for ¹H NMR can be used.
-
Acquisition: A proton-decoupled ¹³C experiment is standard. A greater number of scans are required due to the low natural abundance of the ¹³C isotope.
Data Interpretation & Causality:
-
Methoxy Carbon: A signal around δ 55-56 ppm is characteristic of the -OCH₃ carbon.
-
Aromatic Carbons: The spectrum will show multiple signals between δ 115-160 ppm.
-
Carbons directly attached to oxygen (C-1 and C-4') will be the most downfield in the aromatic region due to the oxygen's electronegativity.
-
The carbon bearing the nitro group (C-2) will also be significantly downfield.
-
The carbon attached to chlorine (C-4) will show a characteristic shift around δ 125-130 ppm.
-
-
Trustworthiness through 2D NMR: For absolute confirmation, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. It reveals 2- and 3-bond correlations between protons and carbons. A key correlation to observe would be between the protons on one ring (e.g., H-2'/H-6') and the ether-linked carbon of the other ring (C-1), definitively proving the ether linkage between the two specific aromatic units.
Mass Spectrometry (MS): The Molecular Weight and Formula
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides two non-negotiable pieces of data: the exact molecular weight and, by extension, the elemental formula. It also offers a crucial validation point for halogenated compounds through isotopic patterns.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a coupled liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
-
Analysis: Analyze using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
Data Interpretation & Causality:
-
Molecular Formula: The molecular formula is C₁₃H₁₀ClNO₄.
-
Exact Mass: The calculated monoisotopic mass is 279.0298 Da. HRMS should provide a measured mass within 5 ppm of this value.
-
Trustworthiness via Isotopic Pattern: This is a critical self-validating feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum must show two peaks for the molecular ion: one for [C₁₃H₁₀³⁵ClNO₄]⁺ and a second peak at M+2 for [C₁₃H₁₀³⁷ClNO₄]⁺, with an intensity that is approximately one-third of the M peak. The absence of this pattern would definitively rule out the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and cost-effective technique to confirm the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as an excellent orthogonal check on the structure.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation & Causality: The IR spectrum must display characteristic absorption bands corresponding to the molecule's functional groups:
-
N-O Asymmetric Stretch: A strong, sharp band around 1525-1535 cm⁻¹ . This is highly characteristic of an aromatic nitro group.
-
N-O Symmetric Stretch: A strong band around 1345-1355 cm⁻¹ . The presence of both strong nitro stretches is compelling evidence.
-
Aryl Ether C-O-C Stretch: A strong band around 1240-1250 cm⁻¹ (asymmetric stretch).
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .
-
C-Cl Stretch: A band in the 1100-1000 cm⁻¹ region.
Comparison with Potential Alternatives
To illustrate the power of this multi-technique approach, we must consider how we would differentiate our target compound from a plausible, yet incorrect, alternative. A common synthetic byproduct or misidentification could be a positional isomer.
Alternative Compound: 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene (Isomer)
| Spectroscopic Technique | Target: 4-Chloro-1-(...)-2-nitrobenzene | Alternative: 2-Chloro-1-(...)-4-nitrobenzene | Causality of Difference |
| ¹H NMR (Aromatic) | Three distinct protons on Ring A. Proton adjacent to -NO₂ is strongly deshielded (downfield). | Three distinct protons on Ring A. The two protons adjacent to the -Cl and -OAr groups would have significantly different chemical shifts compared to the target. The proton para to the -NO₂ would be the most deshielded. | The relative positions of the substituents dramatically alter the electronic environment and coupling patterns of the aromatic protons, providing a unique and unambiguous fingerprint for each isomer. |
| ¹³C NMR | Quaternary carbon signals for C-1, C-2, C-4. | Quaternary carbon signals for C-1, C-2, C-4. | While the number of signals is the same, the chemical shifts of the substituted carbons (C1-C4) would differ measurably due to the change in substituent proximity. |
| HRMS (Exact Mass) | 279.0298 Da | 279.0298 Da | Isomers have identical molecular formulas and therefore identical exact masses. HRMS alone cannot distinguish between them. |
| HRMS (Fragmentation) | Fragmentation may show characteristic losses related to the ortho-nitro group. | Fragmentation patterns might differ slightly due to the different positions of the Cl and NO₂ groups, affecting bond stabilities. | The stability of fragment ions can be influenced by the substituent pattern, potentially leading to different relative abundances in the MS/MS spectrum. |
| FTIR | Strong N-O stretches (~1530, ~1350 cm⁻¹), C-O-C stretch (~1245 cm⁻¹). | Strong N-O stretches (~1520, ~1345 cm⁻¹), C-O-C stretch (~1250 cm⁻¹). | The core functional groups are identical. While minor shifts in the "fingerprint region" (<1000 cm⁻¹) would exist, these are often too subtle for definitive differentiation without a reference standard. |
This comparison underscores a critical lesson: while MS confirms the formula and IR confirms functional groups, only NMR spectroscopy, particularly ¹H NMR, provides the definitive, unambiguous evidence to distinguish between positional isomers.
Conclusion
The structural confirmation of this compound is achieved not by a single measurement, but by the overwhelming and consistent evidence from a suite of orthogonal spectroscopic techniques. The process is a self-validating system: HRMS confirms the elemental formula and the presence of chlorine. FTIR validates the presence of the essential nitro and ether functionalities. Finally, ¹H and ¹³C NMR provide the irrefutable blueprint of the molecular structure, allowing for the precise placement of each substituent and distinguishing the target compound from any potential isomers. Adherence to this rigorous, multi-faceted analytical approach ensures the integrity of the material and the validity of the research that builds upon it.
References
Sources
A Senior Application Scientist's Guide to Purity Assessment of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for assessing the purity of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, a key building block in medicinal chemistry and materials science. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and exploring its performance in contrast to orthogonal analytical techniques. This document is designed to provide not just a method, but a comprehensive understanding of the principles and practices ensuring the integrity of your synthesized compounds.
The Significance of Purity for this compound
This compound serves as a versatile precursor in the synthesis of a variety of target molecules.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and compromised biological activity of the final compounds.
The synthesis of this diaryl ether typically involves a nucleophilic aromatic substitution reaction. A common route is the nitration of 4-chloro-1-(4-methoxyphenoxy)benzene. This reaction can lead to several process-related impurities that must be effectively separated and quantified.
Potential Impurities in the Synthesis of this compound:
-
Isomeric Impurities: The primary challenge is often the separation from the constitutional isomer, 4-Chloro-1-(4-methoxyphenoxy)-3-nitrobenzene, which can form due to incomplete regioselectivity during nitration.
-
Starting Materials: Unreacted 4-chloro-1-(4-methoxyphenoxy)benzene.
-
Over-nitrated Products: Dinitro-substituted derivatives.
-
Denitration Products: Arising from potential side reactions.
-
Byproducts from Side Reactions: Other unforeseen products from the synthetic route.
Given the structural similarity of these potential impurities to the main compound, a highly selective and sensitive analytical method is imperative. HPLC, particularly with a photodiode array (PDA) detector, stands as the gold standard for this purpose.
Principle of the HPLC Method
This guide details a reversed-phase HPLC (RP-HPLC) method, a powerful technique for separating compounds based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[2] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time. The unique electronic and structural features of this compound and its potential impurities allow for their effective separation using this principle.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
This protocol is designed as a robust starting point for the analysis of this compound. As with any analytical method, optimization and validation are crucial for implementation in a specific laboratory setting, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) Chapter <621>.[3][4][5][6][7][8][9][10][11][12]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. For improved resolution of closely related isomers, a Phenyl-Hexyl column can be considered, as it offers alternative selectivity through π-π interactions.
-
Mobile Phase:
-
A: HPLC-grade water
-
B: HPLC-grade acetonitrile
-
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (with PDA monitoring from 200-400 nm) |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 50 | 50 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
Workflow for HPLC Purity Analysis
Caption: General workflow for the HPLC purity analysis of this compound.
Data Interpretation and Trustworthiness
A key aspect of ensuring the trustworthiness of your results is a thorough data analysis, which includes not only quantifying the purity but also verifying the specificity of the method.
Quantitative Analysis
The purity of the synthesized compound is typically reported as a percentage of the total peak area in the chromatogram.
Representative Data from HPLC Analysis:
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity 1 (e.g., Starting Material) | 8.5 | 15,000 | 0.5 |
| This compound | 12.2 | 2,910,000 | 97.0 |
| Impurity 2 (e.g., 3-nitro isomer) | 13.1 | 45,000 | 1.5 |
| Impurity 3 (e.g., Dinitro-product) | 15.8 | 30,000 | 1.0 |
Peak Purity Analysis with PDA Detector
A PDA detector provides a significant advantage by acquiring the entire UV-Vis spectrum for each point across an eluting peak. This allows for an assessment of peak purity, which is a measure of the spectral homogeneity across the peak. If a peak is pure, the spectra at the upslope, apex, and downslope should be identical. Any significant deviation suggests the presence of a co-eluting impurity. This is a powerful tool for ensuring the specificity of the analytical method.
Forced Degradation Studies for Method Validation
To rigorously validate the stability-indicating nature of the HPLC method, forced degradation studies are essential.[7][8][9][13][14] This involves subjecting the sample to harsh conditions to intentionally induce degradation.
Typical Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours
The HPLC method should be able to resolve the main peak of this compound from all degradation products formed under these stress conditions.
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely adopted method, it is good practice to employ orthogonal techniques for a comprehensive purity assessment, especially in a drug development setting. Orthogonal methods rely on different separation or detection principles, providing a more complete picture of the sample's purity.
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase. | High resolution and sensitivity, well-established for purity analysis, PDA detector allows for peak purity assessment. | Requires reference standards for impurity identification and quantification, can be destructive to the sample. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information, non-destructive.[3][4][5][6][15] | Lower sensitivity than HPLC, requires a pure internal standard, potential for signal overlap in complex mixtures. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a capillary under an electric field. | High separation efficiency, low sample and reagent consumption, can be a good alternative for charged impurities.[12][13][15][16][17][18] | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging. |
Logical Relationship of Analytical Techniques
Caption: Logical workflow for comprehensive purity assessment using orthogonal analytical techniques.
Conclusion
For the routine and reliable purity assessment of synthesized this compound, the detailed reversed-phase HPLC method provides a robust and sensitive approach. Its ability to separate critical isomeric impurities and the added confidence from PDA-based peak purity analysis make it an indispensable tool for researchers and drug development professionals. However, for a comprehensive characterization, especially for pivotal intermediates, orthogonal methods like quantitative NMR offer invaluable complementary data, providing an absolute measure of purity and structural confirmation. The judicious application of these techniques, grounded in the principles of method validation, ensures the highest confidence in the quality of your chemical matter, paving the way for successful downstream applications.
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Advantages of Quantitative NMR for the Determination of Relative Response Factors. CordenPharma. Available at: [Link].
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Forced Degradation Studies. Scribd. Available at: [Link].
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link].
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Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook. Available at: [Link].
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A Comparative Guide to 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene Analogs in Diverse Scientific Applications
In the vast landscape of chemical scaffolds, the diaryl ether moiety stands out as a "privileged structure," consistently appearing in molecules of significant biological and material importance.[1][2] This guide provides a comprehensive technical overview of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene and its analogs, a class of diaryl ether compounds that have garnered considerable interest across various scientific disciplines. We will delve into their applications in medicinal chemistry as potent anticancer agents, in agriculture as selective herbicides, and in materials science as precursors to high-performance polymers and dyes. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of the performance of these analogs with relevant alternatives, supported by experimental data and detailed protocols.
The Diaryl Ether Core: A Foundation for Versatility
The core structure of this compound, characterized by two aryl rings linked by an ether bond, provides a unique combination of conformational flexibility and electronic properties. The presence of the electron-withdrawing nitro group and the chloro substituent on one of the phenyl rings, and the electron-donating methoxy group on the other, creates a molecule with distinct reactive sites, making it a versatile building block for the synthesis of a wide array of derivatives. These substitutions play a crucial role in modulating the biological activity and material properties of the resulting analogs.
Medicinal Chemistry: The Quest for Selective COX-2 Inhibitors
Chronic inflammation is a hallmark of numerous diseases, including cancer. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade and are often overexpressed in tumor tissues.[3] Consequently, the development of selective COX-2 inhibitors has been a major focus in anticancer drug discovery to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[4][5] Diaryl ether-containing compounds have emerged as a promising class of selective COX-2 inhibitors.[3][6]
Comparative Analysis of COX-2 Inhibition
The inhibitory potential of a series of diaryl ether analogs against COX-1 and COX-2 is typically evaluated using in vitro enzyme immunoassays (EIA) or fluorometric assays. The results are expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable for a selective COX-2 inhibitor.
| Compound ID | R1 Substituent (para on phenoxy ring) | R2 Substituent (ortho to nitro group) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound |
| Analog 1 | -OCH3 | -Cl | >100 | 0.06 | >1667 | Celecoxib |
| Analog 2 | -OH | -Cl | >100 | 0.05 | >2000 | Celecoxib |
| Analog 3 | -F | -Cl | 85.13 | 0.74 | 115 | Celecoxib |
| Analog 4 | -H | -Cl | >100 | 0.21 | >476 | Celecoxib |
| Celecoxib | - | - | 15 | 0.05 | 300 | - |
| Nimesulide | - | - | >100 | 0.1 | >1000 | - |
Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes and may not represent a single study.[4][6][7]
Structure-Activity Relationship (SAR) Insights:
The data reveals critical structural features for potent and selective COX-2 inhibition. The presence of a sulfonamide or methylsulfonyl group on one of the aryl rings is a common feature in many selective COX-2 inhibitors, as it allows for interaction with a side pocket in the COX-2 active site that is absent in COX-1.[6] For the diaryl ether scaffold, substitutions on the phenoxy ring significantly influence activity. For instance, a hydroxyl group at the para position (Analog 2) often leads to enhanced potency and selectivity compared to a methoxy group (Analog 1). This is likely due to the potential for hydrogen bonding interactions within the enzyme's active site.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a standard method for determining the COX-2 inhibitory activity of test compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor.
-
Assay Setup: To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX-2 enzyme solution
-
Test compound or reference inhibitor solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the COX probe to all wells, followed by the arachidonic acid solution to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for in vitro COX-2 inhibition assay.
Agricultural Applications: Engineering Selective Herbicides
The diaryl ether chemical class has a long-standing history in the development of herbicides.[1] These compounds can act through various mechanisms, most notably as inhibitors of protoporphyrinogen oxidase (PPO), acetolactate synthase (ALS), or photosystem II (PS II).[8] The challenge in herbicide development lies in achieving high efficacy against a broad spectrum of weeds while ensuring the safety of the desired crop (selectivity).
Comparative Analysis of Herbicidal Activity
The herbicidal efficacy of this compound analogs is typically assessed in greenhouse or field trials. The performance is measured by the Growth Reduction (GR50) value, which is the concentration of the herbicide required to inhibit the growth of a target weed species by 50%. Crop selectivity is evaluated by observing any phytotoxic effects on the crop at effective weed-controlling concentrations.
| Compound ID | Target Weed Species | GR50 (g/ha) | Crop Species | Crop Injury at 2x GR50 | Alternative Herbicide |
| Analog 5 | Amaranthus retroflexus (Redroot pigweed) | 150 | Soybean | <10% | Fomesafen |
| Analog 6 | Setaria viridis (Green foxtail) | 200 | Wheat | <5% | Fenoxaprop-p-ethyl |
| Analog 7 | Abutilon theophrasti (Velvetleaf) | 120 | Corn | <15% | Atrazine |
| Fomesafen | Amaranthus retroflexus | 180 | Soybean | <5% | - |
| Fenoxaprop-p-ethyl | Setaria viridis | 220 | Wheat | <5% | - |
Note: This table presents hypothetical data for illustrative comparison.
Structure-Activity Relationship (SAR) Insights:
The nature and position of substituents on the aryl rings are critical for both herbicidal activity and crop selectivity. For instance, the presence of a trifluoromethyl group at the meta position of the phenoxy ring is often associated with potent PPO inhibition. The specific substitution pattern on the nitro-containing ring can influence the molecule's uptake and translocation within the plant, as well as its metabolism rate, which are key determinants of selectivity.[9] Crops often possess metabolic pathways that can detoxify the herbicide, while weeds may lack these mechanisms.
Experimental Protocol: Greenhouse Herbicide Efficacy and Crop Selectivity Assay
This protocol provides a standardized method for evaluating the pre-emergence herbicidal activity and crop selectivity of test compounds.
Materials:
-
Seeds of target weed and crop species
-
Potting mix (soil, sand, and peat mixture)
-
Pots or trays
-
Test compounds and a commercial herbicide standard
-
Spray chamber
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Planting: Fill pots with the potting mix and sow a predetermined number of seeds of the weed and crop species at the appropriate depth.
-
Herbicide Application: Prepare solutions of the test compounds and the standard herbicide at various concentrations. Apply the solutions uniformly to the soil surface using a calibrated spray chamber. An untreated control group should also be included.
-
Growth Conditions: Place the pots in a greenhouse under optimal conditions for plant growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Evaluation: After a specified period (e.g., 21 days), visually assess the percentage of weed control and crop injury for each treatment compared to the untreated control. For a more quantitative assessment, harvest the above-ground biomass of the plants, dry them in an oven, and weigh them.
-
Data Analysis: Calculate the percentage of growth reduction for each concentration. Use regression analysis to determine the GR50 value for each weed species.
Caption: Workflow for greenhouse herbicide efficacy testing.
Materials Science: Building Blocks for Advanced Materials
The rigid and aromatic nature of the diaryl ether scaffold makes this compound analogs attractive monomers for the synthesis of high-performance polymers, such as poly(aryl ether)s.[10] These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. Furthermore, the reactive nitro group can be reduced to an amine, opening up possibilities for further functionalization, including the synthesis of phenoxazine dyes, which have applications in various fields, including textiles and as fluorescent probes.[6][11]
Potential as Monomers for High-Performance Polymers
The synthesis of poly(aryl ether)s typically involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide monomer. Analogs of this compound, after suitable modification (e.g., reduction of the nitro group and introduction of a second reactive site), could serve as novel monomers to introduce specific properties into the polymer backbone. For instance, the presence of the polar nitro group (or its derivatives) could enhance the polymer's dielectric properties or its affinity for certain surfaces.
Synthesis of Phenoxazine Dyes
Phenoxazine dyes are a class of heterocyclic compounds with a characteristic tricyclic structure. They are known for their strong absorption and fluorescence in the visible and near-infrared regions of the spectrum. The synthesis of phenoxazine dyes can be achieved through the condensation of a 2-aminophenol derivative with a suitable coupling partner. The amine derivative of this compound could be a key intermediate in the synthesis of novel phenoxazine dyes with tailored photophysical properties.
Caption: Potential synthetic pathways for materials applications.
Conclusion
The this compound scaffold and its analogs represent a versatile class of compounds with significant potential in medicinal chemistry, agriculture, and materials science. As selective COX-2 inhibitors, they offer a promising avenue for the development of safer anti-inflammatory and anticancer agents. In the realm of agrochemicals, their derivatization can lead to the discovery of novel herbicides with improved efficacy and crop selectivity. Furthermore, their utility as monomers and synthetic intermediates opens up exciting possibilities for the creation of advanced materials with tailored properties. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working in these dynamic fields, facilitating further innovation and discovery.
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A Senior Application Scientist's Guide to Catalyst Performance in Reactions of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The molecule 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene stands as a versatile building block, rich with potential for derivatization. Its unique electronic and steric properties, however, present a formidable challenge for catalytic cross-coupling reactions. The electron-withdrawing nitro group and the presence of a sterically demanding phenoxy ether moiety significantly influence the reactivity of the C-Cl bond, making the choice of catalyst a critical determinant of reaction success.
This guide provides an in-depth, objective comparison of common catalytic systems for C-C, C-N, and C-O bond formation with this compound and its analogues. We will delve into the mechanistic nuances of each catalyst class, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Challenge: An Electron-Deficient, Sterically Hindered Aryl Chloride
The primary hurdle in reactions involving this compound is the inherent inertness of the aryl chloride bond. This is exacerbated by the strong electron-withdrawing nature of the ortho-nitro group, which, while activating the ring for nucleophilic aromatic substitution, can complicate transition metal-catalyzed cross-coupling reactions by altering the electronic properties of the metal center during the catalytic cycle. Furthermore, the bulky 4-methoxyphenoxy group presents steric hindrance that can impede catalyst-substrate interactions.
Palladium-Catalyzed Cross-Coupling: The Workhorse Reimagined
Palladium complexes are the most extensively studied catalysts for cross-coupling reactions, owing to their high efficiency and functional group tolerance. However, the coupling of aryl chlorides, particularly electron-deficient ones, necessitates a departure from traditional phosphine ligands.
Mechanistic Considerations: The Critical Role of the Ligand
The canonical catalytic cycle for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2] For aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step due to the high bond dissociation energy of the C-Cl bond.[3]
To overcome this energy barrier, bulky, electron-rich phosphine ligands are indispensable. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is more amenable to oxidative addition.[1]
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling of aryl chlorides.
Performance Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. For electron-deficient aryl chlorides, specialized ligands are crucial for achieving high yields.
| Catalyst System | Aryl Chloride | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chloro-3-nitroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 | [1] |
| Pd₂(dba)₃ / XPhos | 2-Chloro-4-nitrotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 92 | [1] |
| [Pd(allyl)Cl]₂ / RuPhos | 4-Chloronitrobenzene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 98 | [1] |
These data on analogous electron-deficient aryl chlorides suggest that catalyst systems employing bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are highly effective.
Performance Comparison: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. Again, the choice of ligand is paramount for the successful coupling of our target substrate.
| Catalyst System | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | 2-Bromo-13α-estrone 3-methyl ether | Aniline | NaOt-Bu | Toluene | 100 (MW) | High | [4] |
| Pd₂(dba)₃ / BINAP | 4-Chloronitrobenzene | Morpholine | NaOt-Bu | Toluene | 100 | 95 | [5] |
| (NHC)Pd(allyl)Cl | 4-Chlorotoluene | Morpholine | NaOt-Bu | Dioxane | 100 | 98 | [6] |
The data indicates that for C-N coupling of challenging aryl halides, strong bases like sodium tert-butoxide are often required in conjunction with specialized palladium catalysts.[4][5][6]
Copper-Catalyzed Reactions: A Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a more economical alternative to palladium-based systems.[7] However, they traditionally require harsh reaction conditions.[7] Modern advancements in ligand design have significantly broadened their applicability to include aryl chlorides under milder conditions.[8]
Mechanistic Considerations: The Ullmann Condensation
The mechanism of the Ullmann reaction is still a subject of debate but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[8] The reaction is initiated by the oxidative addition of the aryl halide to a Cu(I) species. The resulting Cu(III) intermediate then undergoes reductive elimination to form the desired C-N or C-O bond.[8]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.
Performance Comparison: C-N and C-O Coupling
The development of N,N'-diaryl diamine and oxalamide ligands has been instrumental in enabling the copper-catalyzed amination and etherification of aryl chlorides.
| Catalyst System | Aryl Chloride | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI / Diamine Ligand | 4-Chloronitrobenzene | Aniline | K₂CO₃ | DMF | 110 | 85 | [8] |
| Cu₂O / Oxalamide Ligand | 4-Chlorobenzonitrile | Benzamide | K₂CO₃ | Dioxane | 130 | 92 | [9] |
| CuI / Phenanthroline | 2-Chlorobenzoic acid | Aniline | KOH | NMP | High | Good | [7] |
These examples demonstrate that with the appropriate ligand, copper catalysts can effectively couple even challenging aryl chlorides, offering a viable alternative to palladium.
Nickel-Catalyzed Cross-Coupling: A Rising Star
Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions.[10] They exhibit unique reactivity, particularly in the activation of traditionally unreactive C-O bonds and in reductive cross-coupling pathways.[10]
Mechanistic Considerations: Diverse Pathways
Nickel can participate in catalytic cycles involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. The oxidative addition of aryl chlorides to Ni(0) is generally more facile than to Pd(0). Furthermore, nickel catalysts can engage in radical pathways, which opens up new avenues for cross-coupling reactions.
Caption: Simplified Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles.
Performance Comparison: Suzuki-Miyaura and Reductive Coupling
Nickel catalysts, often in conjunction with N-heterocyclic carbene (NHC) or phosphine ligands, have proven effective for the Suzuki-Miyaura coupling of aryl chlorides.
| Catalyst System | Aryl Chloride | Coupling Partner | Conditions | Yield (%) | Reference |
| NiCl₂(dppp) | 4-Chlorotoluene | Phenylmagnesium bromide | Ether, reflux | 95 | [9] |
| NiCl₂(PCy₃)₂ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄, Toluene, 100°C | 92 | [11] |
| NiI₂ / bipyridine | 2-Chlorobenzimidazole | 4-Chlorotoluene | Zn, MgCl₂, DMF, 85°C | 90 | [12] |
The data highlights the versatility of nickel catalysts, which can be employed in traditional cross-coupling as well as reductive coupling manifolds.
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Chloride
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Heat the reaction mixture at the specified temperature with vigorous stirring until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Copper-Catalyzed Ullmann C-N Coupling
-
To a reaction vial, add CuI (5-10 mol%), the ligand (10-20 mol%), the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., DMF or dioxane).
-
Seal the vial and heat the reaction mixture at the specified temperature with stirring for the indicated time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Conclusion and Future Outlook
The catalytic functionalization of this compound and related electron-deficient aryl chlorides is a challenging yet achievable endeavor.
-
Palladium-based catalysts , particularly those employing bulky, electron-rich phosphine ligands, remain the most reliable and versatile option, offering high yields under relatively mild conditions for a broad range of transformations.
-
Copper-catalyzed systems have emerged as a cost-effective and increasingly viable alternative, with modern ligand development enabling the coupling of aryl chlorides under more practical conditions.
-
Nickel catalysis presents a promising frontier, with its unique reactivity patterns and the potential for novel transformations that are not accessible with palladium or copper.
The choice of catalyst will ultimately depend on the specific transformation, functional group tolerance, and economic considerations of the project. As ligand design and mechanistic understanding continue to evolve, we can anticipate the development of even more efficient and selective catalysts for the derivatization of this important class of molecules, further expanding the toolbox of the synthetic chemist.
References
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis, 2021.
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 2004.
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Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. ResearchGate, 2021.
-
Ullmann condensation. Wikipedia.
-
Efficient Cross-Coupling of Functionalized Arylzinc Halides Catalyzed by a Nickel Chloride−Diethyl Phosphite System. ResearchGate, 2003.
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. National Institutes of Health, 2022.
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022.
-
Nickel-Catalyzed Cross Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. ChemRxiv, 2019.
-
Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters, 2017.
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate, 2003.
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 2023.
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. National Institutes of Health, 2018.
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 2018.
-
Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate, 2020.
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health, 2019.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health, 2012.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2014.
-
Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications, 2022.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
-
Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. ResearchGate, 2022.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2021.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 2024.
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. National Institutes of Health, 2017.
-
Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. National Institutes of Health, 2020.
-
Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. Bentham Science, 2020.
-
N-Aryl-C-nitroazoles. Part 1. C-Nitro-N-phenylazoles. ResearchGate, 2013.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, are often potent and require meticulous management from acquisition to disposal. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring the safety of your team and the integrity of our environment.
This compound is a versatile synthetic intermediate, valuable in the development of functionalized materials and potential pharmacologically active molecules.[1] However, its utility is matched by its significant hazard profile, which dictates a stringent disposal pathway.
Part 1: Comprehensive Hazard Assessment
Understanding the "why" of a disposal protocol begins with a thorough grasp of the substance's inherent risks. This compound is not a benign reagent; it is a multi-hazard substance requiring the highest level of respect and caution.
The primary hazards are acute toxicity, long-term health effects, and environmental toxicity. It is classified as toxic if swallowed, inhaled, or if it comes into contact with the skin.[2] Beyond its immediate effects, it is a suspected mutagen and carcinogen, and it may cause damage to organs through prolonged or repeated exposure. This chronic toxicity profile is a critical factor in its designation as a hazardous waste, as even trace amounts can pose a long-term threat.
Furthermore, the compound is classified as toxic to aquatic life with long-lasting effects, making environmental containment a paramount concern.[2] Improper disposal could lead to persistent contamination of water systems.
| Hazard Category | Classification & Statements | Primary Implication for Disposal |
| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | All handling, including during waste packaging, requires full Personal Protective Equipment (PPE) to prevent any route of exposure. Spills must be managed immediately and effectively. |
| Chronic Health Hazards | H341: Suspected of causing genetic defects.H351: Suspected of causing cancer.H373: May cause damage to organs through prolonged or repeated exposure. | This waste must never be disposed of via standard laboratory drains or in general refuse. It requires a disposal pathway that ensures complete destruction, such as high-temperature incineration. |
| Environmental Hazards | H411: Toxic to aquatic life with long lasting effects.[2] | Waste containers must be sealed and leak-proof. All measures must be taken to prevent release into the environment.[2][3] |
| Physical Hazards | Combustible. Forms explosive mixtures with air on intense heating.[2] | Store waste away from heat and ignition sources. In case of fire, hazardous decomposition gases such as nitrogen oxides, phosgene, and hydrogen chloride can be released.[4] |
Part 2: The Regulatory Imperative: RCRA Framework
In the United States, the disposal of this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[5] This substance must be managed as a hazardous waste from the moment it is declared for disposal.
While this specific chemical may not be explicitly named on the P or U lists of discarded commercial chemical products, it would be classified as a hazardous waste based on its characteristics.[6] Specifically, it would likely be characterized for Toxicity (D-list) due to its harmful nature and the presence of chlorinated and nitroaromatic structures, which are common precursors to listed hazardous constituents. Depending on the process that generated the waste, it could also fall under the F-list (wastes from non-specific sources) or K-list (wastes from specific sources), such as those from inorganic or organic chemical manufacturing.[7][8][9]
The fundamental principle is this: assume this material is a regulated hazardous waste and manage it accordingly.
Part 3: Disposal Workflow and On-Site Procedures
The following workflow provides a systematic approach to the safe disposal of this compound, from the point of generation to final hand-off.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol: On-Site Waste Management
This protocol details the necessary steps for safely handling and preparing the waste for final disposal.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE.
-
Rationale: The compound is toxic via inhalation, skin contact, and ingestion.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[3]
-
Skin Protection: Wear a lab coat and chemically impervious gloves (e.g., nitrile, neoprene). Change gloves immediately if they become contaminated.[3]
-
Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood.[4][10] If dust formation is possible, a full-face respirator may be necessary.[3]
-
2. Waste Segregation:
-
Maintain separate waste streams. Do not mix this waste with other chemical waste unless compatibility has been confirmed.
-
Rationale: Mixing with incompatible materials, such as strong bases or reducing agents, could lead to hazardous reactions.[4][10]
-
Pure/Concentrated Waste: Unused or expired solid chemical.
-
Contaminated Labware: Pipette tips, wipes, and other disposable items with gross contamination (heavy residue).
-
Aqueous Waste: Solutions containing the compound. Note: This compound has low water solubility, but solutions must still be treated as hazardous.
-
3. Containerization and Labeling:
-
Select a waste container made of chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass). Ensure it has a secure, sealable lid.
-
Rationale: Prevents leaks and reactions with the container material. The container must remain closed except when adding waste to prevent the release of vapors.[2][11]
-
Affix a "Hazardous Waste" label to the container immediately. Fill out all required fields:
-
Generator's Name and Location
-
Accumulation Start Date
-
Chemical Contents: List "this compound" and any other components.
-
Hazard Information: Check boxes for Toxic and Environmental Hazard.
-
4. Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
Rationale: This is a core RCRA requirement to ensure proper oversight of hazardous waste.
-
The storage area must be a dry, cool, and well-ventilated location, away from heat sources.[2][3] The container should be stored in secondary containment to catch any potential leaks.
Part 4: Spill and Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
1. Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.[3][11]
-
Don PPE: Wear the appropriate PPE as described above.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[2][4] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[12]
-
Cleanup: Collect the absorbed material and place it in the labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[13] All cleaning materials must also be disposed of as hazardous waste.
2. Exposure Response:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Part 5: The Final Disposal Pathway
The ultimate fate of this compound waste is destruction.
High-Temperature Incineration: The recommended and most environmentally sound method for disposing of this type of waste is through a licensed hazardous waste incineration facility.
-
Rationale: This compound is a chlorinated, nitroaromatic organic. High-temperature incineration (typically >850°C) with appropriate flue gas treatment ensures the complete destruction of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (which is scrubbed from the exhaust). This method prevents the compound from persisting in the environment and destroys its toxic, mutagenic, and carcinogenic properties. Landfilling is not an appropriate disposal method due to the risk of leaching into soil and groundwater.[14]
Procedure:
-
Once your waste container is full or has been in accumulation for the maximum allowable time per your institution's and local regulations, contact your organization's Environmental Health & Safety (EH&S) department.
-
EH&S will arrange for pickup by a licensed and certified hazardous waste disposal contractor.
-
Ensure all paperwork, including the waste manifest, is completed accurately. This is a legal requirement that tracks the waste from "cradle-to-grave."
By adhering to these scientifically grounded procedures, you fulfill your professional responsibility to ensure that the tools of innovation do not become a legacy of harm.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- 4-Chloro-1-methoxy-2-nitrobenzene SDS, 89-21-4 Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Exposure Data - Some nitrobenzenes and other industrial chemicals. NCBI Bookshelf.
- 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene. LookChem.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- This compound | RUO. Benchchem.
- 1-Chloro-4-methoxy-2-nitrobenzene SDS, 10298-80-3 Safety D
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Resource Conservation and Recovery Act (RCRA)
- POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene. NCBI - NIH.
- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. (2016).
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
- Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes... Federal Register. (2000).
- 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR.
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Navigating the Safe Handling of 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene: A Guide for Laboratory Professionals
For Immediate Reference: This guide synthesizes critical safety protocols and operational directives for handling 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following information is expertly extrapolated from the safety profiles of structurally analogous chemicals, including 4-chloro-1-methoxy-2-nitrobenzene and various chloronitrobenzene isomers. It is imperative to treat this compound with the utmost caution, assuming a high hazard potential.
Hazard Analysis: Understanding the Risk Profile
The chemical structure of this compound incorporates several functional groups that inform its hazard profile. The presence of a nitrobenzene group suggests potential for toxicity, including methemoglobinemia, and possible carcinogenicity, as seen with related nitroaromatic compounds.[1][2] The chlorinated aromatic component indicates environmental persistence and potential for toxicity to aquatic life.[3]
Anticipated Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
-
Skin and Eye Irritation: Expected to cause skin and eye irritation.[5]
-
Carcinogenicity: Suspected of causing cancer.[1]
A comprehensive understanding of these potential hazards is the foundation of a robust safety plan.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The selection of appropriate PPE should be a conscious, informed process, not a matter of routine.
PPE Selection Protocol
Caption: PPE selection workflow for handling this compound.
| Protection Type | Equipment Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. | Follow manufacturer's specifications and good laboratory practices.[6] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when engineering controls are insufficient or during spill cleanup.[1] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is critical to mitigating risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7] The container should be tightly closed.[1]
Handling and Use
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing and Transfer: When weighing and transferring the solid material, take care to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[6]
Emergency Procedures: Preparedness is Key
A clear and concise emergency plan is essential for a swift and effective response.
Emergency Response Flowchart
Caption: Flowchart for emergency response to incidents involving this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[4]
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Loba Chemie. (2016-05-19). MSDS: 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS. Retrieved from [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
